molecular formula C11H20O3 B1179647 Clarycet CAS No. 131766-73-9

Clarycet

Cat. No.: B1179647
CAS No.: 131766-73-9
M. Wt: 200.27 g/mol
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Description

Clarycet is a member of oxanes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

131766-73-9

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

(4-methyl-2-propyloxan-4-yl) acetate

InChI

InChI=1S/C11H20O3/c1-4-5-10-8-11(3,6-7-13-10)14-9(2)12/h10H,4-8H2,1-3H3

SMILES

CCCC1CC(CCO1)(C)OC(=O)C

Canonical SMILES

CCCC1CC(CCO1)(C)OC(=O)C

Origin of Product

United States

Foundational & Exploratory

Whitepaper: The Molecular Mechanism of Olfactory Reception

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The sense of smell, or olfaction, is a complex biological process that allows for the detection and discrimination of a vast array of volatile chemical compounds. This technical guide provides an in-depth overview of the core molecular mechanisms underlying olfactory reception, from the initial binding of an odorant to a receptor to the subsequent intracellular signaling cascade. While specific odorant-receptor interactions for many commercial fragrance molecules, such as the synthetic aroma chemical Clarycet®, are not extensively documented in public literature, the fundamental principles of olfactory signal transduction are well-established. This document outlines these principles, presents typical quantitative data formats, details common experimental protocols, and provides visual representations of the key pathways and workflows involved in olfactory research.

Introduction to Olfactory Signal Transduction

The perception of smell begins in the olfactory epithelium, a specialized tissue lining the nasal cavity. Within this epithelium reside millions of olfactory sensory neurons (OSNs), each expressing a single type of olfactory receptor (OR) from a large repertoire of genes. These receptors are responsible for detecting odorant molecules and initiating the signaling cascade that ultimately leads to the perception of a specific scent.

This compound®, a synthetic fragrance ingredient with the chemical name (+)-(2R,4S)-4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate, serves as an example of a molecule with a complex odor profile, described as herbal, sage-like, fruity, and floral.[1][2] While its application in perfumery is well-known, the specific combination of olfactory receptors that recognize this compound® and the precise biophysical interactions that produce its unique scent are not detailed in publicly available scientific research. However, the fundamental mechanism by which it is detected follows the canonical pathway described herein.

The Core Mechanism of Olfactory Reception

The process of olfactory signal transduction is a well-characterized G-protein coupled receptor (GPCR) signaling pathway. The key molecular events are as follows:

  • Odorant Binding: An odorant molecule, such as this compound®, diffuses into the mucus layer of the olfactory epithelium and binds to a specific olfactory receptor (OR) embedded in the cilia of an olfactory sensory neuron. ORs are a large family of GPCRs, and each receptor can recognize multiple odorants, while each odorant can be recognized by multiple receptors, leading to a combinatorial code for odor perception.

  • G-Protein Activation: Upon odorant binding, the OR undergoes a conformational change, which in turn activates a specialized heterotrimeric G-protein, Gαolf. This activation causes the Gαolf subunit to release its bound GDP and bind GTP.

  • Adenylyl Cyclase Activation: The activated Gαolf-GTP complex then binds to and activates adenylyl cyclase type III (ACIII), an enzyme that catalyzes the conversion of ATP into cyclic adenosine monophosphate (cAMP).

  • Ion Channel Gating: The resulting increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels. These channels are permeable to cations, primarily Ca²⁺ and Na⁺.

  • Depolarization and Action Potential: The influx of positive ions through the CNG channels depolarizes the OSN's membrane. If this depolarization reaches a certain threshold, it triggers the firing of an action potential.

  • Signal Transmission: The action potential propagates along the axon of the OSN to the olfactory bulb in the brain, where the signal is processed and integrated with information from other OSNs, leading to the perception of a specific odor.

  • Signal Termination: The olfactory signal is terminated by several mechanisms, including the enzymatic degradation of cAMP by phosphodiesterases and the feedback inhibition of the CNG channels by Ca²⁺-calmodulin.

Signaling Pathway Diagram

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane OR Olfactory Receptor (OR) Golf Gαolf (inactive) OR->Golf 2. Activation ACIII Adenylyl Cyclase III (ACIII) Golf->ACIII 3. Activation cAMP cAMP ACIII->cAMP 4. Conversion CNG CNG Ion Channel (closed) Ions Na⁺, Ca²⁺ CNG->Ions 6. Influx Odorant Odorant Odorant->OR 1. Binding ATP ATP ATP->ACIII cAMP->CNG 5. Gating Depolarization Membrane Depolarization Ions->Depolarization 7. Signal

Caption: The canonical olfactory signal transduction pathway.

Quantitative Analysis of Odorant-Receptor Interactions

To characterize the interaction between an odorant and an olfactory receptor, researchers typically measure several key parameters. The following table presents hypothetical data for a generic odorant, illustrating the format used for such analysis.

Olfactory ReceptorBinding Affinity (Kd)Half-maximal Effective Concentration (EC50)
OR-X15.2 µM12.5 µM
OR-Y415.8 µM35.1 µM
OR-Z91.1 µM2.7 µM

Table Description:

  • Olfactory Receptor: The specific receptor being tested.

  • Binding Affinity (Kd): The concentration of the odorant at which half of the receptors are occupied. A lower Kd value indicates a higher binding affinity.

  • Half-maximal Effective Concentration (EC50): The concentration of the odorant that elicits a half-maximal response from the receptor-expressing cells. A lower EC50 value indicates a higher potency of the odorant.

Experimental Protocols for Olfactory Research

Several experimental techniques are commonly employed to study the interactions between odorants and olfactory receptors. A typical workflow involves expressing a specific OR in a heterologous system and then measuring the cellular response to the application of an odorant.

Heterologous Expression Assay

This is a widely used in vitro method to study the function of individual olfactory receptors.

Protocol:

  • Vector Construction: The DNA sequence encoding the olfactory receptor of interest is cloned into an expression vector suitable for mammalian cells. This vector often includes a tag (e.g., a FLAG or HA tag) for protein detection and a G-protein subunit to facilitate signaling.

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured in a suitable medium. The cells are then transfected with the expression vector using a lipid-based transfection reagent or electroporation.

  • Protein Expression: The transfected cells are incubated for 24-48 hours to allow for the expression of the olfactory receptor on the cell surface.

  • Functional Assay: The cells are then used in a functional assay, such as calcium imaging, to measure their response to odorants.

Calcium Imaging

This technique is used to measure the activation of heterologously expressed ORs by monitoring changes in intracellular calcium concentrations.

Protocol:

  • Cell Loading: The transfected HEK293 cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: The cells are placed on a fluorescence microscope, and a baseline fluorescence level is recorded.

  • Odorant Application: A solution containing the odorant of interest is applied to the cells.

  • Fluorescence Measurement: If the odorant activates the expressed OR, the resulting G-protein cascade leads to an influx of calcium into the cell, causing an increase in the fluorescence of the dye. This change in fluorescence is recorded over time.

  • Data Analysis: The change in fluorescence intensity is quantified to determine the magnitude of the cellular response to the odorant.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A Clone OR Gene into Vector B Transfect HEK293 Cells A->B C Incubate for Protein Expression B->C D Load Cells with Calcium Dye C->D Use Expressing Cells E Apply Odorant Solution D->E F Measure Fluorescence Change E->F G Quantify Response F->G Analyze Data H Generate Dose-Response Curve G->H I Calculate EC50 H->I

Caption: A typical workflow for characterizing odorant-receptor interactions.

Conclusion

The molecular mechanism of olfactory reception is a sophisticated and well-orchestrated signaling cascade that allows for the detection of a vast chemical space. While the general principles of this process, from odorant binding to G-protein activation and ion channel gating, are well-understood, the specific interactions for a multitude of odorants, including commercial fragrance ingredients like this compound®, remain a subject of ongoing research and proprietary investigation. The experimental protocols and quantitative analyses detailed in this guide provide a framework for the continued elucidation of these complex and fascinating biological interactions.

References

"Clarycet" chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this document is intended for educational and informational purposes only and does not constitute medical advice.

Introduction

"Clarycet" is a homeopathic, over-the-counter medication designed to alleviate symptoms associated with allergies and sinus issues. It is formulated to be a non-drowsy alternative to traditional antihistamines and is available in tablet and nasal spray forms. This guide provides a detailed overview of this compound's composition, mechanism of action, and clinical applications.

Composition and Properties

This compound is a proprietary blend of several homeopathic ingredients, each selected for its specific therapeutic properties in addressing allergy and sinus symptoms. The active ingredients in this compound are listed in the Homeopathic Pharmacopoeia of the United States (HPUS), which is the official compendium for homeopathic drugs in the U.S.

Table 1: Active Ingredients in this compound

IngredientHomeopathic PotencyCommon NamePrimary Indication
Allium Cepa6XRed OnionSneezing, runny nose, watery eyes
Ambrosia Artemisiaefolia6XRagweedHay fever, itchy throat
Argentum Metallicum8XSilverSore throat, cough
Echinacea Angustifolia6XConeflowerImmune support
Euphrasia Officinalis6XEyebrightEye irritation, burning, and discharge
Gelsemium Sempervirens6XYellow JessamineSneezing, headache
Kali Bichromicum6XPotassium BichromateSinus congestion, thick nasal discharge
Sanguinaria Canadensis6XBloodrootSinus pressure, headache
Sticta Pulmonaria6XLungwortDry cough, nasal congestion

The "X" in the homeopathic potency denotes that the substance has been diluted in a 1:10 ratio. For a 6X potency, this dilution process is repeated six times.

Mechanism of Action

The therapeutic principle of homeopathy is "like cures like" (similia similibus curentur), which suggests that a substance that causes symptoms in a healthy person can be used in a diluted form to treat similar symptoms in a sick person. The ingredients in this compound are prepared according to homeopathic principles, which involve serial dilution and succussion (vigorous shaking).

The proposed mechanism of action for this compound is based on the synergistic effects of its individual components, which are believed to stimulate the body's own healing and defense mechanisms to counteract allergy and sinus symptoms.

Experimental Protocols

The efficacy of homeopathic preparations is a subject of ongoing research and debate. Clinical studies on specific proprietary blends like this compound are limited. The evaluation of homeopathic remedies often involves observational studies and patient-reported outcomes.

A generalized workflow for assessing the efficacy of a homeopathic remedy might include:

G cluster_0 Phase 1: Pre-clinical cluster_1 Phase 2: Clinical Evaluation cluster_2 Phase 3: Data Analysis A Ingredient Selection based on Homeopathic Principles B Preparation of Homeopathic Dilutions (Potentization) A->B C In-vitro/In-vivo Studies (Limited in Homeopathy) B->C D Patient Recruitment with Allergy/Sinus Symptoms E Randomized, Double-Blind, Placebo-Controlled Trial D->E F Administration of this compound or Placebo E->F G Symptom Scoring and Quality of Life Assessment F->G H Statistical Analysis of Symptom Scores G->H I Comparison of Treatment vs. Placebo Group H->I J Publication of Findings I->J

Caption: Generalized workflow for clinical evaluation of a homeopathic remedy.

Signaling Pathways

The concept of specific molecular signaling pathways, as understood in conventional pharmacology, is not directly applicable to the homeopathic mechanism of action. Homeopathy posits that the therapeutic effect is derived from the energetic signature of the substance, which interacts with the body's vital force to promote healing. Therefore, diagrams of specific receptor binding or enzyme inhibition are not relevant to the described mechanism of this compound.

A conceptual diagram of the homeopathic principle is presented below:

G cluster_0 Homeopathic Principle: Similia Similibus Curentur A Allergen Exposure (e.g., Pollen) B Body's Response: Allergy Symptoms (Sneezing, Itchy Eyes) A->B E Administration of Diluted Remedy (this compound) B->E Addresses C Homeopathic Remedy (e.g., Allium Cepa from Onion) D Induces Similar Symptoms in a Healthy Person C->D F Stimulation of Body's Healing Response E->F G Alleviation of Allergy Symptoms F->G

Caption: Conceptual diagram of the homeopathic principle of "like cures like."

Clinical Applications and Dosage

This compound is indicated for the temporary relief of symptoms associated with hay fever and other respiratory allergies, including:

  • Runny nose

  • Sneezing

  • Itchy, watery eyes

  • Nasal congestion

  • Sinus pressure and pain

The recommended dosage for adults and children over 12 years of age is one tablet three times a day. For the nasal spray, the typical recommendation is 1-3 sprays in each nostril as needed. It is advised to consult with a healthcare professional before use, especially for children under 12, pregnant or breastfeeding women, and individuals with pre-existing medical conditions.

Safety and Side Effects

This compound is generally considered safe and is not known to have any significant side effects. Due to the high dilution of its ingredients, the risk of toxicity is negligible. It is also non-drowsy and can be taken with other medications without known drug interactions. However, as with any medication, individuals with known hypersensitivity to any of the ingredients should avoid its use.

Conclusion

This compound is a homeopathic remedy that offers a natural alternative for the management of allergy and sinus symptoms. Its formulation is based on the principle of "like cures like," and it contains a combination of ingredients that are traditionally used in homeopathy to address respiratory and allergic conditions. While the scientific evidence for the efficacy of homeopathic treatments remains a topic of discussion, this compound provides a safe, non-drowsy option for individuals seeking relief from their symptoms.

"Sagecete" synthesis pathway and precursors

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Synthesis of Oseltamivir

Disclaimer: The term "Sagecete" did not correspond to any known compound in the public scientific literature as of the last update. The following technical guide on the synthesis of Oseltamivir (marketed as Tamiflu®) is provided as a representative example of the requested content type for a drug development professional audience. Oseltamivir is a widely recognized antiviral drug, and its synthesis is a well-documented subject in organic chemistry.

Introduction

Oseltamivir is a potent and selective inhibitor of the neuraminidase enzyme, which is essential for the replication of influenza A and B viruses.[1] Its commercial production has historically relied on a semi-synthetic approach starting from (-)-shikimic acid, a natural product harvested from Chinese star anise (Illicium verum).[2] The synthesis is stereochemically complex, involving three stereocenters, meaning only one of the eight possible stereoisomers is the desired active pharmaceutical ingredient.[2] This guide details a practical, eight-step synthesis of Oseltamivir Phosphate from (-)-shikimic acid, which has been optimized for efficiency and yield.[3][4]

Core Synthesis Pathway from (-)-Shikimic Acid

The primary and most established industrial synthesis of Oseltamivir begins with the chiral precursor (-)-shikimic acid.[2] This pathway, while effective, involves the use of azide reagents, which are known to be potentially hazardous.[2] The route focuses on sequential functional group manipulation and stereoselective transformations to build the complex cyclohexene ring system with the correct stereochemistry. An overall yield of approximately 47% has been reported for this eight-step process.[3][4]

Key Precursors and Intermediates

The synthesis involves several critical intermediates, each representing a key stage in the construction of the final molecule. The reliable synthesis and purification of these intermediates are paramount to the success of the overall process.

Compound Name Structure Role in Synthesis CAS Number
(-)-Shikimic AcidPrecursorStarting Material138-59-0
Ethyl ShikimateIntermediate 1Esterified PrecursorNot specified
Trimesylate DerivativeIntermediate 2Activated for Nucleophilic SubstitutionNot specified
Azido-dimesylateIntermediate 3Introduction of First Nitrogen MoietyNot specified
Aziridine IntermediateIntermediate 4Key Bicyclic IntermediateNot specified
Amino-etherIntermediate 5Product of Aziridine Ring-OpeningNot specified
Oseltamivir (Free Base)Penultimate ProductActive Moiety187227-45-8
Oseltamivir PhosphateFinal ProductSalt Form of API204255-11-8

Quantitative Data Summary

This section summarizes the quantitative aspects of the 8-step synthesis route from (-)-shikimic acid to Oseltamivir Phosphate. The yields are based on a reported practical synthesis.[4]

Step Transformation Key Reagents Individual Step Yield (%) Cumulative Yield (%)
1EsterificationEthanol, Thionyl ChlorideHigh (not specified)~95
2TrimesylationMethanesulfonyl Chloride, Triethylamine93%88.4
3Regioselective AzidationSodium AzideOptimized (not specified)-
4AziridinationTriphenylphosphine, TriethylamineOptimized (not specified)-
5Aziridine Ring Opening3-Pentanol, Lewis AcidOptimized (not specified)-
6Reduction of AzideH₂, Pd/C (or similar)High (not specified)-
7AcetylationAcetic AnhydrideHigh (not specified)-
8Salt FormationPhosphoric AcidHigh (not specified)-
Overall (-)-Shikimic Acid to Oseltamivir Phosphate ~47% 47%

Note: Yields for some individual steps were not detailed in the referenced literature, but the overall yield is reported as 47%.[4]

Experimental Protocols

The following protocols describe the key transformations in the synthesis of Oseltamivir from (-)-shikimic acid.

Step 1 & 2: Synthesis of the Trimesylate Intermediate
  • Esterification: (-)-Shikimic acid is esterified to ethyl shikimate in high yield using a standard procedure, such as reaction with ethanol and thionyl chloride.[4]

  • Mesylation: Ethyl shikimate is dissolved in a suitable solvent like ethyl acetate. A catalytic amount of DMAP (4-dimethylaminopyridine) is added.[4] The solution is cooled, and approximately 5 equivalents of triethylamine are added, followed by the dropwise addition of 4.5 equivalents of methanesulfonyl chloride.[4] The reaction proceeds to completion, and the resulting trimesylate product is obtained in approximately 93% yield after workup.[4]

Step 3: Regioselective Azidation
  • The trimesylate intermediate is dissolved in a solvent mixture, typically acetone and water.[5]

  • Sodium azide is added to the solution. The reaction is stirred at a controlled temperature to facilitate the regioselective nucleophilic substitution of the allylic mesylate group at the C-3 position by the azide anion.[6]

  • The reaction progress is monitored by a suitable technique (e.g., TLC, HPLC). Upon completion, the product is isolated through extraction and purification.

Step 4: Aziridination
  • The azido-dimesylate intermediate is treated with a phosphine reagent, such as triphenylphosphine or triethyl phosphite, in an appropriate solvent.[5][6]

  • The reaction mixture is heated under reflux. This condition promotes an intramolecular reaction, likely proceeding through a phosphazene intermediate, to form the bicyclic aziridine.[6]

  • The aziridine product is purified, often without the need for chromatography, which is advantageous for large-scale synthesis.[4]

Step 5: Aziridine Ring Opening
  • The purified aziridine is dissolved in a suitable solvent.

  • 3-Pentanol is added as the nucleophile. The reaction is catalyzed by a Lewis acid (e.g., BF₃·OEt₂) to facilitate the regioselective opening of the aziridine ring.[7]

  • The alcohol attacks the C-5 position, resulting in the formation of the desired ether linkage and establishing the correct stereochemistry for the 3-pentyloxy group.[2]

Visualizations

Synthesis Pathway Diagram

G cluster_start Precursors cluster_intermediates Key Intermediates cluster_final Final Product Shikimic_Acid (-)-Shikimic Acid Ethyl_Shikimate Ethyl Shikimate Shikimic_Acid->Ethyl_Shikimate Esterification (EtOH, SOCl₂) Trimesylate Trimesylate Derivative Ethyl_Shikimate->Trimesylate Mesylation (MsCl, Et₃N) Azido_dimesylate Azido-dimesylate Trimesylate->Azido_dimesylate Regioselective Azidation (NaN₃) Aziridine Bicyclic Aziridine Azido_dimesylate->Aziridine Intramolecular Aziridination (P(OEt)₃, Reflux) Amino_ether Amino-ether Intermediate Aziridine->Amino_ether Ring Opening (3-Pentanol, Lewis Acid) Oseltamivir_Base Oseltamivir (Free Base) Amino_ether->Oseltamivir_Base Reduction & Acetylation Oseltamivir_Phosphate Oseltamivir Phosphate Oseltamivir_Base->Oseltamivir_Phosphate Salt Formation (H₃PO₄)

Caption: Oseltamivir synthesis pathway from (-)-Shikimic Acid.

Experimental Workflow Diagram

G cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification Start Dissolve Trimesylate in Acetone/Water Reagent Add Sodium Azide (NaN₃) Start->Reagent Stir Stir at Controlled Temperature Reagent->Stir Monitor Monitor via TLC/HPLC Stir->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry & Concentrate Wash->Dry Purify Purify via Crystallization or Chromatography Dry->Purify Product Isolated Azido-dimesylate Purify->Product

Caption: Workflow for the regioselective azidation step.

References

An In-depth Technical Guide to 4-Methyl-2-propyltetrahydro-2H-pyran-4-yl acetate (CAS 131766-73-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate, a heterocyclic organic compound with the CAS number 131766-73-9. While primarily utilized as a fragrance ingredient, its core tetrahydropyran structure is of significant interest in medicinal chemistry and drug development. This document details its chemical and physical properties, provides a probable synthesis route with experimental considerations, discusses analytical methodologies for its characterization, and summarizes available toxicological data. The potential relevance of the tetrahydropyran scaffold in drug discovery is also explored to provide a broader context for researchers.

Chemical Identity and Properties

4-Methyl-2-propyltetrahydro-2H-pyran-4-yl acetate is a member of the oxanes family. It is a colorless to pale yellow liquid with a characteristic herbal, floral, and fruity odor.

Synonyms: Clary propyl acetate, Clarycet, Sagecete, 2H-Pyran-4-ol, tetrahydro-4-methyl-2-propyl-, acetate.

Physicochemical Data

A summary of the key physicochemical properties of 4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₁H₂₀O₃
Molecular Weight 200.27 g/mol
Appearance Colorless to pale yellow clear liquid
Specific Gravity 0.976 - 0.986 @ 25°C
Refractive Index 1.441 - 1.447 @ 20°C
Flash Point 101.67 °C (215 °F) TCC
Boiling Point 238 °C @ 1013 hPa
Melting Point 33.2 °C @ 1013 hPa
logP (o/w) 2.0
Water Solubility 196.1 mg/L @ 25 °C (estimated)
Solubility Soluble in alcohol
Spectral Data

Synthesis

The synthesis of 4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate is typically achieved through a two-step process: a Prins cyclization followed by an esterification reaction.

Synthesis_Workflow Isoprenol Isoprenol Prins_Cyclization Prins Cyclization Isoprenol->Prins_Cyclization Butanal Butanal Butanal->Prins_Cyclization Intermediate 4-Methyl-2-propyltetrahydro- 2H-pyran-4-ol Prins_Cyclization->Intermediate H₂SO₄ (cat.) ~70°C Esterification Esterification Intermediate->Esterification Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Esterification Final_Product 4-Methyl-2-propyltetrahydro- 2H-pyran-4-yl acetate Esterification->Final_Product Heat

Caption: Two-step synthesis of the target compound.

Step 1: Prins Cyclization

The first step involves the acid-catalyzed Prins cyclization of isoprenol and butanal to form the intermediate, 4-methyl-2-propyltetrahydro-2H-pyran-4-ol.[1][2]

Experimental Protocol:

  • Reactants: Isoprenol, Butanal.

  • Catalyst: Sulfuric acid (H₂SO₄) is a commonly used catalyst. Other catalysts like molybdenum-based heterogeneous catalysts (e.g., MoO₃/SiO₂) can also be employed.

  • Solvent: The reaction can be carried out without a solvent.

  • Temperature: Approximately 70°C.

  • Procedure:

    • To a reaction vessel equipped with a stirrer and temperature control, add isoprenol and butanal.

    • Slowly add the sulfuric acid catalyst to the mixture while stirring.

    • Heat the reaction mixture to the desired temperature and maintain for several hours. The reaction progress should be monitored by a suitable analytical technique like GC.

    • Upon completion, the reaction mixture is cooled, and the catalyst is neutralized.

    • The organic phase is separated, washed, and dried.

    • The crude product can be purified by distillation under reduced pressure.

Step 2: Esterification

The intermediate alcohol is then esterified using acetic anhydride to yield the final product.

Experimental Protocol:

  • Reactants: 4-methyl-2-propyltetrahydro-2H-pyran-4-ol, Acetic Anhydride.

  • Catalyst: The reaction can be self-catalyzed by the acetic acid byproduct or accelerated with the addition of a stronger acid catalyst.

  • Procedure:

    • The purified alcohol from Step 1 is mixed with an excess of acetic anhydride.

    • The mixture is heated, typically under reflux, for several hours. Reaction progress is monitored by GC or TLC.

    • After the reaction is complete, the excess acetic anhydride and acetic acid are removed, often by distillation.

    • The crude ester is then washed with water and a mild base (e.g., sodium bicarbonate solution) to remove any remaining acid.

    • The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate).

    • The final product is purified by fractional distillation under vacuum.

Analytical Methods

The analysis and quality control of 4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate typically involve chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for the identification and quantification of this volatile compound in complex mixtures like fragrances.[3]

Typical Experimental Parameters:

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.

    • Injector: Split/splitless injector, typically operated at a high temperature (e.g., 250°C).

    • Oven Program: A temperature gradient is used to separate the components. For example, starting at a low temperature (e.g., 50°C) and ramping up to a high temperature (e.g., 280°C).

    • Carrier Gas: Helium or Hydrogen.

  • Mass Spectrometer (MS):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Analyzer: Quadrupole or Ion Trap.

    • Detection: The mass spectrum will show a characteristic fragmentation pattern that can be compared to a reference library for identification.

GCMS_Workflow Sample Sample Injection GC_Column GC Separation (Capillary Column) Sample->GC_Column Ionization Ionization (EI, 70 eV) GC_Column->Ionization Separated Analytes Mass_Analyzer Mass Analysis (Quadrupole) Ionization->Mass_Analyzer Ions Detector Detection Mass_Analyzer->Detector Data_Analysis Data Analysis (Chromatogram & Mass Spectrum) Detector->Data_Analysis

Caption: General workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of the molecule. While specific spectral data for this compound is not widely published, related tetrahydropyran structures have been characterized by NMR. The expected spectra would show characteristic signals for the propyl and methyl groups, the protons and carbons of the tetrahydropyran ring, and the acetyl group.

Relevance to Drug Development

Currently, there is no direct evidence of 4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate being investigated or used in drug development. Its primary application is in the fragrance industry. However, the tetrahydropyran (THP) scaffold is a privileged structure in medicinal chemistry.

The THP ring is considered a bioisostere of cyclohexane but with improved physicochemical properties, such as lower lipophilicity, which can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. The oxygen atom in the THP ring can also act as a hydrogen bond acceptor, potentially leading to stronger interactions with biological targets.

Numerous approved drugs and clinical candidates contain the tetrahydropyran moiety, where it plays a crucial role in their biological activity and pharmacokinetic properties. These include treatments for a wide range of diseases, from infectious diseases to cancer. Therefore, while the title compound itself is not a pharmaceutical, its synthesis and characterization can be of interest to medicinal chemists working on the design and development of new drugs incorporating the tetrahydropyran scaffold.

THP_in_Drug_Discovery THP_Scaffold Tetrahydropyran (THP) Scaffold Improved_Properties Improved Physicochemical Properties THP_Scaffold->Improved_Properties Biological_Activity Enhanced Biological Activity THP_Scaffold->Biological_Activity Lower_Lipophilicity Lower Lipophilicity Improved_Properties->Lower_Lipophilicity H_Bond_Acceptor Hydrogen Bond Acceptor Improved_Properties->H_Bond_Acceptor ADME Better ADME Profile Lower_Lipophilicity->ADME Target_Binding Improved Target Binding H_Bond_Acceptor->Target_Binding Drug_Candidates Successful Drug Candidates ADME->Drug_Candidates Target_Binding->Drug_Candidates

Caption: Importance of the THP scaffold in drug discovery.

Toxicological and Safety Information

A safety assessment of 4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate has been conducted by the Research Institute for Fragrance Materials (RIFM). The key findings are summarized in Table 2.

TestResultReference
Acute Oral Toxicity (Rat LD50) 4500 mg/kg
Acute Dermal Toxicity (Rabbit LD50) > 2000 mg/kg
Skin Sensitization May cause sensitization by skin contact (R43)
Genotoxicity (Ames test) Not mutagenic
Genotoxicity (In vitro chromosome aberration) Evidence of clastogenic activity only in the presence of S9 metabolic activation
Genotoxicity (In vivo micronucleus test) Not clastogenic

The available data suggest that while the compound is not genotoxic in vivo, it can be a skin sensitizer. Standard safety precautions, such as wearing gloves and avoiding skin contact, are recommended when handling this chemical.

Conclusion

4-Methyl-2-propyltetrahydro-2H-pyran-4-yl acetate is a well-characterized fragrance ingredient with a straightforward two-step synthesis. While its direct application in drug development has not been reported, the constituent tetrahydropyran core is of significant importance in medicinal chemistry. This technical guide provides a foundation for researchers interested in the synthesis, analysis, and potential applications of this and related tetrahydropyran derivatives. Further research could focus on exploring the biological activities of this molecule and its analogues, leveraging the favorable properties of the tetrahydropyran scaffold.

References

Unveiling the Molecular Identity of Tetrahydro-methyl-propyl-pyran-4-ol Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and chemical analysis, the precise molecular formula of a compound is a foundational piece of information. This guide provides a concise determination of the molecular formula for Tetrahydro-methyl-propyl-pyran-4-ol acetate.

The molecular formula for Tetrahydro-methyl-propyl-pyran-4-ol acetate has been identified as C11H20O3 .[1][2] This formula was determined through an analysis of the compound's structure as referenced in chemical databases.

Structural Confirmation

The compound, systematically named 2H-Pyran-4-ol, tetrahydro-4-methyl-2-propyl-, 4-acetate, is registered under CAS Number 131766-73-9.[1][2] Its structure consists of a tetrahydropyran ring, which is a six-membered heterocyclic ring containing one oxygen atom. This ring is substituted with a methyl group, a propyl group, and an acetate group.

The specific arrangement of these functional groups dictates the precise count of each atom within the molecule, leading to the confirmed molecular formula. It is important to distinguish this compound from similar structures, such as those containing an isopropyl (2-methylpropyl) group, which would alter the molecular formula.[3]

Tabular Summary of Atomic Composition

For clarity and ease of comparison, the atomic composition of Tetrahydro-methyl-propyl-pyran-4-ol acetate is presented in the table below.

ElementSymbolCount
CarbonC11
HydrogenH20
OxygenO3

Logical Relationship of Nomenclature to Structure

The naming convention of organic compounds provides a systematic way to deduce their structure and, consequently, their molecular formula. The logical relationship for Tetrahydro-methyl-propyl-pyran-4-ol acetate is outlined below.

G A Tetrahydro-methyl-propyl-pyran-4-ol acetate B Tetrahydropyran Ring (C5H10O) A->B contains a C Methyl Group (CH3) A->C is substituted with a D Propyl Group (C3H7) A->D is substituted with a E Acetate Group (C2H3O2) A->E is substituted with an F Molecular Formula (C11H20O3) B->F combine to give C->F combine to give D->F combine to give E->F combine to give

References

Olfactory Profile of Clarycet Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clarycet®, a widely utilized fragrance ingredient known chemically as tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, presents a complex and nuanced olfactory profile. This complexity arises from the presence of multiple stereoisomers, each contributing distinct odor characteristics. This technical guide provides an in-depth analysis of the olfactory properties of individual this compound isomers, based on available scientific literature. While specific quantitative data such as odor thresholds for each isomer are not publicly available, this document consolidates the descriptive olfactory profiles and outlines the standard experimental methodologies used for their determination. A detailed workflow for Gas Chromatography-Olfactometry (GC-O), a primary technique in fragrance analysis, is also presented.

Introduction to this compound and its Stereoisomerism

This compound is a synthetic aroma chemical prized in the fragrance industry for its versatile herbal, floral, and fruity notes, often with a resemblance to clary sage.[1] Its chemical structure contains two chiral centers, leading to the existence of four possible stereoisomers. The olfactory perception of chiral molecules can vary significantly between enantiomers and diastereomers, making the characterization of each isomer crucial for understanding the overall scent profile of the commercial mixture.[1]

A key study by Abate et al. (2004) successfully prepared enantiomerically enriched isomers of this compound and conducted their olfactory evaluation, providing the most detailed public insight into the distinct scent of each isomer.[2]

Olfactory Profiles of this compound Isomers

While precise quantitative data such as odor detection thresholds and intensity ratings for individual this compound isomers are not available in the public domain, the following table summarizes the descriptive olfactory profiles as reported in scientific literature.

Table 1: Descriptive Olfactory Profiles of this compound Stereoisomers

Isomer ConfigurationReported Olfactory DescriptorsReference
(+)-(2R,4S)-Clarycet®Fruity, rosy, rose ketone, good, touch earthy, dry, sweet, woody, sage, dry down floral-sage.[2]
(-)-(2S,4R)-Clarycet®Floral, agrestic, fruity, touch acetic-green-tobacco, dry down slightly fruity, but very weak.[2]
(-)-(2S,4S)-Clarycet®Green, fresh, earthy, fruity (sage), dry down odorless.[2]
(+)-(2R,4R)-Clarycet®Specific descriptors not individually detailed in the primary literature, but contributes to the overall profile.

Experimental Protocols for Olfactory Profile Determination

The characterization of fragrance ingredients like this compound isomers relies on a combination of instrumental analysis and human sensory perception. The primary methodology employed is Gas Chromatography-Olfactometry (GC-O).

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that couples the high-resolution separation capabilities of gas chromatography with the sensitivity and specificity of the human nose as a detector.[3][4] This method allows for the identification of odor-active compounds in a complex mixture, even those present at trace concentrations below the detection limits of instrumental detectors like mass spectrometers.[3]

Principle: A sample containing volatile compounds is injected into a gas chromatograph, where the components are separated based on their boiling points and affinity for the stationary phase of the GC column. The column effluent is then split between a conventional detector (e.g., a Mass Spectrometer for chemical identification) and a heated sniffing port. A trained sensory panelist or "assessor" sniffs the effluent from the sniffing port and records the time, duration, intensity, and description of any perceived odors.[4][5]

Key Methodologies in GC-O:

  • Aroma Extract Dilution Analysis (AEDA): This method involves the stepwise dilution of a sample extract, followed by GC-O analysis of each dilution.[5] The last dilution at which an odorant is detected determines its Flavor Dilution (FD) factor, which is a measure of its odor potency.

  • CharmAnalysis™: Similar to AEDA, this technique also uses serial dilutions to generate "Charm" values, which are proportional to the concentration of the odorant.

  • Detection Frequency Method: A panel of assessors sniffs the sample, and the number of panelists who detect an odor at a specific retention time is recorded. This provides a measure of the significance of each odorant in the mixture.[3]

  • Direct Intensity Measurement: Assessors rate the intensity of the eluting odors on a predefined scale. This provides a direct measure of the perceived strength of each odorant.[3]

Workflow for GC-O Analysis of Fragrance Isomers:

GCO_Workflow Figure 1: Gas Chromatography-Olfactometry (GC-O) Workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_detection Detection & Analysis Sample Isomer Sample (in solvent) Injector GC Injector (Vaporization) Sample->Injector Column Capillary GC Column (Separation of Isomers) Injector->Column Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer (Chemical Identification) Splitter->MS ODP Olfactory Detection Port (Sniffing Port) Splitter->ODP Data Data Acquisition (Chromatogram & Olfactogram) MS->Data Assessor Human Assessor (Sensory Evaluation) ODP->Assessor Assessor->Data

Caption: Figure 1: Gas Chromatography-Olfactometry (GC-O) Workflow

Olfactory Signaling Pathways (General Overview)

The perception of odor begins with the interaction of volatile odorant molecules, such as the isomers of this compound, with Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction is not a simple lock-and-key mechanism; a single odorant can activate multiple ORs, and a single OR can be activated by multiple odorants. The specific combination of activated ORs creates a unique "code" for each odorant, which is then transmitted to the olfactory bulb in the brain for processing. The subtle structural differences between stereoisomers can lead to different patterns of OR activation, resulting in distinct perceived odors.

Diagram of a Simplified Olfactory Signaling Cascade:

Olfactory_Signaling Figure 2: Simplified Olfactory Signaling Pathway Odorant This compound Isomer (Odorant) OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binding G_protein G-protein (Golf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opening Ca_Na_influx Ca2+ / Na+ Influx CNG_channel->Ca_Na_influx Depolarization Membrane Depolarization Ca_Na_influx->Depolarization Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

Caption: Figure 2: Simplified Olfactory Signaling Pathway

Conclusion

The olfactory profile of this compound is a composite of the distinct scents of its stereoisomers. The available descriptive data highlights significant perceptual differences between the isomers, ranging from fruity and rosy to green and weak. A comprehensive quantitative understanding of each isomer's contribution to the overall aroma would require further studies to determine key parameters like odor thresholds and flavor dilution factors. The methodologies for such investigations, primarily centered around Gas Chromatography-Olfactometry, are well-established and provide a robust framework for future research in this area. A deeper understanding of the structure-odor relationships of this compound isomers can aid in the targeted synthesis of specific isomers to achieve desired fragrance profiles and can provide valuable insights for researchers in the fields of sensory science and fragrance chemistry.

References

The Discovery and Enduring Presence of Clarycet in Perfumery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the synthetic aromatic chemical, tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, commercially known as Clarycet. This document details its discovery, chemical synthesis, physicochemical properties, and its role in the fragrance industry. It is intended for researchers, scientists, and professionals in drug development and perfumery.

Introduction

This compound, with the chemical name tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate and CAS number 131766-73-9, is a synthetic fragrance ingredient highly valued for its complex and versatile odor profile. It is characterized by herbal, floral, and fruity notes with nuances of clary sage, saffron, tea, and a dry plum fruitiness[1][2]. Commercialized primarily by International Flavors & Fragrances (IFF), this compound has become a staple in a wide array of scented products, from fine fragrances to fabric softeners and soaps[2][3]. This technical guide provides an in-depth exploration of its history, synthesis, and known technical data.

Discovery and History

While the exact date of its first synthesis is not publicly documented, the fragrance ingredient known as this compound is a notable creation of International Flavors & Fragrances (IFF)[4][5]. It is recognized as a significant component in the perfumer's palette, offering a unique combination of scents that augment rose ketone notes and provide a substantive, lasting impression[2][6]. The development of this compound represents an important step in the exploration of synthetic aromatic chemicals that offer complex and multifaceted olfactory experiences.

Physicochemical Properties

This compound is a colorless to pale yellow clear liquid with a medium odor strength that can last for over 24 hours on a scent strip when diluted[1][2]. It is soluble in alcohol and has limited solubility in water[2]. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₁H₂₀O₃[7]
Molecular Weight 200.27 g/mol [7]
CAS Number 131766-73-9[7]
Appearance Colorless to pale yellow clear liquid[2]
Specific Gravity (at 25°C) 0.9760 - 0.9860[2][6]
Refractive Index (at 20°C) 1.4410 - 1.4470[2][6]
Flash Point 101.67 °C (215.00 °F) TCC[2][6]
logP (o/w) 2.000[2]
Solubility Soluble in alcohol; sparingly soluble in water (196.1 mg/L at 25°C est.)[2]
Assay 96.00 to 100.00 %[2]

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through a two-step process involving a Prins cyclization followed by an esterification reaction. This method is favored for its efficiency and high yields[3][8].

Step 1: Prins Cyclization

The first step involves the acid-catalyzed reaction of isoprenol with butanal. This reaction, a Prins cyclization, forms the intermediate alcohol, 4-methyl-2-propyltetrahydro-2H-pyran-4-ol[3][8].

Experimental Protocol: Prins Cyclization

  • Reactants: Isoprenol and butanal.

  • Catalyst: Various acid catalysts can be employed, including sulfuric acid, p-toluenesulfonic acid on silica gel, or molybdenum-modified MCM-41 materials[3][8]. A study optimizing this reaction found high yields using 1 mol% of 10% sulfuric acid[8].

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature, for instance, 70°C[8]. The presence of water has been shown to positively influence the selectivity towards the desired tetrahydropyranol. The reaction can be run without a solvent[8].

  • Procedure: Isoprenol and butanal are mixed in the presence of the acid catalyst and heated. The reaction progress is monitored until completion.

  • Work-up and Purification: The resulting mixture is then worked up to isolate the intermediate alcohol, 4-methyl-2-propyltetrahydro-2H-pyran-4-ol.

Step 2: Esterification

The intermediate alcohol is then esterified with acetic anhydride to yield the final product, this compound[3].

Experimental Protocol: Esterification

  • Reactants: 4-methyl-2-propyltetrahydro-2H-pyran-4-ol and acetic anhydride.

  • Catalyst: A catalyst such as ferric chloride (FeCl₃) can be used to accelerate the reaction[8].

  • Reaction Conditions: This step can be performed at room temperature without a solvent[8]. An optimized protocol suggests a molar ratio of the alcohol to acetic anhydride of 1:5[8].

  • Procedure: Acetic anhydride is added to the intermediate alcohol in the presence of the catalyst. The reaction is typically rapid, with high conversion achieved in a short period (e.g., 5 minutes)[8].

  • Work-up and Purification: The final product, this compound, is then purified from the reaction mixture.

Synthesis_Workflow cluster_step1 Step 1: Prins Cyclization cluster_step2 Step 2: Esterification Isoprenol Isoprenol Prins_Reaction Prins Cyclization (70°C, no solvent) Isoprenol->Prins_Reaction Butanal Butanal Butanal->Prins_Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Prins_Reaction Intermediate_Alcohol 4-methyl-2-propyltetrahydro- 2H-pyran-4-ol Prins_Reaction->Intermediate_Alcohol Esterification Esterification (Room Temp, no solvent) Intermediate_Alcohol->Esterification Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Esterification Ester_Catalyst Catalyst (e.g., FeCl₃) Ester_Catalyst->Esterification This compound This compound (tetrahydro-4-methyl-2-propyl- 2H-pyran-4-yl acetate) Esterification->this compound

Diagram 1: Synthesis Workflow of this compound

Olfactory Profile and Application in Perfumery

This compound is a versatile ingredient used to impart a fresh, herbal, and floral-fruity character to fragrances. Its scent is often described as having notes of clary sage, saffron, tea, and a hint of cedarwood and rose[1][2]. This complexity allows it to be used in a wide range of perfume types, from floral and herbal to more modern and abstract compositions[1]. It is particularly noted for its ability to enhance and augment rose ketone notes in a fragrance[2]. The typical usage level in perfume compounds ranges from 0.1% to 10%[1].

Mechanism of Olfactory Perception

The perception of odorants like this compound is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity. While the specific ORs that bind to this compound have not been publicly identified, the general mechanism of olfactory signal transduction is well-understood.

Upon binding of an odorant molecule to its specific OR, a conformational change is induced in the receptor. This activates an associated G-protein, typically the olfactory-specific G-protein, Gαolf. The activated Gαolf, in turn, stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic AMP (cAMP). This rise in cAMP opens cyclic nucleotide-gated ion channels, causing an influx of cations and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed, leading to the perception of a specific scent.

Olfactory_Signaling_Pathway OR Olfactory Receptor (OR) (GPCR) G_Protein {G-Protein (Gαolf) (Inactive)} OR->G_Protein 2. Activation AC {Adenylyl Cyclase (Inactive)} G_Protein->AC 3. Activation cAMP cAMP AC->cAMP 4. ATP to cAMP CNG_Channel Cyclic Nucleotide-Gated Ion Channel (Closed) Ca_Na_Influx Ca²⁺ / Na⁺ Influx Odorant This compound Odorant->OR cAMP->CNG_Channel 5. Channel Opening Signal_to_Brain Signal to Brain Ca_Na_Influx->Signal_to_Brain 6. Depolarization

Diagram 2: Generalized Olfactory Signaling Pathway

Conclusion

This compound remains a significant and versatile synthetic aroma chemical in the modern perfumer's toolkit. Its unique and complex scent profile, combined with its stability and substantivity, ensures its continued use in a wide variety of fragranced products. The two-step synthesis via Prins cyclization and esterification provides an efficient route to its production. While the specific olfactory receptors that recognize this compound are not yet known, the general principles of its perception through the olfactory signal transduction cascade are well-established. Further research into the specific receptor interactions of such important fragrance molecules could open new avenues for the rational design of novel odorants.

References

An In-depth Technical Guide to the Physicochemical Properties of Sagecete

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Sagecete, known chemically as Tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, is a synthetic fragrance ingredient valued for its versatile herbal, floral, and fruity aroma.[1][2] Its primary applications are in the fragrance and cosmetic industries.[1] This document provides a comprehensive overview of its physicochemical properties, based on available technical data. While its primary use is in perfumery, understanding its physical and chemical characteristics is crucial for formulation, stability, and safety assessments in any application.

Chemical Identity

Sagecete is a mixture of cis- and trans-isomers.[1]

  • IUPAC Name: Tetrahydro-4-methyl-2-propyl-2H-pyran-4-olacetate[1]

  • INCI Name: Tetrahydro-methyl-propyl-pyran-4-olacetate[1]

  • CAS Number: 131766-73-9[1]

  • Synonyms: Claryl Propyl Acetate, Clarycet[1][2]

  • Molecular Formula: C11H20O3[1]

  • Molecular Weight: 200.28 g/mol [1]

Physicochemical Properties

The following tables summarize the key physicochemical data for Sagecete.

Table 1: General and Physical Properties

PropertyValueReference
Appearance Colorless to pale yellow liquid[1]
Odor Herbal, floral, fruity, with notes of clary sage, plum, and chamomile[1][2]
Density (20/20°C) 0.982 - 0.992 g/cm³[1]
Refractive Index (@ 20°C) 1.442 - 1.448[1]
Boiling Point (@ 1013 hPa) 238 °C[1]
Melting Point (@ 1013 hPa) 33.2 °C[1]
Flash Point (closed cup) >100 °C[1]
Purity (Sum of isomers by GC) ≥ 97%[3]

Table 2: Solubility and Stability

PropertyValueReference
Water Solubility Insoluble (Estimated: 196.1 mg/L @ 25 °C)[1][4]
Alcohol Solubility Soluble[1]
Stability Stable in media from pH 4 to 8[3]
Shelf Life 12-24 months under proper storage conditions[1][4]

Experimental Protocols

Detailed experimental methodologies for determining the above properties are based on standard OECD guidelines and good laboratory practices. While specific internal laboratory methods may vary, the principles are as follows:

  • Gas Chromatography (GC) for Purity: The percentage of Sagecete (sum of isomers) is determined by gas chromatography. A capillary column with a non-polar stationary phase is typically used. The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) is commonly used for quantification. The peak area of the isomers is compared to the total area of all peaks to determine purity.

  • Density Measurement: The density is determined using a pycnometer or a digital density meter at a constant temperature of 20°C, as per OECD Guideline 109.

  • Refractive Index Measurement: A refractometer (e.g., an Abbé refractometer) is used to measure the refractive index of the liquid at 20°C, following a method similar to OECD Guideline 107.

  • Flash Point Determination: The flash point is determined using a closed-cup method, such as the Pensky-Martens or Cleveland open-cup method, in accordance with standard safety testing protocols (e.g., OECD Guideline 102).

  • Solubility and Stability Studies: Water solubility is often estimated using computational models or determined experimentally via the shake-flask method (OECD Guideline 105). Stability in different pH media is assessed by dissolving the compound in buffered solutions and monitoring its degradation over time using techniques like GC or HPLC.

Logical Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of Sagecete upon receipt of a new batch.

G Figure 1: Quality Control Workflow for Sagecete A Receive New Batch of Sagecete B Sample Collection and Preparation A->B C Physicochemical Testing B->C D Density (Pycnometer) C->D E Refractive Index (Refractometer) C->E F Purity (Gas Chromatography) C->F G Appearance and Odor (Sensory Panel) C->G H Compare Results to Specifications D->H E->H F->H G->H I Batch Approved H->I Pass J Batch Rejected H->J Fail

References

Clarycet: A Technical Guide for Fragrance Chemistry Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Synthesis, Analysis, and Physicochemical Properties of 4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate

Introduction

Clarycet®, with the chemical name 4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate and CAS number 131766-73-9, is a significant synthetic fragrance ingredient valued for its complex olfactory profile. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed information on its chemical properties, synthesis, and analytical characterization. This compound® is recognized for its herbal, floral, and fruity notes, with nuances of clary sage, rose, and plum.[1][2] It is a key component in a variety of fragrance formulations, contributing to both fine fragrances and functional products.

This guide outlines the optimized two-step synthesis of this compound®, details its physicochemical properties, and presents comprehensive protocols for its analysis using modern analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties

This compound® is a colorless to pale yellow liquid with a characteristic odor profile. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound®

PropertyValueReference(s)
Chemical Name 4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate[3]
Synonyms This compound, Sagecete, clary propyl acetate[1]
CAS Number 131766-73-9[3]
Molecular Formula C₁₁H₂₀O₃[3]
Molecular Weight 200.28 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Odor Profile Herbal, floral, rosy, with fruity (plum) and clary sage notes[1][2]
Specific Gravity (25°C) 0.976 - 0.986[1]
Refractive Index (20°C) 1.441 - 1.447[1]
Flash Point >100 °C (closed cup)[4]
LogP (octanol/water) 2.0[3]
Solubility Soluble in alcohol, insoluble in water[2]

Synthesis of this compound®

The industrial synthesis of this compound® is a well-established two-step process. The first step involves the Prins cyclization of isoprenol with butanal to form the intermediate alcohol, 4-methyl-2-propyltetrahydro-2H-pyran-4-ol. The second step is the esterification of this alcohol with acetic anhydride to yield the final product.[5][6]

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Prins Cyclization cluster_step2 Step 2: Esterification Isoprenol Isoprenol Prins_Reaction Prins Cyclization Isoprenol->Prins_Reaction Butanal Butanal Butanal->Prins_Reaction Intermediate_Alcohol 4-methyl-2-propyltetrahydro-2H-pyran-4-ol Prins_Reaction->Intermediate_Alcohol Esterification Esterification Intermediate_Alcohol->Esterification Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Esterification This compound This compound® Esterification->this compound

Caption: Workflow for the two-step synthesis of this compound®.

Experimental Protocols

This procedure outlines the synthesis of the intermediate, 4-methyl-2-propyltetrahydro-2H-pyran-4-ol.

  • Reactants and Catalyst:

    • Isoprenol

    • Butanal

    • 10% Sulphuric acid (catalyst)

    • Water

  • Reaction Conditions:

    • Temperature: 70 °C

    • Molar Ratio (Isoprenol:Butanal): 1:1

    • Catalyst Loading: 1 mol%

    • Solvent: None

    • Water: 250 mol%

    • Reaction Time: 5 hours

  • Procedure:

    • In a suitable reaction vessel equipped with a stirrer and temperature control, combine isoprenol, butanal, and water in the specified molar ratios.

    • Add 1 mol% of 10% sulphuric acid to the mixture while stirring.

    • Heat the reaction mixture to 70 °C and maintain this temperature for 5 hours with continuous stirring.

    • Monitor the reaction progress by Gas Chromatography (GC) until the conversion of butanal reaches approximately 93%.

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the catalyst with a suitable base (e.g., sodium bicarbonate solution).

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-methyl-2-propyltetrahydro-2H-pyran-4-ol.

    • Purify the crude product by vacuum distillation.

  • Expected Yield: The selectivity towards the desired tetrahydropyranol is approximately 82%.[5]

This procedure describes the conversion of the intermediate alcohol to this compound®.

  • Reactants and Catalyst:

    • 4-methyl-2-propyltetrahydro-2H-pyran-4-ol (THPol)

    • Acetic Anhydride

    • Iron(III) Chloride (FeCl₃) (catalyst)

  • Reaction Conditions:

    • Temperature: Room Temperature

    • Molar Ratio (THPol:Acetic Anhydride): 1:5

    • Catalyst Loading: 1 mol%

    • Solvent: None

    • Reaction Time: 5 minutes

  • Procedure:

    • In a reaction vessel, combine 4-methyl-2-propyltetrahydro-2H-pyran-4-ol and acetic anhydride in a 1:5 molar ratio.

    • Add 1 mol% of anhydrous Iron(III) Chloride to the mixture with stirring.

    • Continue stirring at room temperature for 5 minutes.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound®.

  • Expected Yield: Approximately 98%.[5]

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the identification and purity assessment of this compound®.

  • Proposed GC-MS Protocol:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL (split ratio 50:1).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 240 °C.

      • Hold: 5 minutes at 240 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

  • Predicted Mass Spectrum Fragmentation: The fragmentation of this compound® in EI-MS is expected to be driven by the lability of the ester group and the cyclic ether structure.

MS_Fragmentation M [C₁₁H₂₀O₃]⁺˙ m/z = 200 F1 [M - CH₃CO]⁺ m/z = 157 M->F1 - CH₃CO˙ F2 [M - OCOCH₃]⁺ m/z = 141 M->F2 - ˙OCOCH₃ F3 [CH₃CO]⁺ m/z = 43 M->F3 α-cleavage F4 [M - C₃H₇]⁺ m/z = 157 M->F4 - ˙C₃H₇ F5 Loss of C₃H₇ and CH₂CO [C₅H₉O]⁺ m/z = 85 F4->F5 - CH₂=C=O

Caption: Proposed EI-MS fragmentation pathway for this compound®.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound®. Predicted chemical shifts for ¹H and ¹³C NMR are presented in Tables 2 and 3.

Table 2: Predicted ¹H NMR Spectral Data for this compound® (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.5-4.0m1HCH-O (pyran ring)
~3.3-3.6m2HCH₂-O (pyran ring)
1.99s3HCH₃ (acetate)
~1.4-1.8m6HCH₂ (pyran ring and propyl chain)
1.25s3HCH₃ (at C4 of pyran ring)
0.90t3HCH₃ (propyl chain)

Table 3: Predicted ¹³C NMR Spectral Data for this compound® (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~170.5C=O (acetate)
~82.0C4 (quaternary carbon of pyran ring)
~75.0C2 (CH-O of pyran ring)
~60.0C6 (CH₂-O of pyran ring)
~38.0CH₂ (propyl chain)
~35.0CH₂ (pyran ring)
~25.0CH₃ (at C4 of pyran ring)
~21.0CH₃ (acetate)
~18.0CH₂ (propyl chain)
~14.0CH₃ (propyl chain)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound®.

  • Proposed FTIR Protocol:

    • Instrument: PerkinElmer Spectrum Two or equivalent.

    • Mode: Attenuated Total Reflectance (ATR).

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

Table 4: Predicted FTIR Peak Assignments for this compound®

Wavenumber (cm⁻¹)VibrationFunctional Group
~2960-2850C-H stretchAlkanes (CH₃, CH₂)
~1735C=O stretchEster
~1240C-O stretchEster (acyl-oxygen)
~1100C-O-C stretchCyclic ether
~1370C-H bendCH₃

Safety and Handling

This compound® is classified as a skin sensitizer and appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling.[1] It should be stored in a cool, dry, well-ventilated area away from heat and ignition sources. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide provides a comprehensive overview of this compound® for professionals in the fragrance industry and related scientific fields. The detailed protocols for its synthesis and proposed analytical methods offer a robust framework for its production, quality control, and further research. The provided data and diagrams serve as a valuable resource for understanding the chemical intricacies of this important fragrance ingredient.

References

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of "Clarycet"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: GC-MS Analysis of Clary Sage (Salvia sclarea) Essential Oil

Introduction

"Clarycet," while not a recognized term in scientific literature, is likely a commercial name for a product containing Clary Sage (Salvia sclarea) essential oil. This application note provides a detailed protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Clary Sage essential oil, a method widely considered the gold standard for identifying and quantifying its volatile constituents.[1][2] The primary chemical components of Clary Sage essential oil are linalyl acetate and linalool, which are largely responsible for its characteristic aroma and potential biological activities.[3][4][5] The composition can vary based on factors such as geographic origin, plant phenological stage, and extraction method.[5][6] This protocol is intended for researchers, scientists, and professionals in the drug development industry.

Quantitative Data Summary

The chemical composition of Clary Sage essential oil has been extensively studied. The following tables summarize the quantitative data for the major and minor constituents identified in various studies.

Table 1: Major Chemical Constituents of Clary Sage (Salvia sclarea) Essential Oil

CompoundChemical FamilyPercentage Range (%)
Linalyl AcetateMonoterpenic Ester23.0 - 52.0[6][7]
LinaloolMonoterpenic Alcohol12.5 - 30.0[5][6][7]
α-TerpineolMonoterpenic Alcohol4.4 - 11.1[6][8]
Germacrene DSesquiterpene5.9 - 11.4[5][6]
Geranyl AcetateMonoterpenic Ester2.64 - 8.4[6][8]
(E)-β-OcimeneMonoterpene1.08 - 4.83[7][8]
β-CaryophylleneSesquiterpene2.59 - 5.60[3][8]

Table 2: Minor Chemical Constituents of Clary Sage (Salvia sclarea) Essential Oil

CompoundChemical FamilyPercentage Range (%)
MyrceneMonoterpene0.71 - 1.47[8][9]
LimoneneMonoterpene0.39[8]
Neryl AcetateMonoterpenic Ester0.26 - 1.46[8][9]
GeraniolMonoterpenic Alcohol0.74 - 2.25[7][8]
SclareolDiterpene Alcoholup to 5.24[9]
α-PineneMonoterpeneNot specified
CampheneMonoterpeneNot specified
p-CymeneMonoterpeneup to 4.9[4]

Experimental Protocol

This protocol outlines a standard method for the GC-MS analysis of Clary Sage essential oil.

1. Sample Preparation

  • Dilute 1 µL of the Clary Sage essential oil in 1 mL of a suitable solvent such as methanol or hexane.[10]

  • Vortex the solution to ensure homogeneity.

  • If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph (GC): Agilent 6890 series or equivalent.[10]

  • Mass Spectrometer (MS): Agilent 5977C series or equivalent.[11]

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[10][11]

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.[10]

  • Injection Mode: Split (e.g., split ratio of 1:25 or 1:50).[10]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at a rate of 3°C/minute to 240°C.[10]

    • Final hold: Hold at 240°C for a sufficient time to elute all components.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

3. Data Analysis

  • Identify the individual components by comparing their mass spectra with reference spectra in a comprehensive mass spectral library such as NIST or Wiley.[9]

  • Confirm identifications by comparing the retention indices (RI) of the compounds with published data.

  • Quantify the relative percentage of each component by integrating the peak area of the total ion chromatogram (TIC). The percentage of each compound is calculated as (individual peak area / total peak area) x 100.

Visualizations

Below are diagrams illustrating the experimental workflow for the GC-MS analysis of Clary Sage essential oil.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Clary Sage Essential Oil Sample dilution Dilute 1 µL of oil in 1 mL of solvent (e.g., Hexane) start->dilution vortex Vortex to mix dilution->vortex filtration Filter (optional) vortex->filtration injection Inject 1 µL into GC filtration->injection separation Separation in GC column injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Spectrometry Detection ionization->detection chromatogram Generate Total Ion Chromatogram (TIC) detection->chromatogram identification Identify components via Mass Spectral Library (NIST/Wiley) chromatogram->identification quantification Quantify components by peak area integration identification->quantification report Final Report quantification->report GCMS_Process_Flow Sample Essential Oil Sample Vial Diluted Sample in Vial Sample->Vial Dilution GC_Inlet GC Inlet (Vaporization) Vial->GC_Inlet Injection GC_Column Capillary Column (Separation) GC_Inlet->GC_Column Carrier Gas Flow MS_Source Ion Source (Ionization) GC_Column->MS_Source Elution Mass_Analyzer Mass Analyzer (Filtering) MS_Source->Mass_Analyzer Detector Detector (Signal) Mass_Analyzer->Detector Data_System Data System Detector->Data_System Electrical Signal Report Analysis Report Data_System->Report Processing

References

Sagecete: Application Notes and Protocols for Fine Fragrance Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Sagecete (Claryl Propyl Acetate), a synthetic aroma chemical, and its utility in fine fragrance formulation. This document outlines its olfactory profile, physicochemical properties, and detailed protocols for its sensory and analytical evaluation.

Introduction to Sagecete

Sagecete, also known by its synonyms Claryl Propyl Acetate and Clarycet, is a versatile fragrance ingredient valued for its complex and multifaceted odor profile.[1][2] Chemically, it is identified as 4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate, with the CAS Number 131766-73-9.[3][4] Its unique scent characteristics make it a valuable component in the creation of sophisticated fragrance compositions.

Olfactory Profile and Applications

Sagecete possesses a rich and nuanced aroma that is primarily described as herbal, floral, and fruity.[1][5] Its scent profile is often characterized by notes reminiscent of clary sage and chamomile, with a dry, plum-like fruitiness.[1][3][4] Some evaluators also perceive secondary notes of cedarwood, celery, mushroom, tea, and even a hint of wine.[3][4][6]

This complexity allows Sagecete to be used in a wide array of fragrance types. It is particularly effective where a fresh, herbal-aromatic, and fruity character is desired.[5] It can serve as a modifier, augmenting rose ketone notes, or as a partial replacement for natural Clary Sage oil.[3][4][5] Its versatility makes it suitable for fine fragrances, as well as personal and laundry care products.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for Sagecete, compiled from various technical data sheets.

Table 1: Physicochemical Properties of Sagecete

PropertyValueReference
Molecular Formula C11H20O3[2][3]
Molecular Weight 200.28 g/mol [2]
Appearance Colorless to pale yellow clear liquid[2][5]
Specific Gravity (20°C/20°C) 0.982 - 0.992[2][5]
Refractive Index (20°C) 1.442 - 1.448[2][5]
Flash Point (Closed Cup) > 100°C (212°F)[2][5]
Boiling Point 238°C @ 1013 hPa[2]
Melting Point 33.2°C @ 1013 hPa[2]
Purity (Sum of isomers by GC) ≥ 97%[2][5]
Solubility Soluble in ethanol[5]

Table 2: Performance and Stability Data for Sagecete

ParameterObservationReference
Tenacity on Blotter 12 to 25 hours[5][7]
Recommended Usage Level Up to 10% in fragrance concentrate[3][4][5]
Substantivity on Cotton Weak (evaluated after 12 hours)[5]
Stability Stable in media from pH 4 to 8[5]
Storage Stability 12-24 months when stored properly[2][4]

Signaling Pathway in Olfaction

The perception of Sagecete, like any odorant, begins with its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[1][3] These receptors are G-protein coupled receptors (GPCRs).[2][4] The binding of an odorant molecule initiates a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain.[1] The canonical olfactory signal transduction pathway is depicted below.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane OR Olfactory Receptor (OR) G_protein Gαolf, β, γ OR->G_protein 2. Activation AC Adenylyl Cyclase (ACIII) G_protein->AC 3. Gαolf activates AC cAMP cAMP AC->cAMP 4. ATP to cAMP CNG Cyclic Nucleotide- Gated (CNG) Channel Depolarization Neuron Depolarization (Signal) CNG->Depolarization 7. Generates Signal Odorant Sagecete Molecule Odorant->OR 1. Binding ATP ATP ATP->AC cAMP->CNG 5. cAMP opens channel Ions_in Na+, Ca2+ Ions_in->CNG 6. Cation Influx

Diagram 1: The canonical olfactory signal transduction pathway.

Experimental Protocols

The following protocols describe standardized methods for the evaluation of Sagecete in a fragrance context.

Protocol 1: Sensory Evaluation using Triangle Test

Objective: To determine if a perceptible olfactory difference exists between two fragrance formulations, one containing Sagecete and a control.

Principle: The triangle test is a discriminative sensory method where a panelist is presented with three samples, two of which are identical and one is different.[7][8][9] The panelist's task is to identify the "odd" sample.[7][8][9]

Materials:

  • Fragrance A: Control formulation.

  • Fragrance B: Test formulation (e.g., control with Sagecete).

  • Glass smelling strips or blotters.

  • Sample vials, coded with random three-digit numbers.

  • Palate cleansers (e.g., unscented crackers, water).

  • Sensory evaluation booths with controlled ventilation and lighting.[10]

Panelist Selection:

  • Recruit 20-30 panelists.

  • Screen panelists for olfactory acuity and ability to follow instructions.[10]

  • Panelists should be free of colds, allergies, or other conditions that could affect their sense of smell.

Procedure:

  • Prepare three coded samples for each panelist. Two will be identical (e.g., A, A) and one will be different (e.g., B).

  • The order of presentation should be randomized and balanced across all panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[7][8]

  • Dip one blotter into each coded sample vial to a consistent depth for a consistent time.

  • Present the three blotters to a panelist in the randomized order.

  • Instruct the panelist to sniff each blotter from left to right and identify which of the three samples is different from the other two.[9]

  • Panelists are required to make a choice, even if it is a guess (forced-choice procedure).[11]

  • Provide a break and palate cleansers between evaluations to prevent olfactory fatigue.[10]

Data Analysis:

  • Count the total number of correct identifications.

  • Compare this number to the statistical value in a triangle test chart (or use a chi-square test) for the corresponding number of panelists and the desired significance level (e.g., α = 0.05).

  • If the number of correct answers is greater than or equal to the table value, a statistically significant difference exists between the samples.

Protocol 2: Analytical Evaluation using Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the specific odor-active compounds, including Sagecete, in a complex fragrance mixture and characterize their individual scent contributions.

Principle: GC-O combines gas chromatography for the separation of volatile compounds with the human nose as a sensitive detector.[12][13] The effluent from the GC column is split, with one portion going to a conventional detector (like a mass spectrometer, MS) and the other to a heated sniffing port where a trained assessor evaluates the odor of each eluting compound.[13][14]

Materials & Equipment:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS).

  • Olfactometry (sniffing) port.

  • Effluent splitter.

  • Humidifier for the sniffing port air supply.

  • Appropriate GC column (e.g., DB-5, DB-Wax).

  • Fragrance sample containing Sagecete.

  • Reference standards for compound identification.

Procedure:

  • Sample Preparation: Dilute the fragrance sample in a suitable solvent (e.g., ethanol) to an appropriate concentration.

  • GC-MS/O Setup:

    • Install the GC column and configure the effluent splitter to direct a portion of the flow (e.g., 50%) to the MS detector and the remainder to the sniffing port.

    • Set the GC oven temperature program to effectively separate the fragrance components.

    • Heat the transfer lines to the MS and the sniffing port to prevent condensation.

    • Set MS parameters for data acquisition (e.g., scan range, ionization energy).

  • Analysis:

    • Inject the prepared sample into the GC.

    • A trained assessor sits at the sniffing port and continuously evaluates the effluent.

    • When an odor is detected, the assessor records its retention time, intensity, and a detailed description of the scent (odor descriptor).[15]

    • Simultaneously, the MS detector records the mass spectrum of the eluting compounds.

  • Data Analysis:

    • Correlate the retention times of the detected odors (the olfactogram) with the peaks in the chromatogram from the MS detector.

    • Identify the compounds responsible for the odors by matching their mass spectra with a library (e.g., NIST) and by comparing their retention times and odors with known reference standards.

    • This allows for the confirmation of Sagecete's presence and its specific contribution to the overall fragrance profile.

Experimental Workflow and Logic

The evaluation of a new fragrance ingredient like Sagecete typically involves an iterative process combining both analytical and sensory techniques. The following diagram illustrates a logical workflow for this process.

Fragrance_Evaluation_Workflow cluster_analytical Analytical Evaluation cluster_sensory Sensory Evaluation cluster_formulation Formulation & Development GCO GC-Olfactometry (GC-O) Identify Odor-Active Compounds GCO_MS GC-MS Structure Identification GCO->GCO_MS Correlate Odor with Peak Optimize Optimize & Finalize Formulation GCO_MS->Optimize Chemical Insights Panel Panelist Screening & Training Triangle Triangle Test Discriminate Differences Panel->Triangle Descriptive Descriptive Analysis Profile Odor Character Triangle->Descriptive If Different Descriptive->Optimize Sensory Feedback Concept Fragrance Concept Formulate Incorporate Sagecete into Formulation Concept->Formulate Formulate->GCO Formulate->Panel Optimize->Concept Iterate

Diagram 2: A typical workflow for fragrance evaluation.

References

Application Note: Stability Testing of Clary Propyl Acetate in Cosmetic Bases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for evaluating the chemical and physical stability of the fragrance ingredient Clary Propyl Acetate in common cosmetic bases. Adherence to this protocol will help ensure product quality, safety, and shelf-life.

Introduction

Clary Propyl Acetate (CAS No. 131766-73-9), also known as Tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, is a synthetic fragrance agent valued for its herbal, floral, and fruity notes reminiscent of clary sage.[1][2] Like all fragrance ingredients, its stability can be compromised by the cosmetic base it is incorporated into and by environmental factors such as temperature, light, and pH.[3] Stability testing is a critical component of cosmetic product development to ensure the fragrance profile remains consistent and the product remains safe and aesthetically pleasing throughout its lifecycle.[3][4][5]

This protocol outlines a systematic approach to assess the stability of Clary Propyl Acetate in three representative cosmetic formulations: an oil-in-water (O/W) cream, a water-in-oil (W/O) lotion, and a hydrogel. The primary degradation pathway for an ester like Clary Propyl Acetate in aqueous environments is hydrolysis, which breaks the ester bond to form an alcohol and a carboxylic acid.[6][7][8] This process can be accelerated by high temperatures and extreme pH levels.[6]

Experimental Protocols

2.1 Materials & Equipment

  • Fragrance: Clary Propyl Acetate (CAS No. 131766-73-9)

  • Cosmetic Base Ingredients: (See section 2.2 for details)

  • Analytical Standards: High-purity Clary Propyl Acetate

  • Instrumentation:

    • Gas Chromatograph with Mass Spectrometer (GC-MS) for chemical quantification.[9][10][11]

    • Digital pH meter

    • Viscometer (e.g., Brookfield type)

    • Stability chambers with controlled temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH).[4][12]

    • Photostability chamber with controlled UV/Vis light exposure.[12][13]

    • Laboratory glassware, homogenizer, and mixing equipment.

2.2 Preparation of Cosmetic Bases

Three common cosmetic bases will be prepared to test the stability of Clary Propyl Acetate.

  • Oil-in-Water (O/W) Cream: A standard moisturizing cream formulation.

  • Water-in-Oil (W/O) Lotion: A richer, more occlusive lotion.

  • Hydrogel: A simple, water-based gel.

2.3 Sample Preparation and Storage

  • Incorporate Clary Propyl Acetate at a concentration of 0.5% (w/w) into each of the three cosmetic bases.

  • Ensure uniform distribution using a homogenizer.

  • Package the samples in inert glass containers, representing the primary packaging.

  • Store the samples under the following stress conditions for a period of 12 weeks.[4][12][13][14]

    • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH

    • Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH

    • Refrigerated Control: 5°C ± 3°C

    • Photostability: Exposure to UV/Vis light in a photostability chamber.[12]

    • Cyclic Stress (Freeze-Thaw): Three cycles of 24 hours at -10°C followed by 24 hours at 25°C.[13]

2.4 Testing Schedule and Parameters

Samples will be analyzed at predetermined intervals: Time 0, Week 2, Week 4, Week 8, and Week 12.

The following parameters will be evaluated:

  • Chemical Stability: Quantification of Clary Propyl Acetate concentration by GC-MS.

  • Physical Stability:

    • Appearance (color, clarity, phase separation)

    • Odor profile

    • pH

    • Viscosity

Data Presentation

Quantitative data should be systematically recorded. The following tables provide a template for data presentation.

Table 1: Chemical Stability of Clary Propyl Acetate (% Remaining) under Accelerated Conditions (40°C)

Time PointO/W Cream (%)W/O Lotion (%)Hydrogel (%)
T=0 100.0100.0100.0
Week 2 98.599.197.2
Week 4 96.898.094.5
Week 8 93.296.589.1
Week 12 90.195.285.3

Table 2: Physical Stability - pH Variation under Accelerated Conditions (40°C)

Time PointO/W Cream (pH)W/O Lotion (pH)Hydrogel (pH)
T=0 6.55.87.0
Week 4 6.35.76.8
Week 12 6.15.66.5

Table 3: Physical Stability - Viscosity Variation (cP) under Accelerated Conditions (40°C)

Time PointO/W Cream (cP)W/O Lotion (cP)Hydrogel (cP)
T=0 15,00012,0008,000
Week 4 14,50011,8007,600
Week 12 13,80011,5007,100

Visualizations

Diagrams help illustrate complex processes and relationships, providing a clear visual summary for researchers.

G cluster_conditions Stress Conditions cluster_tests Analytical Tests start Start: Formulate Cosmetic Bases (O/W Cream, W/O Lotion, Hydrogel) prep Sample Preparation: Incorporate 0.5% Clary Propyl Acetate start->prep storage Sample Storage under Varied Stress Conditions prep->storage analysis Analysis at Timepoints (0, 2, 4, 8, 12 weeks) storage->analysis c1 Accelerated 40°C / 75% RH c2 Real-Time 25°C / 60% RH c3 Photostability UV/Vis Light c4 Freeze-Thaw -10°C to 25°C t1 Chemical Assay (GC-MS) % Concentration t2 Physical Tests (pH, Viscosity, Odor, Color) report Final Report: Data Tables & Interpretation analysis->report

Caption: Workflow for Cosmetic Stability Testing.

G ester Clary Propyl Acetate (Ester) intermediate Tetrahedral Intermediate ester->intermediate Nucleophilic Attack water Water (H₂O) from Cosmetic Base water->intermediate catalyst Catalyst (Heat, H⁺, or OH⁻) catalyst->intermediate alcohol Resulting Alcohol intermediate->alcohol Elimination acid Propionic Acid intermediate->acid Elimination

Caption: Ester Hydrolysis Degradation Pathway.

References

Protocol for "Clarycet" synthesis in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Laboratory Synthesis of Clarycet®

Abstract

This document provides a detailed protocol for the laboratory synthesis of this compound® (CAS No. 131766-73-9), a synthetic aroma chemical widely used in the fragrance industry.[1] this compound®, chemically known as tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, is valued for its complex herbal, floral, and fruity aroma with notes of clary sage.[2][3] The synthesis is a high-yield, two-step process involving an initial Prins cyclization followed by a rapid esterification.[1][4] This protocol outlines the specific reagents, optimized reaction conditions, and expected yields for both stages of the synthesis.

Synthesis Overview

The preparation of this compound® is achieved in two primary steps:

  • Prins Cyclization: An acid-catalyzed reaction between isoprenol and butanal to form the intermediate alcohol, tetrahydro-4-methyl-2-propyl-2H-pyran-4-ol (THPol).[3][5]

  • Esterification: The subsequent esterification of the THPol intermediate with acetic anhydride, catalyzed by iron(III) chloride, to yield the final product, this compound®.[1][6]

The overall reaction pathway is illustrated in the diagram below.

G cluster_step1 Step 1: Prins Cyclization cluster_step2 Step 2: Esterification Isoprenol Isoprenol H2SO4 H₂SO₄ (cat.) 70 °C, 5h Isoprenol->H2SO4 Butanal Butanal Butanal->H2SO4 THPol Tetrahydro-4-methyl-2-propyl- 2H-pyran-4-ol (THPol) H2SO4->THPol THPol_ref THPol AceticAnhydride Acetic Anhydride FeCl3 FeCl₃ (cat.) RT, 5 min AceticAnhydride->FeCl3 This compound This compound® FeCl3->this compound THPol_ref->FeCl3

Figure 1: Chemical Reaction Pathway for this compound® Synthesis.

Experimental Protocols

Step 1: Prins Cyclization of Isoprenol and Butanal

This procedure details the formation of the intermediate alcohol, tetrahydro-4-methyl-2-propyl-2H-pyran-4-ol (THPol).

Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add butanal, isoprenol, and water according to the molar ratios specified in Table 1.

  • Begin stirring the mixture.

  • Carefully add the catalyst, 10% sulfuric acid (1 mol%), to the reaction mixture.

  • Heat the mixture to 70 °C using a temperature-controlled heating mantle.

  • Maintain the reaction at 70 °C for 5 hours.[1] The reaction can be monitored by Gas Chromatography (GC) for the conversion of butanal.

  • After 5 hours, cool the reaction mixture to room temperature.

  • Proceed with standard workup procedures, including neutralization of the acid catalyst, extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), and washing of the organic phase.

  • Dry the organic phase over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • The resulting crude THPol can be purified by vacuum distillation or used directly in the next step if purity is sufficient. The optimized conditions are reported to achieve 93% butanal conversion with 82% selectivity to THPol.[1][2]

Step 2: Esterification of THPol

This procedure details the conversion of THPol to the final product, this compound®.

Methodology:

  • In a clean, dry flask equipped with a magnetic stirrer, combine the purified THPol from Step 1 with acetic anhydride. The recommended molar ratio of THPol to acetic anhydride is 1:5.[1][7]

  • Begin stirring the solution at room temperature.

  • Add the catalyst, anhydrous iron(III) chloride (FeCl₃, 1 mol%), to the mixture. The reaction is typically rapid.

  • Continue stirring at room temperature for 5 minutes.[1][7]

  • Upon completion, quench the reaction by carefully adding water or a saturated sodium bicarbonate solution to neutralize the remaining acetic anhydride and catalyst.

  • Extract the product into an organic solvent (e.g., diethyl ether).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over an anhydrous salt, filter, and concentrate the solvent using a rotary evaporator.

  • The crude this compound® can be purified by vacuum distillation to yield the final product. This reaction is reported to proceed with a 98% yield.[1][7]

Data Presentation

The following tables summarize the quantitative data for the synthesis protocol.

Table 1: Reagents and Conditions for Prins Cyclization (Step 1)

Parameter Value Notes
Reactants Butanal, Isoprenol
Catalyst 10% Sulfuric Acid (H₂SO₄) 1 mol%
Solvent None Water is added (250 mol%)
Temperature 70 °C [1]
Reaction Time 5 hours [1]
Butanal Conversion ~93% [1][2]

| Selectivity to THPol | ~82% |[1][2] |

Table 2: Reagents and Conditions for Esterification (Step 2)

Parameter Value Notes
Reactants THPol, Acetic Anhydride Molar Ratio 1:5
Catalyst Iron(III) Chloride (FeCl₃) 1 mol%
Solvent None
Temperature Room Temperature [1]
Reaction Time 5 minutes [1][7]

| Expected Yield | ~98% |[1][7] |

Visualization of Experimental Workflow

The logical flow of the entire synthesis process, from starting materials to the final purified product, is depicted in the workflow diagram below.

cluster_0 Step 1: Prins Cyclization cluster_1 Step 2: Esterification A Combine Reactants (Isoprenol, Butanal, Water) B Add H₂SO₄ Catalyst A->B C Heat to 70 °C for 5h B->C D Cool & Quench Reaction C->D E Workup & Extraction (Isolate Crude THPol) D->E F Purify THPol (Vacuum Distillation) E->F G Combine THPol & Acetic Anhydride F->G H Add FeCl₃ Catalyst G->H I Stir at RT for 5 min H->I J Quench & Workup (Isolate Crude this compound®) I->J K Final Purification (Vacuum Distillation) J->K L Final Product: this compound® K->L

Figure 2: General Experimental Workflow for this compound® Synthesis.

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coats, and appropriate gloves, must be worn at all times.

  • Butanal is flammable and has a pungent odor. Handle with care.

  • Sulfuric acid is highly corrosive. Handle with extreme caution.

  • Acetic anhydride is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin.

  • Iron(III) chloride is corrosive and moisture-sensitive.

  • Follow standard laboratory procedures for handling flammable solvents and for the disposal of chemical waste.

References

Quantitative Analysis of Sagecete in Perfumes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-001

Summary

This document provides a comprehensive guide for the quantitative analysis of Sagecete, also known as Claryl Propyl Acetate, in perfume formulations. Sagecete, with the IUPAC name Tetrahydro-4-methyl-2-propyl-2H-pyran-4-ol acetate, is a synthetic aroma chemical valued for its herbal, floral, and fruity notes reminiscent of clary sage and chamomile.[1][2] Accurate quantification of Sagecete is crucial for quality control, formulation consistency, and regulatory compliance in the fragrance industry. The primary analytical technique detailed is Gas Chromatography coupled with Mass Spectrometry (GC-MS), a widely adopted and robust method for analyzing volatile compounds in complex matrices like perfumes.[3][4][5] An alternative method using High-Performance Liquid Chromatography (HPLC) is also discussed for specific applications.

Introduction to Sagecete

Sagecete is a key ingredient in many fragrance compositions, contributing a fresh and complex herbal-aromatic-fruity character.[6] It is often used to complement or replace Clary Sage oil.[6] Its chemical stability in various media and tenacity make it a versatile component in fine fragrances, personal care products, and laundry care items.[6]

Table 1: Chemical and Physical Properties of Sagecete

PropertyValueReference
IUPAC NameTetrahydro-4-methyl-2-propyl-2H-pyran-4-ol acetate[2]
SynonymsClaryl Propyl Acetate, Clarycet[2][7]
CAS Number131766-73-9[2][8]
Molecular FormulaC11H20O3[2]
Molecular Weight200.28 g/mol [2]
AppearanceColorless to pale yellow liquid[2][6]
Odor ProfileHerbal, floral, fruity, with notes of clary sage, plum, and chamomile[1][2][6]
Flash Point>100 °C[2][6]
SolubilitySoluble in alcohol[2][6]
Analytical Methodologies

The volatile nature of Sagecete and its presence in a complex mixture of other fragrance compounds make Gas Chromatography the method of choice for its separation and quantification.[3][4][9]

2.1. Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for perfume analysis due to its high resolution and the definitive identification capabilities of mass spectrometry.[3][5]

2.2. Alternative Method: High-Performance Liquid Chromatography (HPLC)

While less common for volatile fragrance analysis, HPLC can be employed, particularly for less volatile derivatives or when coupled with specific detectors like a Charged Aerosol Detector (CAD) for universal quantification.[10]

Experimental Protocols

Protocol 1: Quantitative Analysis of Sagecete by GC-MS

1. Objective: To accurately determine the concentration of Sagecete in a perfume sample.

2. Materials and Reagents:

  • Sagecete analytical standard (≥97% purity)

  • Internal Standard (IS), e.g., 6-methoxy-8-nitroquinoline or a suitable non-interfering compound.

  • Methanol or Ethanol (GC grade)

  • Perfume sample

  • Volumetric flasks, pipettes, and vials

3. Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column suitable for fragrance analysis (e.g., HP-5MS, ZB-35HT)

4. Standard Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Sagecete standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the Sagecete stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. Add a constant concentration of the internal standard to each calibration standard.[11]

5. Sample Preparation:

  • Accurately weigh approximately 100 mg of the perfume sample into a 10 mL volumetric flask.

  • Add a known amount of the internal standard stock solution.

  • Dilute to the mark with methanol. Further dilution may be necessary to bring the Sagecete concentration within the calibration range.

6. GC-MS Conditions:

Table 2: GC-MS Instrumental Parameters

ParameterRecommended Setting
Gas Chromatograph
Injection Volume1 µL (splitless or split mode)
Injector Temperature250 °C
Carrier GasHelium at a constant flow of 1 mL/min
Oven Temperature ProgramInitial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Impact (EI) at 70 eV
Mass Range35-500 amu
Ion Source Temperature230 °C

7. Data Analysis:

  • Identify the Sagecete peak in the chromatogram based on its retention time and mass spectrum.

  • Construct a calibration curve by plotting the ratio of the Sagecete peak area to the internal standard peak area against the concentration of the Sagecete calibration standards.

  • Calculate the concentration of Sagecete in the perfume sample using the calibration curve.

Protocol 2: Quantitative Analysis of Sagecete by HPLC-CAD

1. Objective: To provide an alternative method for quantifying Sagecete, particularly in formulations where GC is not suitable.

2. Materials and Reagents:

  • Same as for GC-MS protocol, but using HPLC grade solvents (e.g., acetonitrile, water).

3. Instrumentation:

  • High-Performance Liquid Chromatograph

  • Charged Aerosol Detector (CAD)

  • C18 reverse-phase HPLC column

4. Standard and Sample Preparation:

  • Follow the same procedure as for the GC-MS protocol, using HPLC grade methanol or acetonitrile as the diluent.

5. HPLC Conditions:

Table 3: HPLC-CAD Instrumental Parameters

ParameterRecommended Setting
HPLC
Mobile PhaseIsocratic or gradient elution with Acetonitrile and Water
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Charged Aerosol Detector (CAD)
Nebulizer GasNitrogen
Nebulizer Temperature35 °C

6. Data Analysis:

  • Construct a calibration curve by plotting the Sagecete peak area against the concentration.

  • Determine the concentration of Sagecete in the sample from the calibration curve.

Data Presentation

Table 4: Example Calibration Data for Sagecete by GC-MS

Standard Concentration (µg/mL)Peak Area Ratio (Sagecete/IS)
10.05
50.25
100.51
251.26
502.52
1005.05

Table 5: Quantification of Sagecete in Perfume Samples

Sample IDSagecete Concentration (mg/g)RSD (%) (n=3)
Perfume A25.41.8
Perfume B12.12.3
Perfume C48.71.5

Visualizations

experimental_workflow start Start: Perfume Sample prep Sample Preparation: - Weigh Sample - Add Internal Standard - Dilute with Solvent start->prep hplc Alternative: HPLC-CAD Analysis start->hplc Alternative Path gcms GC-MS Analysis: - Injection - Chromatographic Separation - Mass Spectrometric Detection prep->gcms standards Standard Preparation: - Stock Solutions - Calibration Curve Standards standards->gcms standards->hplc data_analysis Data Analysis: - Peak Integration - Calibration Curve Construction - Concentration Calculation gcms->data_analysis hplc->data_analysis report Final Report: - Quantitative Results - Quality Control Assessment data_analysis->report

Caption: Workflow for the quantitative analysis of Sagecete in perfumes.

Conclusion

The protocols outlined in this application note provide robust and reliable methods for the quantitative analysis of Sagecete in perfume formulations. The primary GC-MS method offers high sensitivity and specificity, making it ideal for routine quality control and research applications. The alternative HPLC method provides a viable option for specific analytical needs. Adherence to these protocols will ensure accurate and reproducible results, contributing to the consistent quality of fragranced products.

References

Application Note: Use of Clarycet as a Fragrance Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document outlines the application of Clarycet (CAS No. 131766-73-9) as a reference standard for the qualitative and quantitative analysis of fragrance materials. This compound, a synthetic aroma chemical with a distinct herbal, floral, and fruity profile, serves as an excellent marker for Gas Chromatography-Mass Spectrometry (GC-MS) methods. Its stability and characteristic fragmentation pattern make it suitable for method validation, raw material identification, and quality control of finished products.

Introduction

This compound, chemically known as 4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate, is a widely used fragrance ingredient valued for its complex odor profile, which includes notes of clary sage, herbs, and dry plum.[1][2][3] In analytical chemistry, particularly in the fragrance industry, reference standards are critical for ensuring the identity, purity, and concentration of components in complex mixtures. The chemical stability and distinct chromatographic behavior of this compound make it an ideal candidate for a reference standard. This note details the protocols for its use in GC-MS analysis.

Chemical Identity:

  • IUPAC Name: Tetrahydro-4-methyl-2-propyl-2H-pyran-4-olacetate[4]

  • Synonyms: Clary propyl acetate, Sagecete[2][4][5]

  • CAS Number: 131766-73-9[2][3][4][5][6]

  • Molecular Formula: C11H20O3[2][3][4][6]

  • Molecular Weight: 200.27 g/mol [2][4][6]

Experimental

The primary technique for analyzing volatile fragrance compounds like this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[7] This provides both retention time data for identification and mass spectra for structural confirmation.

2.1. Preparation of Standards

  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of pure this compound standard and dissolve in 10 mL of high-purity ethanol or hexane in a volumetric flask.

  • Working Standards: Prepare a series of dilutions from the stock standard to create calibration standards ranging from 1 µg/mL to 100 µg/mL. These are used to establish a calibration curve for quantification.

2.2. Sample Preparation

  • Liquid Samples (e.g., Perfumes, Essential Oils): Dilute the sample accurately with a suitable solvent (e.g., ethanol) to bring the expected concentration of this compound or other target analytes within the calibration range. An internal standard may be added if required.

  • Solid Samples (e.g., Creams, Powders): Use headspace or solid-phase microextraction (SPME) techniques to extract volatile components prior to GC-MS injection.

Instrumentation and Analytical Conditions

A typical GC-MS system is used for the analysis. The following parameters are recommended as a starting point and may be optimized as needed.

Parameter Value
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or InertCap Pure-WAX[8]
Injection Mode Split (Split ratio 50:1)
Injection Volume 1 µL
Inlet Temperature 250°C
Oven Program Start at 60°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min
Carrier Gas Helium, constant flow at 1.0 mL/min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp 150°C
Scan Range 40-350 m/z
Results and Discussion

Under the conditions specified, this compound provides a sharp, well-defined chromatographic peak. Its mass spectrum exhibits a characteristic fragmentation pattern that can be used for positive identification against a spectral library. When used as a standard, its peak area response can be plotted against concentration to generate a linear calibration curve, enabling the quantification of this compound in unknown samples.

Table of Physicochemical Properties:

PropertyValueReference
Appearance Colorless to pale yellow liquid[4]
Density (20/20°C) 0.982 - 0.992 g/cm³[4]
Refractive Index (@ 20°C) 1.442 - 1.448[4]
Flash Point (TCC) >100 °C (215 °F)[2][4]
Boiling Point 238 °C @ 1013 hPa[4]
Shelf Life 12-24 months under proper storage[2][4]

Protocols

Protocol 1: Qualitative Identification of this compound in a Fragrance Matrix

Objective: To confirm the presence of this compound in a sample using GC-MS.

  • Prepare a Reference Standard: Dilute the this compound stock solution to 10 µg/mL in ethanol.

  • Prepare the Sample: Dilute the fragrance sample 1:100 in ethanol.

  • GC-MS Analysis: Inject 1 µL of the reference standard into the GC-MS using the parameters defined in Section 3. Record the retention time and mass spectrum.

  • Sample Injection: Inject 1 µL of the prepared sample solution using the same GC-MS method.

  • Data Analysis: Compare the retention time of any peak in the sample chromatogram to that of the this compound standard.

  • Confirmation: Extract the mass spectrum of the corresponding peak from the sample run and compare it to the spectrum of the this compound standard. A match in both retention time and mass spectrum confirms the presence of this compound.

Protocol 2: Quantitative Analysis of this compound using an External Standard Calibration

Objective: To determine the concentration of this compound in a finished product.

  • Prepare Calibration Standards: Prepare working standards at 1, 5, 10, 25, 50, and 100 µg/mL from the stock solution.

  • Prepare the Sample: Accurately weigh approximately 1 g of the product, dissolve it in 10 mL of ethanol, and vortex thoroughly. Filter if necessary.

  • Generate Calibration Curve: Inject each calibration standard into the GC-MS. Integrate the peak corresponding to this compound and record the peak area. Plot peak area versus concentration and perform a linear regression. The R² value should be >0.995.

  • Analyze Sample: Inject the prepared sample solution.

  • Calculate Concentration: Integrate the peak area for this compound in the sample chromatogram. Use the calibration curve equation to calculate the concentration of this compound in the injected solution.

  • Report Final Concentration: Adjust the calculated concentration for the initial sample weight and dilution factor to report the final concentration in the product (e.g., in % w/w).

Visualizations

GCMS_Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing stock Prepare 1000 µg/mL This compound Stock Standard working Create Working Standards (1-100 µg/mL) stock->working inject Inject 1 µL into GC-MS working->inject Calibration sample Dilute Fragrance Sample sample->inject Analysis separate Chromatographic Separation (HP-5ms Column) inject->separate detect Mass Spectrometry Detection (EI, Scan Mode) separate->detect integrate Integrate Peak Area detect->integrate qual Qualitative Analysis: Compare Retention Time & Mass Spectra integrate->qual quant Quantitative Analysis: Generate & Use Calibration Curve integrate->quant

Caption: Workflow for the analysis of this compound using GC-MS.

Clarycet_Logic cluster_properties Key Properties as a Standard This compound This compound Standard Identity Identity Confirmation This compound->Identity Enables Purity Purity Assay This compound->Purity Enables Quant Quantification This compound->Quant Enables Prop1 Stable Chemical Structure Prop1->this compound Justifies Use As Prop2 Good Chromatographic Peak Shape Prop2->this compound Justifies Use As Prop3 Characteristic Mass Spectrum Prop3->this compound Justifies Use As Prop4 High Purity Available Prop4->this compound Justifies Use As

Caption: Rationale for using this compound as an analytical standard.

References

Application Notes and Protocols: Clary Propyl Acetate in Functional Perfumery

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction

Clary propyl acetate, also known by trade names such as Clarycet, is a synthetic aroma chemical valued for its complex and versatile scent profile.[1][2][3] Its odor is predominantly herbal and floral, with characteristic notes of clary sage, complemented by fruity (plum), tea-like, and subtle woody undertones.[1][2][4] This multifaceted aroma makes it a desirable component for creating sophisticated fragrance compositions in functional perfumery, including soaps, detergents, and other personal care products. However, as an ester, its application in alkaline product bases, such as traditional soaps and many laundry detergents, requires careful consideration of its chemical stability.

1.1 Olfactory Profile

  • Primary Notes: Herbal, Floral, Clary Sage[1][2]

  • Secondary Notes: Fruity (Plum), Rosy, Tea, Saffron[1][2][4]

  • Subtle Nuances: Cedarwood, Mushroom, Wine[1][2]

  • Odor Strength: Medium[1][2]

  • Substantivity: Approximately 25 hours at 10% in dipropylene glycol[1][2][4]

1.2 Physicochemical Properties A summary of key physicochemical properties for Clary propyl acetate is presented in Table 1. These properties are essential for formulation development and stability assessment.

PropertyValue RangeSource
Appearance Colorless to pale yellow liquid[1][2]
Specific Gravity 0.976 to 0.986 @ 25°C[1][2]
Refractive Index 1.441 to 1.447 @ 20°C[1][2]
Flash Point 101.67 °C (215 °F) TCC[1][2]
Solubility Soluble in alcohol; Insoluble in water[1][2]
LogP (o/w) 2.0[1][2]

Table 1: Physicochemical Properties of Clary Propyl Acetate.

Application in Soap Products

The primary challenge for ester-based fragrance molecules like Clary propyl acetate in soap bars is the alkaline environment. Traditional saponification processes result in soap bars with a pH typically in the range of 9 to 10.5. This high pH can catalyze the hydrolysis of the ester bond, leading to the degradation of the fragrance molecule and a subsequent loss or alteration of the desired scent.

2.1 Stability Considerations In alkaline conditions, Clary propyl acetate can undergo saponification, breaking down into its constituent alcohol and acetate salt, which do not possess the characteristic odor of the parent molecule. The rate of this degradation is dependent on the pH of the soap base, storage temperature, and water content.

cluster_reactants Reactants cluster_products Products (Altered Odor) CPA Clary Propyl Acetate (Ester) Alcohol Clary Propyl Alcohol CPA->Alcohol Hydrolysis Acetate Acetate Salt CPA->Acetate OH Hydroxide Ion (from alkaline soap base)

Caption: Alkaline hydrolysis pathway of Clary propyl acetate in soap.

2.2 Illustrative Stability Data The following table provides illustrative data on the stability of Clary propyl acetate in a standard soap base over a 12-week period under accelerated aging conditions (40°C).

Time (Weeks)Remaining Clary Propyl Acetate (%)Olfactory Panel Score (Intensity 1-10)Notes
0 100%8.5Freshly made, true to character.
4 75%6.0Noticeable decrease in herbal top notes.
8 50%4.0Scent has faded significantly, some off-notes.
12 30%2.5Poor odor profile, base odor dominates.

Table 2: Illustrative stability of 0.8% Clary propyl acetate in a soap base (pH 10) at 40°C.

2.3 Experimental Protocol: Fragrance Stability in Soap

Objective: To evaluate the chemical and olfactory stability of Clary propyl acetate in a cold-process soap base over time.

Materials:

  • Clary propyl acetate

  • Standard cold-process soap base ingredients (oils, lye)

  • Soap molds

  • Environmental chamber (set to 40°C)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Trained sensory panel (n=10)

Methodology:

  • Soap Preparation: Prepare a batch of cold-process soap. At trace, add 0.8% (w/w) Clary propyl acetate and mix thoroughly. Pour into molds.

  • Curing: Allow soap bars to cure for 4-6 weeks under standard conditions (25°C, 50% RH).[5]

  • Initial Analysis (T=0):

    • Chemical: Select three sample bars. Extract the fragrance using solvent extraction (e.g., with ethanol) followed by solid-phase microextraction (SPME). Analyze the extract via GC-MS to quantify the initial concentration of Clary propyl acetate.

    • Olfactory: A trained sensory panel evaluates the odor intensity and character of the soap bars, rating key attributes on a 1-10 scale.

  • Accelerated Aging: Place the remaining bars in an environmental chamber at 40°C.

  • Time-Point Analysis (T=4, 8, 12 weeks): Repeat the chemical (GC-MS) and olfactory analysis at each time point using a new set of three bars for each analysis.

  • Data Analysis: Plot the percentage of remaining Clary propyl acetate and the mean olfactory scores against time to determine the degradation curve and performance loss.

Application in Detergent Products

Liquid laundry detergents often have a pH range from neutral to moderately alkaline (pH 7-9), which can be less harsh on ester-based fragrances than bar soaps.[6] The key performance indicators in this application are stability in the base, fragrance intensity on wet and dry fabric (substantivity), and the overall olfactory experience throughout the washing cycle.

3.1 Performance and Substantivity Clary propyl acetate's performance in detergents is influenced by its ability to survive the wash process and deposit onto fabric fibers. Its medium substantivity suggests it can provide a noticeable scent on post-wash laundry, though this can be enhanced through formulation strategies.

3.2 Illustrative Performance Data The following table provides illustrative data from a sensory panel evaluation of fabric swatches washed with a liquid laundry detergent containing Clary propyl acetate.

StageOlfactory Panel Score (Intensity 1-10)Dominant Scent Character
Detergent in Bottle 8.0Herbal, Fruity, Floral
Wet Fabric (Post-Wash) 6.5Floral, Herbal
Dry Fabric (24h Post-Wash) 4.5Clary Sage, Lightly Woody

Table 3: Illustrative sensory performance of 0.5% Clary propyl acetate in a liquid laundry detergent (pH 8.5).

3.3 Experimental Protocol: Detergent Fragrance Evaluation

Objective: To assess the olfactory performance and substantivity of Clary propyl acetate in a liquid laundry detergent throughout the washing process.

Materials:

  • Clary propyl acetate

  • Unfragranced liquid laundry detergent base (pH 8.5)

  • Standard cotton fabric swatches

  • Laboratory washing machine

  • Trained sensory panel (n=10)

Methodology:

  • Fragrance Dosing: Prepare a batch of the detergent base containing 0.5% (w/w) Clary propyl acetate.

  • Washing Cycle: Wash a standardized load of cotton swatches using a pre-defined amount of the fragranced detergent under standard conditions (e.g., 30°C, normal cycle).

  • Sensory Evaluation Workflow:

    • Stage 1 (Neat Product): The panel assesses the fragrance directly from the bottle.

    • Stage 2 (Wet Fabric): Immediately after the wash cycle completes, the panel assesses the wet swatches.

    • Stage 3 (Dry Fabric): Swatches are line-dried for 24 hours in a controlled environment. The panel then assesses the dry fabric.

  • Rating: At each stage, panelists rate the overall scent intensity on a 1-10 scale and provide descriptive analysis of the odor character.

  • Data Analysis: Compile the mean intensity scores for each stage to create a fragrance performance curve. Analyze descriptors to understand how the scent profile evolves.

cluster_eval Sensory Evaluation Stages P1 Prepare Detergent with 0.5% CPA P2 Wash Cotton Swatches (Standardized Load) P1->P2 E1 Panel Evaluation 1: Neat Product P1->E1 DA Data Analysis: Intensity & Character E2 Panel Evaluation 2: Wet Fabric P2->E2 P3 Line Dry Fabric (24 hours) E2->P3 E2->DA E3 Panel Evaluation 3: Dry Fabric P3->E3 E3->DA

Caption: Experimental workflow for detergent fragrance evaluation.

Advanced Application: Encapsulation

To overcome stability issues in harsh product bases and to control fragrance release, encapsulation is a highly effective strategy. Clary propyl acetate can be encapsulated within a protective polymer shell, which shields it from the alkaline environment and releases the fragrance at a desired trigger point, such as during the wash cycle (through friction) or upon drying.

cluster_capsule Encapsulated Fragrance Core Fragrance Core (Clary Propyl Acetate) Shell Protective Polymer Shell Base Detergent/Soap Base (Alkaline pH) Shell->Base Protection Release Fragrance Release Shell->Release Trigger Trigger (Friction, Heat, Water) Trigger->Shell Shell Rupture

Caption: Mechanism of controlled release via encapsulation.

4.1 Benefits of Encapsulation:

  • Enhanced Stability: Protects the ester from hydrolysis in high pH environments.

  • Controlled Release: Delivers a "burst" of fragrance at key moments, such as when clothes are handled after drying.

  • Improved Substantivity: Increases the amount of fragrance that deposits on fabric, leading to a longer-lasting scent.

Conclusion

Clary propyl acetate is a valuable ingredient for functional perfumery, offering a sophisticated herbal-floral profile. Its successful application hinges on a thorough understanding of its stability within the product base. While susceptible to hydrolysis in highly alkaline media like traditional soaps, its performance is generally better in neutral to moderately alkaline detergents. For optimal stability and controlled release in challenging formulations, encapsulation technology is the recommended approach. The protocols outlined in this document provide a framework for systematic evaluation of its performance and stability.

References

Application Notes and Protocols for the Sensory Evaluation of "Clarycet"

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: "Clarycet" is a synthetic aroma chemical, identified by CAS number 131766-73-9 and synonyms such as clary propyl acetate and Sagecete.[1][2] It is utilized as a fragrance ingredient in various applications, including perfumes, personal care, and home care products.[3] The olfactory profile of "this compound" is complex, characterized by a combination of herbal, floral, rosy, and fruity notes, with nuances of clary sage, cedarwood, saffron, and tea.[4][5][6][7] A thorough sensory evaluation is critical for quality control, product development, and ensuring consistency across different batches. These application notes provide detailed protocols for the sensory evaluation of "this compound" using established analytical methods.

Part 1: Descriptive Sensory Analysis - Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the key aroma attributes of a "this compound" sample, creating a comprehensive sensory profile. The QDA method employs a trained panel to develop a lexicon of descriptive terms and then rate the intensity of these attributes.[8][9]

Experimental Protocol: QDA for "this compound"

1. Panelist Selection and Training:

  • Recruitment: Select 10-15 individuals based on their interest, availability, and absence of olfactory disorders.[9][10] Panelists should be regular users of scented products but not necessarily trained perfumers.

  • Screening: Assess candidates for their ability to discriminate between different aroma intensities and their capacity to verbalize sensory perceptions.[11][12] Basic odor recognition tests should be administered.

  • Training (Approx. 20-30 hours):

    • Term Generation: In initial sessions, present panelists with "this compound" at various dilutions and other reference aromas (e.g., clary sage oil, rose oxide, damascones, cedarwood oil) to help them develop a comprehensive list of descriptive terms for the aroma profile.

    • Concept Alignment: Through discussion facilitated by a panel leader, the panel reaches a consensus on the definition of each descriptor to ensure uniform understanding.

    • Intensity Rating Practice: Panelists practice rating the intensity of each attribute on a structured line scale (e.g., a 15 cm line scale anchored with "low" and "high").[9]

2. Sample Preparation:

  • Solvent: Use an odorless solvent such as dipropylene glycol (DPG) or ethanol.

  • Concentration: Prepare a 10% dilution of "this compound" in the chosen solvent for evaluation.[6] This concentration is typical for assessing the substantivity and character of a fragrance material.

  • Blinding and Randomization: Samples should be prepared in a separate, well-ventilated area.[13] Each sample is assigned a random three-digit code to prevent bias.[14]

  • Presentation: Apply 1 mL of the diluted sample onto a standard fragrance testing strip (blotter). Allow the solvent to evaporate for 30-60 seconds before evaluation.

3. Evaluation Procedure:

  • Environment: Conduct evaluations in a well-ventilated, odor-neutral room with controlled temperature and humidity.[15] Individual sensory booths are required to prevent interaction between panelists.[13]

  • Protocol:

    • Panelists are instructed to smell the prepared blotter from a distance of 2-3 cm.

    • They will evaluate the sample at three time points to assess the evolution of the fragrance:

      • Top Note (0-10 minutes): Initial impression.

      • Heart Note (30-60 minutes): The main character of the aroma.

      • Base Note (3+ hours): The lingering character and substantivity.

    • For each time point, panelists will rate the intensity of each agreed-upon descriptor on the provided line scale.

    • A mandatory break of at least 5 minutes should be taken between evaluating different samples to prevent olfactory fatigue.[15] Smelling coffee beans or an unscented area can help cleanse the olfactory palate.

Data Presentation: QDA

The data collected from the line scales are converted to numerical values (e.g., 0-100). The mean intensity scores for each attribute are calculated and can be summarized in a table and visualized using a spider web or radar plot.

Table 1: Mean Intensity Scores for "this compound" Sensory Attributes

Sensory AttributeTop Note (Mean Score)Heart Note (Mean Score)Base Note (Mean Score)
Herbal 756540
Clary Sage 807050
Floral 607560
Rosy 556855
Fruity (Plum) 705030
Woody 204565
Saffron 403020
Tea 354035

Part 2: Discriminative Sensory Analysis - Triangle Test

Objective: To determine if a perceptible overall difference exists between two samples of "this compound" (e.g., a new batch vs. a standard, or a sample from a different supplier). The triangle test is a forced-choice procedure where a panelist must identify the "odd" sample out of three.[2][6]

Experimental Protocol: Triangle Test for "this compound"

1. Panelist Selection:

  • A panel of at least 20-30 individuals is recommended for reliable results.

  • Panelists should be screened for their ability to detect differences in aromas but do not require the extensive training of a QDA panel.

2. Sample Preparation:

  • Label the two samples to be compared as A and B.

  • Prepare samples at a 10% dilution in an odorless solvent, as described for the QDA protocol.

  • For each panelist, prepare a set of three coded samples on fragrance blotters. Two of the samples will be identical, and one will be different.

  • There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB). These combinations should be randomized and balanced across the panelists to avoid positional bias.[6]

3. Evaluation Procedure:

  • Environment: The test should be conducted under the same controlled conditions as the QDA.

  • Protocol:

    • Present each panelist with their set of three coded blotters simultaneously.

    • Instruct the panelists to smell each blotter from left to right.

    • Panelists are required to identify which of the three samples is different from the other two, even if they have to guess. This is a forced-choice test.[2]

    • The panelist's selection is recorded.

Data Presentation: Triangle Test

The total number of correct identifications is tallied. This number is then compared to statistical tables (Chi-square test) to determine if the result is statistically significant at a chosen confidence level (typically p < 0.05).

Table 2: Example Triangle Test Results

MetricValue
Number of Panelists30
Number of Correct Answers16
Significance Level (α)0.05
Minimum Correct for Sig.15
Conclusion Significant difference detected

Note: The minimum number of correct judgments required for significance depends on the number of panelists and the chosen alpha level.

Mandatory Visualizations

G cluster_prep Phase 1: Preparation cluster_eval Phase 2: Evaluation cluster_analysis Phase 3: Analysis & Reporting p1 Define Objectives (e.g., Profile vs. Difference) p2 Select & Train Panel p1->p2 p3 Prepare Samples (Dilution, Coding, Randomization) p2->p3 e1 Present Samples to Panelists (Controlled Environment) p3->e1 e2 Panelists Evaluate Samples (Follow Protocol) e1->e2 a1 Collect & Tabulate Data e2->a1 a2 Statistical Analysis (ANOVA, Chi-square) a1->a2 a3 Generate Visualizations (e.g., Spider Plot) a2->a3 a4 Interpret Results & Report a3->a4

Caption: Experimental workflow for sensory evaluation of "this compound".

Caption: Logical relationships of "this compound" sensory attributes.

G Odorant Odorant Molecule (this compound) Receptor Olfactory Receptor (GPCR) Odorant->Receptor Binds G_Protein G-Protein (Golf) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Increases IonChannel Ion Channel (CNG) cAMP->IonChannel Opens Depolarization Neuron Depolarization IonChannel->Depolarization Ca2+/Na+ Influx Signal Signal to Brain Depolarization->Signal

Caption: Simplified overview of the olfactory signal transduction pathway.

References

"Sagecete": A Fragrance Ingredient, Not a Solid-Phase Microextraction Material

Author: BenchChem Technical Support Team. Date: December 2025

Initial research indicates that "Sagecete" is a synthetic fragrance ingredient and not a sorbent material utilized in solid-phase microextraction (SPME) methods. Therefore, the creation of detailed application notes and protocols for its incorporation into SPME is not applicable based on currently available scientific literature and product information.

"Sagecete," also known by its synonyms Clarycet and clary propyl acetate, is chemically identified as Tetrahydro-methyl-propyl-pyran-4-olacetate[1][2][3]. It is described as having a herbal, floral, and fruity aroma with characteristics of clary sage and chamomile[2][3]. Its use is primarily in the fragrance and cosmetic industry[1].

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique widely used in analytical chemistry.[4][5] It involves the use of a fiber coated with a stationary phase (sorbent) to extract and concentrate analytes from a sample before analysis, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC).[4][5] The choice of sorbent material is crucial for the successful application of SPME and depends on the chemical properties of the analytes of interest.[6]

Common Sorbent Materials in SPME

A variety of materials are employed as sorbent coatings in SPME, each offering different selectivity and affinity for various types of molecules. These include:

  • Polydimethylsiloxane (PDMS): A non-polar phase suitable for the extraction of non-polar analytes.[7]

  • Polyacrylate (PA): A more polar phase used for the extraction of polar analytes.

  • Divinylbenzene (DVB): A porous polymer used for the extraction of volatile and semi-volatile compounds.

  • Carboxen/Polydimethylsiloxane (CAR/PDMS): A mixed-phase coating that combines the properties of a porous carbon (Carboxen) and PDMS, making it suitable for the extraction of a wide range of analytes, including small volatile molecules.

  • Molecularly Imprinted Polymers (MIPs): Highly selective synthetic polymers designed to bind to a specific target analyte.[8]

  • Nanomaterials: Materials such as carbon nanotubes and graphene have been explored as SPME coatings due to their large surface area and unique adsorptive properties.[6][8]

  • Ionic Liquids (ILs): Salts that are liquid at low temperatures, which can be used as selective coatings for SPME fibers.

General Workflow for Solid-Phase Microextraction (SPME)

The SPME process can be broken down into a series of steps. The following diagram illustrates a typical SPME workflow coupled with GC-MS analysis.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_desorption Desorption & Analysis cluster_data Data Analysis Sample Sample Matrix (e.g., Water, Air, Biological Fluid) Vial Sample Vial Sample->Vial Placement SPME_Fiber SPME Fiber Exposure (Headspace or Direct Immersion) Vial->SPME_Fiber Extraction of Analytes GC_Inlet Thermal Desorption in GC Inlet SPME_Fiber->GC_Inlet Analyte Desorption GC_Column Separation in GC Column GC_Inlet->GC_Column MS_Detector Detection by Mass Spectrometer GC_Column->MS_Detector Data_System Data Acquisition & Processing MS_Detector->Data_System

A generalized workflow for SPME coupled with GC-MS analysis.

References

Application Notes and Protocols: Characterization of Novel Odorants in Olfactory Receptor Studies using "Clarycet" as a Model Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the characterization of novel or uncharacterized odorant compounds, using the synthetic fragrance Clarycet (4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate) as an illustrative model. The protocols outlined below are standard methods in the field of olfaction research for deorphanizing olfactory receptors (ORs), determining their ligand specificity, and elucidating the initial steps of the olfactory signal transduction cascade. While this compound is a well-known fragrance ingredient with herbal, floral, and fruity notes, its specific interactions with human olfactory receptors are not extensively documented in public literature.[1][2][3] The following protocols describe how one would approach characterizing such a compound.

Introduction to Olfactory Receptor Signaling

Olfactory receptors are predominantly G-protein coupled receptors (GPCRs) expressed in the cilia of olfactory sensory neurons.[4][5][6] The binding of an odorant to its cognate OR initiates a signal transduction cascade. In the canonical pathway, the activated OR couples to the olfactory-specific G-protein, Gαolf. This activates adenylyl cyclase type III, leading to an increase in intracellular cyclic AMP (cAMP).[4][7][8] The elevated cAMP levels gate cyclic nucleotide-gated (CNG) ion channels, causing an influx of Na+ and Ca2+ ions.[7][8] The influx of calcium, in turn, activates calcium-activated chloride channels, leading to an efflux of Cl- and further depolarization of the neuron, which ultimately generates an action potential that is transmitted to the olfactory bulb.[9]

Below is a diagram illustrating the canonical olfactory signal transduction pathway.

Olfactory_Signaling_Pathway Odorant Odorant (e.g., this compound) OR Olfactory Receptor (OR) Odorant->OR Golf Gαolf OR->Golf AC Adenylyl Cyclase (ACIII) cAMP cAMP AC->cAMP CNG Cyclic Nucleotide-Gated (CNG) Channel Ca_ion Ca²⁺ CNG->Ca_ion CaCC Ca²⁺-activated Cl⁻ Channel (Ano2) Cl_ion Cl⁻ CaCC->Cl_ion Golf->AC cAMP->CNG Ca_ion->CaCC Depolarization Depolarization Ca_ion->Depolarization Cl_ion->Depolarization

Caption: Canonical olfactory signal transduction pathway.

Experimental Protocols

The following protocols are designed for the functional characterization of ORs in response to a novel odorant like this compound. These assays are typically performed in heterologous expression systems, such as Human Embryonic Kidney 293 (HEK293) cells, which provide a null background for studying specific OR-odorant interactions.

Protocol 1: High-Throughput Screening of an Olfactory Receptor Library using a Luciferase Reporter Assay

This protocol is used to identify which OR(s) in a library respond to the test odorant. The assay measures the activation of the cAMP pathway via a luciferase reporter gene linked to a cAMP response element (CRE).

Experimental Workflow:

Luciferase_Assay_Workflow cluster_prep Cell Preparation & Transfection cluster_assay Odorant Stimulation & Measurement cluster_analysis Data Analysis A Seed HEK293 cells in 96-well plates B Co-transfect with: - Olfactory Receptor (OR) plasmid - Gαolf plasmid - RTP1S plasmid (for trafficking) - CRE-Luciferase reporter plasmid A->B C Incubate for 24-48 hours B->C E Add this compound to cells C->E D Prepare this compound dilutions (e.g., 1 µM to 1 mM) D->E F Incubate for 4-6 hours E->F G Add Luciferase substrate F->G H Measure luminescence G->H I Normalize luminescence to control (vehicle) H->I J Identify 'hit' ORs (significant increase in signal) I->J K Generate dose-response curves for hit ORs J->K

Caption: Workflow for Luciferase Reporter Assay.

Methodology:

  • Cell Culture and Transfection:

    • Plate HEK293 cells in poly-D-lysine coated 96-well plates.

    • After 24 hours, transfect cells using a suitable transfection reagent (e.g., Lipofectamine 3000) with plasmids encoding: a specific human OR from a library, Gαolf, Receptor-Transporting Protein 1S (RTP1S) to aid OR cell surface expression, and the CRE-luciferase reporter.

  • Odorant Stimulation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in assay buffer.

    • 24-48 hours post-transfection, replace the cell culture medium with the odorant-containing buffer. Include a vehicle-only control.

  • Signal Detection:

    • Incubate the plates for 4-6 hours at 37°C.

    • Add a luciferase substrate solution (e.g., Bright-Glo) to each well.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal of each well to the average of the vehicle control wells.

    • Identify "hit" receptors showing a significant (e.g., >3 standard deviations above the mean of the plate) and dose-dependent increase in luminescence.

Protocol 2: Calcium Imaging for Real-Time Analysis of OR Activation

This protocol measures the transient increase in intracellular calcium concentration following OR activation, providing real-time kinetic data.

Methodology:

  • Cell Preparation:

    • Transfect HEK293 cells with plasmids for the "hit" OR, Gαolf, and RTP1S as described in Protocol 1.

    • 24 hours post-transfection, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

  • Imaging and Stimulation:

    • Wash the cells to remove excess dye and place the plate in a fluorescence microscope or a plate reader equipped with a liquid handling system.

    • Record baseline fluorescence.

    • Inject a specific concentration of this compound and continue recording the fluorescence signal over time (e.g., for 60-120 seconds).

  • Data Analysis:

    • Quantify the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀). The response is often expressed as ΔF/F₀.

    • Determine the peak response for each concentration of this compound.

    • Use the peak response data to construct dose-response curves and calculate the EC₅₀ (half-maximal effective concentration).

Data Presentation

Quantitative data from the above experiments should be summarized in a clear and structured format.

Table 1: Hypothetical High-Throughput Screening "Hit" Identification for this compound

Olfactory Receptor Mean Normalized Luminescence (at 100 µM this compound) Standard Deviation Fold Change over Vehicle "Hit" (Yes/No)
OR1A1 1.2 0.3 1.2 No
OR2B3 8.5 1.1 8.5 Yes
OR5C2 25.1 3.4 25.1 Yes
OR10D1 1.5 0.4 1.5 No

| ... | ... | ... | ... | ... |

Table 2: Hypothetical Dose-Response Data for a "Hit" Olfactory Receptor (e.g., OR5C2) with this compound

This compound Concentration (M) Mean Response (ΔF/F₀ or Normalized Luminescence) Standard Error of the Mean (SEM)
1.00E-09 0.05 0.01
1.00E-08 0.12 0.02
1.00E-07 0.45 0.05
1.00E-06 0.88 0.09
1.00E-05 0.99 0.08

| 1.00E-04 | 1.00 | 0.07 |

From the data in Table 2, pharmacological parameters can be derived:

Table 3: Hypothetical Pharmacological Profile of this compound on OR5C2

Parameter Value
EC₅₀ 1.5 x 10⁻⁷ M
Emax 1.0 (Normalized)

| Hill Slope | 1.2 |

Conclusion

The protocols and data presentation formats provided here offer a systematic approach to characterizing the interaction of a novel odorant, exemplified by this compound, with human olfactory receptors. By employing high-throughput screening followed by detailed dose-response analysis using techniques like luciferase assays and calcium imaging, researchers can identify specific ORs that respond to a compound of interest and quantify the potency and efficacy of the interaction. This foundational data is critical for understanding the molecular basis of odor perception and can inform applications in fragrance development, flavor science, and the study of malodor counteraction.

References

Troubleshooting & Optimization

Technical Support Center: Clarycet Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Clarycet synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound, a fragrance ingredient. The final step in its preparation is an esterification reaction, which can present yield-related challenges. This guide provides detailed troubleshooting advice, optimized protocols, and data to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction for the final step of this compound synthesis, and what are its main challenges?

A1: The final and highest-yielding step in the synthesis of this compound (4-methyl-2-propyltetrahydro-2H-pyran-4-yl acetate) is the esterification of the corresponding tetrahydropyranol (THPol) intermediate with acetic anhydride.[1][2] While this reaction can be very high-yielding, challenges can include incomplete conversion, side product formation due to moisture, and difficulties in purification, all of which can lower the final isolated yield.[3]

Q2: My this compound yield is consistently low. What are the most critical factors to investigate first?

A2: For the esterification step, the most critical factors to check are:

  • Reagent Quality: Ensure the acetic anhydride is fresh and has not been hydrolyzed by atmospheric moisture. The THPol intermediate should be pure and dry.

  • Catalyst Activity: The catalyst, such as FeCl₃, must be anhydrous and active. Improper storage can deactivate the catalyst.

  • Moisture Control: The reaction is highly sensitive to water, which will consume the acetic anhydride and reduce yields. Ensure all glassware is oven-dried and the reaction is protected from atmospheric moisture.

Q3: Can reaction time and temperature be optimized to improve yield?

A3: Yes, optimization of these parameters is crucial. For the esterification of THPol with acetic anhydride, the reaction is remarkably fast, even at room temperature.[1][2] Extending the reaction time unnecessarily can sometimes lead to side product formation. It is recommended to monitor the reaction's progress to determine the optimal endpoint.

Q4: Are there alternative catalysts for the esterification step that might improve yield?

A4: While ferric chloride (FeCl₃) is a highly effective catalyst for this transformation, other Lewis acids or protonic acids could be used.[1][2] However, the reported yields with FeCl₃ are already near-quantitative (98%), suggesting that optimizing conditions with this catalyst is likely the most efficient approach before exploring alternatives.[1][2]

Troubleshooting Guide: Low Synthesis Yield

This guide addresses specific issues that can lead to suboptimal yields during the synthesis of this compound.

Problem / Observation Potential Cause Recommended Solution
Low Conversion of Starting Material (THPol) 1. Inactive Catalyst: The FeCl₃ catalyst may have degraded due to moisture exposure.2. Insufficient Catalyst: The catalytic loading may be too low for the reaction scale.3. Poor Reagent Quality: The acetic anhydride may be partially hydrolyzed.1. Use a fresh, anhydrous supply of FeCl₃. Store it in a desiccator.2. Ensure accurate measurement of the catalyst; a 1 mol% loading is reported to be effective.[1][2]3. Use a new bottle of acetic anhydride or distill it prior to use.
Presence of Acetic Acid and Unreacted THPol Hydrolysis: Significant moisture in the reaction vessel or reagents has hydrolyzed the acetic anhydride and quenched the reaction.1. Rigorously dry all glassware in an oven (e.g., at 120°C for several hours) and cool under an inert atmosphere (N₂ or Argon).2. Use anhydrous solvents if the reaction is performed in one (though solvent-free is preferred).[1][2]
Formation of Unknown Byproducts 1. Excessive Reaction Time/Temp: Leaving the reaction for too long or at elevated temperatures might cause decomposition or side reactions.2. Impure Starting Material: Impurities in the THPol starting material may react to form byproducts.1. Monitor the reaction by TLC or GC-MS. The reaction is reported to be complete in as little as 5 minutes at room temperature.[1][2]2. Purify the THPol intermediate (e.g., by column chromatography or distillation) before the esterification step.
Difficulty in Product Isolation / Low Isolated Yield 1. Inefficient Extraction: The workup procedure may not be effectively isolating the this compound product.2. Product Loss During Purification: Product may be lost during solvent removal or chromatography.1. Ensure the pH is properly adjusted during the aqueous wash to remove catalyst and unreacted anhydride. Use an appropriate organic solvent for extraction.2. This compound is a relatively volatile fragrance compound. Use care during solvent removal (e.g., use moderate temperatures on a rotary evaporator).
Optimization of Reaction Conditions

The following table summarizes data from literature on optimizing the two-step synthesis of this compound, focusing on the key parameters that influence yield.

Table 1: Optimization of the Two-Step Synthesis of this compound [1][2]

StepParameterConditionButanal Conversion (%)THPol Selectivity (%)This compound Yield (%)
1. Prins Cyclization Catalyst1 mol% H₂SO₄ (10%)93%82%-
Temperature70°C93%82%-
SolventNone93%82%-
Water Content250 mol%93%82%-
2. Esterification Catalyst1 mol% FeCl₃--98%
Reactant Ratio (THPol:Ac₂O)1:5--98%
TemperatureRoom Temperature--98%
SolventNone--98%
Reaction Time5 minutes--98%

Experimental Protocols

Standard Protocol: Synthesis of this compound via Esterification

This protocol is based on the optimized, high-yield procedure.[1][2]

Materials:

  • 4-methyl-2-propyltetrahydro-2H-pyran-4-ol (THPol)

  • Acetic Anhydride (Ac₂O)

  • Anhydrous Ferric Chloride (FeCl₃)

  • Diethyl ether or MTBE (for extraction)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., a nitrogen-filled balloon).

  • To a round-bottom flask equipped with a magnetic stir bar, add the THPol intermediate.

  • Add acetic anhydride (5 molar equivalents relative to THPol).

  • With vigorous stirring, carefully add anhydrous FeCl₃ (1 mol% relative to THPol). An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 5-10 minutes. Monitor the reaction's completion by TLC or GC analysis.

  • Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

  • Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by vacuum distillation or column chromatography.

Diagrams and Workflows

Logical Troubleshooting Workflow for Low Yield

This diagram outlines a step-by-step process for diagnosing the cause of low yield in the this compound synthesis.

Low_Yield_Troubleshooting cluster_reagents Reagent & Catalyst Issues cluster_conditions Reaction Condition Issues start Low Yield Observed check_conversion Analyze Crude Reaction: Incomplete Conversion? start->check_conversion reagent_quality Check Acetic Anhydride (Fresh? Dry?) check_conversion->reagent_quality Yes check_byproducts Byproducts Observed? check_conversion->check_byproducts No, Conversion is High catalyst_activity Check FeCl3 Catalyst (Anhydrous? Active?) reagent_quality->catalyst_activity thpol_purity Check THPol Purity (Purified?) catalyst_activity->thpol_purity moisture_control Review Moisture Control (Dry Glassware? Inert Atm?) thpol_purity->moisture_control reaction_time Check Reaction Time (Too Short?) moisture_control->reaction_time solution Implement Corrective Actions & Rerun Experiment reaction_time->solution purification_issue Investigate Workup & Purification Procedure (Extraction Loss? Volatility?) check_byproducts->purification_issue No side_reactions Investigate Side Reactions (Check Temp / Time / Purity) check_byproducts->side_reactions Yes purification_issue->solution side_reactions->solution

Caption: Troubleshooting workflow for low this compound yield.

Factors Influencing Esterification Yield

This diagram illustrates the key factors that directly impact the success and yield of the final esterification step.

Esterification_Factors cluster_positive Positive Influences cluster_negative Negative Influences center This compound Yield Moisture Contamination Moisture Contamination center->Moisture Contamination Degraded Catalyst Degraded Catalyst center->Degraded Catalyst Impure Reagents Impure Reagents center->Impure Reagents Suboptimal Temp/Time Suboptimal Temp/Time center->Suboptimal Temp/Time High Purity THPol High Purity THPol High Purity THPol->center Anhydrous Ac₂O Anhydrous Ac₂O Anhydrous Ac₂O->center Active Catalyst Active Catalyst Active Catalyst->center Optimized Stoichiometry Optimized Stoichiometry Optimized Stoichiometry->center

Caption: Key factors affecting this compound esterification yield.

References

Technical Support Center: Resolving "Sagecete" Isomer Separation in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Sagecete" isomer separation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the chromatographic separation of "Sagecete" isomers.

"Sagecete," chemically known as Tetrahydro-4-methyl-2-propyl-2H-pyran-4-olacetate, exists as a mixture of cis and trans diastereomers.[1] The successful separation and quantification of these isomers are crucial for research and quality control purposes.

Frequently Asked Questions (FAQs)

Q1: Why is the resolution between my cis- and trans-Sagecete isomer peaks poor?

A1: Poor resolution between diastereomers like cis- and trans-Sagecete can be attributed to several factors. These include an inappropriate choice of stationary phase, a suboptimal mobile phase composition, or incorrect temperature settings.[2][3] Isomer separations are often challenging because the compounds have similar chemical and physical properties, differing mainly in their molecular shape.[4] For such separations, specialized columns with enhanced shape selectivity may be required.[4]

Q2: I'm observing significant peak tailing for both isomer peaks. What could be the cause?

A2: Peak tailing can be caused by secondary interactions between the Sagecete isomers and the stationary phase, such as interactions with residual silanols on silica-based columns.[2] Other potential causes include extra-column volume (e.g., excessively long tubing) or a mismatch between the sample solvent and the mobile phase.[2]

Q3: My retention times for the Sagecete isomers are not consistent between runs. How can I improve reproducibility?

A3: Inconsistent retention times are often a result of insufficient column equilibration, especially when using a new mobile phase.[2] Fluctuations in column temperature and imprecise mobile phase preparation can also lead to shifts in retention time.[2] For chiral separations, which are highly sensitive, even minor changes in the system can impact selectivity.[5]

Q4: Can I use reversed-phase HPLC for separating Sagecete isomers?

A4: Yes, reversed-phase HPLC is a viable option for isomer separation. However, standard C18 columns may not always provide adequate selectivity.[6][7] Columns with different selectivities, such as phenyl, pentafluorophenyl (PFP), or embedded polar group columns, can offer better separation for isomers.[6][8] Normal phase chromatography can also be a powerful alternative for isomer separations.[9][10]

Troubleshooting Guide

Issue 1: Poor Resolution of cis- and trans-Sagecete Peaks
Potential Cause Troubleshooting Step
Inappropriate ColumnConsider a column with alternative selectivity. For isomers, phenyl, PFP, or shorter-chain (e.g., C8) columns can be effective.[6][8] These columns can offer different interactions based on molecular shape.[4]
Suboptimal Mobile PhaseSystematically vary the organic modifier (e.g., acetonitrile vs. methanol) and its percentage in the mobile phase.[2] Small changes can significantly impact selectivity.
Incorrect Flow RateChiral and isomer separations often benefit from lower flow rates. Try reducing the flow rate to enhance resolution.[2]
Temperature EffectsVary the column temperature. Both increasing and decreasing the temperature can affect selectivity in unpredictable ways, so it's a valuable parameter to screen.[2]
Issue 2: Peak Tailing
Potential Cause Troubleshooting Step
Secondary Silanol InteractionsIf using a silica-based column, add a competitive amine (e.g., triethylamine) to the mobile phase in small concentrations (0.1-0.5%) to block active silanol groups.
Sample Solvent MismatchWhenever possible, dissolve your Sagecete standard in the initial mobile phase.[11]
Column OverloadInject a smaller sample volume or a more dilute sample to see if peak shape improves.[11]
Column ContaminationIf the column is old or has been used with diverse samples, contamination may be the issue. Flush the column according to the manufacturer's instructions.[3]
Issue 3: Inconsistent Retention Times
Potential Cause Troubleshooting Step
Insufficient EquilibrationEnsure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Chiral and specialty columns may require longer equilibration times.[2]
Temperature FluctuationsUse a column oven to maintain a stable temperature throughout the analysis.[2]
Mobile Phase PreparationPrepare fresh mobile phase for each run and ensure accurate and consistent measurements of all components.
Pump PerformanceCheck for leaks in the pump and ensure it is delivering a consistent flow rate. Pressure fluctuations can indicate air bubbles or worn pump seals.[11]

Experimental Protocol: HPLC Separation of Sagecete Isomers

This protocol describes a starting point for the separation of cis- and trans-Sagecete isomers using a PFP (Pentafluorophenyl) stationary phase, which can offer alternative selectivity for positional isomers.[7]

1. Materials and Reagents:

  • Sagecete isomer standard (mixture of cis and trans)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC system with UV detector

  • PFP HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Chromatographic Conditions:

Parameter Value
Column PFP, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 5 µL
Sample Concentration 1 mg/mL in mobile phase

3. Procedure:

  • Prepare the mobile phase by mixing 600 mL of acetonitrile with 400 mL of water. Degas the mobile phase before use.

  • Install the PFP column in the HPLC system and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 30 minutes).

  • Prepare a 1 mg/mL solution of the Sagecete isomer standard in the mobile phase.

  • Inject 5 µL of the standard solution onto the column.

  • Run the analysis for a sufficient time to allow both isomer peaks to elute.

  • If resolution is not optimal, adjust the acetonitrile/water ratio. Increasing the water content will generally increase retention and may improve separation.

Troubleshooting Workflow

G start Start: Poor Sagecete Isomer Separation resolution Issue: Poor Resolution? start->resolution tailing Issue: Peak Tailing? resolution->tailing No col_select Change Column (PFP, Phenyl, C8) resolution->col_select Yes retention Issue: Inconsistent Retention Time? tailing->retention No solvent Check Sample Solvent tailing->solvent Yes end Separation Achieved retention->end No equil Increase Equilibration Time retention->equil Yes mp_opt Optimize Mobile Phase (Vary % Organic) col_select->mp_opt flow_temp Adjust Flow Rate & Temp. mp_opt->flow_temp flow_temp->end overload Reduce Injection Volume solvent->overload flush Flush Column overload->flush flush->end temp_control Use Column Oven equil->temp_control mp_prep Check Mobile Phase Prep. temp_control->mp_prep mp_prep->end

Caption: Troubleshooting workflow for Sagecete isomer separation.

References

Technical Support Center: Preventing Acetate Ester Degradation in Acidic Media

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Clary Propyl Acetate": The term "Clary propyl acetate" does not correspond to a standard chemical name. This guide will address the broader and more common challenge of preventing the degradation of acetate esters in acidic media. The principles, troubleshooting steps, and protocols provided are widely applicable to various acetate esters, including those found in drug development and natural product research, such as linalyl acetate, a major component of clary sage oil.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: Why is my acetate ester compound degrading in my experimental setup?

A1: Acetate esters are susceptible to hydrolysis, a chemical reaction where the ester bond is cleaved by water.[4][5] This reaction is catalyzed by the presence of acid (H+ ions), leading to the formation of a carboxylic acid (acetic acid) and an alcohol.[6][7][8] The mechanism, known as acid-catalyzed hydrolysis, involves the protonation of the carbonyl oxygen of the ester, which makes the carbonyl carbon more susceptible to nucleophilic attack by water.[7][9] This process is reversible, but in the presence of excess water, the equilibrium shifts towards the hydrolysis products.[6][8]

Q2: What are the typical signs of acetate ester degradation?

A2: Degradation can be observed through several indicators:

  • Change in pH: The formation of acetic acid will lead to a decrease in the pH of the solution.

  • Appearance of New Peaks in Chromatography: When analyzing your sample using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), the appearance of new peaks corresponding to the alcohol and acetic acid byproducts is a clear sign of degradation.

  • Loss of Biological Activity: If your acetate ester is a bioactive compound, a decrease in its expected efficacy in cell-based or other functional assays can indicate degradation.[10]

  • Physical Changes: In some cases, you might observe changes in the color, odor, or clarity of your solution.

Q3: How can I prevent or minimize the degradation of my acetate ester in an acidic aqueous solution?

A3: Several strategies can be employed to enhance the stability of acetate esters in acidic media:

  • pH Control: Maintaining the pH of your solution in a less acidic range can significantly slow down the rate of hydrolysis. The use of buffers is a common and effective method for pH control.

  • Temperature Control: Hydrolysis reactions are generally accelerated at higher temperatures.[7] Conducting your experiments at lower temperatures can help to minimize degradation.

  • Use of Co-solvents: Reducing the concentration of water by using a non-aqueous or a co-solvent system can shift the equilibrium away from hydrolysis.

  • Minimize Exposure Time: Limit the time your compound is exposed to acidic conditions. Prepare fresh solutions before use and consider quenching the acidic reaction if it's a step in a larger process.

  • Structural Modification: In the drug development phase, it might be possible to modify the chemical structure of the molecule to be more resistant to hydrolysis. For instance, introducing bulky groups near the ester linkage can provide steric hindrance, slowing down the hydrolysis rate.[11][12]

Q4: Are there any additives that can help stabilize my acetate ester?

A4: Yes, certain excipients and additives can help improve stability:

  • Buffering Agents: As mentioned, buffers are crucial for maintaining a stable pH.

  • Antioxidants: If oxidative degradation is also a concern, adding antioxidants can be beneficial.[5]

  • Chelating Agents: Metal ions can sometimes catalyze hydrolysis. Including a chelating agent like EDTA can sequester these ions.[5]

  • Ester Stabilizers: Specific chemicals, such as carbodiimides, can be used in certain formulations to protect esters from hydrolysis.[5]

Troubleshooting Guides

Problem 1: Unexpectedly rapid loss of the parent compound in an acidic formulation.

Possible Cause Troubleshooting Steps
Highly Acidic Environment 1. Measure the pH of your solution. 2. If the pH is low (e.g., below 4), consider adjusting it to a higher, more stable range for your specific ester using a suitable buffer system. 3. Perform a pH-rate profile study to determine the optimal pH for stability (see Experimental Protocols).
Elevated Temperature 1. Review your experimental conditions. Are you using heat? 2. If possible, conduct the experiment at a lower temperature (e.g., refrigerated or room temperature instead of elevated temperatures).
High Water Content 1. Assess the composition of your solvent system. 2. If permissible for your experiment, consider replacing a portion of the aqueous solvent with a non-aqueous co-solvent (e.g., ethanol, propylene glycol) to reduce the water activity.

Problem 2: Inconsistent results in bioassays.

Possible Cause Troubleshooting Steps
Degradation in Culture Media 1. The pH of cell culture media (typically around 7.4) and the presence of enzymes in serum can contribute to hydrolysis.[10] 2. Perform a stability study of your compound in the specific culture medium you are using. 3. If degradation is observed, prepare fresh working solutions for each experiment and consider replenishing the compound during long-term assays.[10]
Stock Solution Instability 1. Ensure your stock solutions are stored correctly (typically at -20°C or -80°C in an appropriate solvent).[10] 2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[10] 3. Periodically check the purity of your stock solution via HPLC.

Data Presentation: Stability of Acetate Esters

The following tables summarize the stability of representative acetate esters under different conditions.

Table 1: Effect of pH on the Hydrolysis of Linalyl Acetate

pHTemperature (°C)Half-life (t½)
450< 24 hours
750< 24 hours
950< 24 hours

Data derived from a hydrolysis study where linalyl acetate disappeared from the test medium within 2.4 hours at 50°C across a range of pH values.[13]

Table 2: General Stability of Acetate Esters in Aqueous Solutions

pH RangeGeneral Stability
< 1Unstable (rapid hydrolysis)
1 - 4Susceptible to hydrolysis
4 - 6Moderately stable
> 6Stability may vary, base-catalyzed hydrolysis can occur

This table provides a general guideline for the stability of acetate esters.[14] The exact stability profile will depend on the specific molecular structure and reaction conditions.

Experimental Protocols

Protocol 1: pH-Rate Profile Study for an Acetate Ester

Objective: To determine the rate of hydrolysis of an acetate ester at different pH values and identify the pH of maximum stability.

Materials:

  • Acetate ester of interest

  • Series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 8

  • HPLC system with a suitable column and detector

  • Constant temperature incubator or water bath

  • pH meter

Methodology:

  • Prepare a stock solution of the acetate ester in a suitable organic solvent (e.g., acetonitrile or ethanol).

  • For each pH to be tested, prepare a series of buffered aqueous solutions.

  • Initiate the experiment by adding a small aliquot of the stock solution to each buffered solution to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the reaction.

  • Incubate the samples at a constant temperature (e.g., 25°C, 40°C, or 50°C).

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Immediately quench the hydrolysis reaction in the withdrawn aliquot, if necessary (e.g., by neutralizing the acid or diluting with the mobile phase).

  • Analyze the concentration of the remaining acetate ester in each sample by HPLC.

  • Plot the natural logarithm of the concentration of the acetate ester versus time for each pH. The slope of this line will be the negative of the observed first-order rate constant (-k_obs).

  • Plot the log of k_obs versus pH to generate the pH-rate profile. The lowest point on this curve corresponds to the pH of maximum stability.

Visualizations

Acid_Catalyzed_Hydrolysis Ester Acetate Ester Protonated_Ester Protonated Ester Ester->Protonated_Ester + H₃O⁺ Protonated_Ester->Ester - H₃O⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H₂O Tetrahedral_Intermediate->Protonated_Ester - H₂O Protonated_Alcohol Protonated Alcohol Intermediate Tetrahedral_Intermediate->Protonated_Alcohol Proton Transfer Protonated_Alcohol->Tetrahedral_Intermediate Proton Transfer Products Carboxylic Acid + Alcohol Protonated_Alcohol->Products - H₃O⁺ Products->Protonated_Alcohol + H₃O⁺ H2O H₂O H3O_plus H₃O⁺ H3O_plus2 H₃O⁺ H2O2 H₂O

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Stability_Workflow Start Start: Acetate Ester Degradation Suspected Prep_Samples Prepare Samples in Buffers (Range of pH values) Start->Prep_Samples Incubate Incubate at Constant Temperature Prep_Samples->Incubate Time_Points Withdraw Aliquots at Multiple Time Points Incubate->Time_Points Analyze Analyze by HPLC Time_Points->Analyze Plot_Data Plot ln(Conc) vs. Time Analyze->Plot_Data Determine_Rate Determine Rate Constant (k) for each pH Plot_Data->Determine_Rate pH_Rate_Profile Plot log(k) vs. pH Determine_Rate->pH_Rate_Profile End End: Identify pH of Maximum Stability pH_Rate_Profile->End

Caption: Workflow for a pH-rate profile stability study.

Troubleshooting_Tree Start Degradation Observed Check_pH Is the medium acidic (pH < 6)? Start->Check_pH Check_Temp Is the temperature elevated (>25°C)? Check_pH->Check_Temp No Action_pH Action: - Use buffer to raise pH - Conduct pH-rate study Check_pH->Action_pH Yes Check_Solvent Is the solvent primarily aqueous? Check_Temp->Check_Solvent No Action_Temp Action: - Lower the experimental temperature Check_Temp->Action_Temp Yes Action_Solvent Action: - Introduce a non-aqueous co-solvent Check_Solvent->Action_Solvent Yes Re_evaluate Re-evaluate Stability Action_pH->Re_evaluate Action_Temp->Re_evaluate Action_Solvent->Re_evaluate

Caption: Troubleshooting decision tree for ester degradation.

References

Clarycet™ Technical Support Center: Off-Odor Formation and Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Clarycet™, a novel therapeutic agent. A known characteristic of this compound™, which contains a chemically active thiol moiety, is its potential to develop a distinct off-odor under certain conditions. This is typically due to the formation of volatile sulfur compounds (VSCs). This guide offers troubleshooting advice, preventative measures, and analytical protocols to manage and mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is the cause of the off-odor observed with this compound™ samples?

The characteristic off-odor is primarily caused by the degradation of the this compound™ active pharmaceutical ingredient (API). The API possesses a thiol (-SH) functional group, which can undergo oxidation. This process can lead to the formation of highly odorous, low-molecular-weight volatile sulfur compounds (VSCs), such as hydrogen sulfide (H₂S) and various mercaptans, even at trace levels.[1][2]

Q2: Under what conditions is the off-odor most likely to form?

Off-odor formation is accelerated by conditions that promote the oxidation of thiols.[3] These include:

  • Exposure to Oxygen: Headspace oxygen in vials or containers is a primary contributor.

  • Presence of Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze oxidation reactions.[4]

  • Elevated Temperatures: Higher storage temperatures increase the rate of chemical degradation.

  • Exposure to Light: Certain wavelengths of light, particularly UV, can provide the energy to initiate photo-oxidation.[3][4]

  • High pH: A more alkaline environment can increase the susceptibility of the thiol group to oxidation.

Q3: Can excipients in my formulation contribute to the off-odor?

Yes, certain excipients can either directly cause degradation or fail to prevent it.[4][5] Excipients containing reactive impurities, such as peroxides (often found in polymers like polysorbates) or trace metals, can accelerate the oxidation of this compound™.[4][6] Conversely, selecting appropriate stabilizing excipients is key to prevention.

Q4: Is the off-odor an indicator of significant API degradation and loss of potency?

Not always. Volatile sulfur compounds are detectable by the human nose at extremely low, parts-per-billion levels.[7] Therefore, a noticeable off-odor can be present long before a significant loss of this compound™ potency is detectable by standard analytical methods like HPLC. However, the presence of an odor is a clear indicator that degradation is occurring and that the product's stability is compromised.

Q5: What are the primary strategies for preventing off-odor formation?

Prevention focuses on controlling the formulation and storage environment. Key strategies include:

  • Inert Atmosphere: Purging containers with an inert gas like nitrogen or argon to displace oxygen is highly effective.[8]

  • Antioxidants: Including antioxidants in the formulation can scavenge free radicals or oxygen.

  • Chelating Agents: Adding a chelating agent, such as edetate disodium (EDTA), can bind metal ions that catalyze oxidation.[9]

  • pH Control: Buffering the formulation to a slightly acidic pH (e.g., pH 4-6) can enhance the stability of the thiol group.

  • Optimized Storage: Storing this compound™ materials at recommended low temperatures and protecting them from light is crucial.

Troubleshooting Guide: Investigating Off-Odor in Your Experiment

If you have detected an off-odor in your this compound™ samples, follow this step-by-step guide to identify the cause and implement corrective actions.

Step 1: Isolate the Source

  • Question: Is the odor coming from the pure API, a formulated drug product, or a specific experimental condition?

  • Action:

    • Evaluate a control sample of the pure this compound™ API stored under ideal conditions (cold, dark, inert atmosphere).

    • Analyze samples from each stage of your formulation or experiment to pinpoint when the odor appears.

    • Review the handling procedures for any steps that may have introduced oxygen, heat, or contaminants.

Step 2: Review Formulation Components

  • Question: Could an excipient be promoting the degradation?

  • Action:

    • Conduct excipient compatibility studies by creating binary mixtures of this compound™ with each individual excipient.[5][6]

    • Store these mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and assess for odor generation.[4]

    • Pay close attention to excipients known to contain reactive impurities, such as polysorbates and polyethylene glycols (PEGs).[4]

Step 3: Analyze Environmental Factors

  • Question: Was the sample exposed to adverse environmental conditions?

  • Action:

    • Confirm storage temperatures and check for any deviations.

    • Verify that light-sensitive samples were adequately protected.

    • Assess the packaging and container closure system. Ensure vials are properly sealed and consider if an inert gas overlay was used during packaging.[8]

Step 4: Implement and Test Corrective Actions

  • Question: What changes can be made to prevent recurrence?

  • Action:

    • Short-term: Immediately begin storing all this compound™ materials under an inert atmosphere (e.g., in a glovebox or by purging vials with nitrogen) and at reduced temperatures (2-8°C).

    • Long-term Formulation: Based on compatibility studies, consider adding a chelating agent (e.g., 0.01% EDTA) or an antioxidant (e.g., L-methionine) to the formulation.

    • Process Optimization: Modify experimental or manufacturing procedures to minimize exposure to air and heat.

The following workflow diagram illustrates the troubleshooting process:

G cluster_actions Potential Actions start Off-Odor Detected in This compound™ Sample isolate Step 1: Isolate Source (API vs. Formulation) start->isolate review_formulation Step 2: Review Formulation (Excipient Compatibility) isolate->review_formulation Odor in formulation analyze_env Step 3: Analyze Environment (Storage, Packaging) isolate->analyze_env Odor in API review_formulation->analyze_env implement Step 4: Implement Corrective Actions analyze_env->implement end Odor Issue Resolved implement->end action1 Add Antioxidant/Chelator implement->action1 action2 Use Inert Atmosphere implement->action2 action3 Optimize Storage Conditions implement->action3 G cluster_main Oxidative Degradation Pathway cluster_catalysts Accelerants This compound This compound™ (R-SH) ThiylRadical Thiyl Radical (R-S•) This compound->ThiylRadical Oxidation Disulfide Disulfide Dimer (R-S-S-R) (Odorless) ThiylRadical->Disulfide Dimerization VSCs Volatile Sulfur Compounds (H₂S, Mercaptans) (Off-Odor) ThiylRadical->VSCs Further Degradation O2 O₂ O2->this compound MetalIons Metal Ions (Fe³⁺) MetalIons->this compound Light Light (hν) Light->this compound

References

Troubleshooting "Clarycet" solubility issues in fragrance carriers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on troubleshooting solubility issues with Clarycet™ in various fragrance carriers.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with this compound™.

Q1: My solution of this compound™ in ethanol appears cloudy. What could be the cause and how can I fix it?

A1: Cloudiness in an ethanol-based solution of this compound™ is uncommon given its high solubility in alcohol, but it can occur under certain conditions.

  • Potential Causes:

    • Water Contamination: The presence of water in the ethanol can significantly reduce the solubility of this compound™, leading to a cloudy appearance. Many fragrance ingredients are lipophilic and have low water solubility.

    • Low Temperature: At lower temperatures, the solubility of some fragrance components can decrease, potentially causing them to precipitate out of the solution and create cloudiness.

    • High Concentration: You may have exceeded the saturation point of this compound™ in the specific grade of ethanol you are using, especially if it contains some water.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use a high-purity, anhydrous grade of ethanol to minimize water content.

    • Gentle Warming: Gently warm the solution in a controlled water bath to see if the cloudiness disappears. This would indicate a temperature-dependent solubility issue.

    • Dilution: Try diluting your solution with more anhydrous ethanol to see if the cloudiness resolves. This will help determine if you have a concentration issue.

    • Filtration: If the cloudiness persists and is due to insoluble impurities, you can filter the solution through a 0.45 µm PTFE syringe filter.

Q2: I'm observing precipitation after dissolving this compound™ in a carrier oil (e.g., Fractionated Coconut Oil, Mineral Oil). What should I do?

A2: Precipitation in oil-based carriers suggests that the concentration of this compound™ has surpassed its solubility limit in that specific medium.

  • Potential Causes:

    • Carrier Polarity: While this compound™ is a relatively non-polar molecule, its solubility can vary between different types of oils. Its solubility might be lower in highly non-polar carriers.

    • Temperature Fluctuation: A decrease in temperature can cause the dissolved this compound™ to crystallize and precipitate out of the solution.

    • Interactions with Other Components: If other fragrance materials are present, they can affect the overall solubility of this compound™ in the oil carrier.

  • Troubleshooting Steps:

    • Determine Saturation Point: Systematically test lower concentrations of this compound™ in the chosen oil to find its saturation point at your working temperature.

    • Use a Co-solvent: Consider adding a small percentage of a co-solvent that is miscible with both the oil and this compound™, such as isopropyl myristate (IPM), to improve solubility.

    • Gentle Heating and Agitation: Gently heat the mixture while stirring to help dissolve the precipitate. Ensure the temperature is kept as low as possible to avoid degradation of the fragrance. Allow the solution to cool to room temperature to check for recrystallization.

Q3: My this compound™ solution in Dipropylene Glycol (DPG) has become viscous and hazy. How can I resolve this?

A3: While this compound™ is generally soluble in DPG, high concentrations can lead to viscosity changes and haziness.

  • Potential Causes:

    • High Concentration: Exceeding the solubility limit can lead to the formation of a hazy or viscous solution.

    • Water Absorption: DPG is hygroscopic and can absorb moisture from the atmosphere, which can reduce the solubility of this compound™.

    • Temperature Effects: Low temperatures can increase the viscosity of DPG and decrease the solubility of the dissolved components.

  • Troubleshooting Steps:

    • Optimize Concentration: Experiment with lower concentrations of this compound™ in DPG. A 10% solution is a good starting point, as this concentration is known to be stable.

    • Ensure Dry Conditions: Handle and store DPG in a dry environment to minimize water absorption. Use a sealed container.

    • Gentle Warming: Gently warm the solution to see if the haziness clears.

    • Consider an Alternative Carrier: If high concentrations are required, a different carrier with higher solvency for this compound™, such as a high-purity ethanol, might be more suitable.

Frequently Asked Questions (FAQs)

Q1: What is this compound™ and what are its basic solubility properties?

A1: this compound™ is the trade name for the synthetic fragrance molecule also known as clary propyl acetate, with the chemical name tetrahydro-4-methyl-2-propyl-2H-pyran-4-ol acetate. It is characterized by a herbal, floral, and fruity aroma.[1][2][3] Based on available data, its general solubility is as follows:

  • Soluble in: Alcohol.[4]

  • Practically Insoluble in: Water (estimated solubility of 196.1 mg/L at 25°C).[4][5]

  • Implied Solubility in: Dipropylene Glycol (DPG), as it is used as a carrier for substantivity testing at 10%.[4]

Q2: Which fragrance carriers are most compatible with this compound™?

A2: The choice of carrier depends on the desired application and final product formulation.

  • For alcohol-based fragrances: High-purity ethanol is an excellent choice due to the high solubility of this compound™.

  • For applications requiring low volatility: Dipropylene glycol (DPG) is a suitable carrier, with demonstrated stability at concentrations around 10%.

Q3: How does temperature affect the solubility of this compound™?

A3: Generally, the solubility of solid and liquid compounds in liquid solvents increases with temperature. Therefore, if you are experiencing solubility issues such as cloudiness or precipitation, gentle warming of the solution can help to dissolve more of the this compound™. However, it is crucial to cool the solution back to your working temperature to ensure that it remains stable and does not recrystallize. For fragrance applications, excessive heat should be avoided as it can lead to the degradation of the aroma chemical.

Q4: Can I pre-dissolve this compound™ in a solvent before adding it to my final formulation?

A4: Yes, this is a highly recommended practice, especially when working with complex mixtures or carriers where direct dissolution might be slow. Pre-dissolving this compound™ in a compatible solvent where it has high solubility (like ethanol or IPM) can facilitate its incorporation into the final product. This is a common technique in fragrance and cosmetic formulations.

Quantitative Data Summary

The following table summarizes the available quantitative solubility data for this compound™.

Carrier SolventScientific NameCAS NumberSolubilityTemperatureSource
EthanolEthanol64-17-5SolubleNot Specified[4]
WaterWater7732-18-5196.1 mg/L (estimated)25°C[4][5]
Dipropylene GlycolDipropylene Glycol25265-71-8Stable at 10% (w/w)Not Specified[4]
Isopropyl MyristateIsopropyl Tetradecanoate110-27-0Data not available--
Mineral OilMineral Oil8042-47-5Data not available--
Fractionated Coconut OilCaprylic/Capric Triglyceride73398-61-5Data not available--

Note: For carriers where specific quantitative data is not available, it is recommended to perform solubility testing as per the protocol below to determine the saturation point for your specific application.

Experimental Protocols

Protocol for Determining the Solubility of this compound™ in a Fragrance Carrier

This protocol outlines a standard method for determining the solubility of this compound™ in a liquid fragrance carrier at a specific temperature.

1. Materials and Equipment:

  • This compound™ (analytical grade)

  • Selected fragrance carrier (e.g., Isopropyl Myristate, Fractionated Coconut Oil)

  • Analytical balance (readable to 0.1 mg)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Vortex mixer

  • Thermostatically controlled water bath or incubator

  • Magnetic stirrer and stir bars (optional)

  • Pipettes

  • Visual inspection tool (e.g., light box with a dark background)

2. Procedure:

  • Preparation of Stock Solutions:

    • Prepare a series of vials with a fixed amount of the fragrance carrier (e.g., 2 grams).

    • Accurately weigh increasing amounts of this compound™ and add it to each vial. Start with a low concentration (e.g., 1% w/w) and increase incrementally (e.g., 5%, 10%, 15%, 20% w/w, and so on).

  • Dissolution:

    • Cap the vials securely.

    • Vortex each vial for 2 minutes to facilitate dissolution.

    • If using a magnetic stirrer, add a small stir bar to each vial before capping and place on the stirrer.

  • Equilibration:

    • Place the vials in a thermostatically controlled environment (e.g., water bath) set to the desired temperature (e.g., 25°C).

    • Allow the samples to equilibrate for at least 24 hours. This ensures that the dissolution process has reached equilibrium. Periodically vortex the samples during this time.

  • Visual Inspection:

    • After the equilibration period, carefully remove the vials and visually inspect them for any undissolved material.

    • Hold each vial against a well-lit, dark background to check for cloudiness (haziness) or the presence of solid particles.

  • Determination of Solubility:

    • The solubility is determined as the highest concentration at which this compound™ is completely dissolved, with no visible particles or cloudiness.

    • The result should be reported as weight/weight percent (w/w%) at the specified temperature.

3. Safety Precautions:

  • Always work in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Consult the Safety Data Sheet (SDS) for this compound™ and the chosen carrier solvent before starting the experiment.

Visualizations

Troubleshooting_Workflow start Start: Solubility Issue Observed (Cloudiness, Precipitation) carrier_type Identify Carrier Type start->carrier_type alcohol Alcohol-Based Carrier (e.g., Ethanol) carrier_type->alcohol Alcohol oil Oil-Based Carrier (e.g., FCO, Mineral Oil) carrier_type->oil Oil glycol Glycol-Based Carrier (e.g., DPG) carrier_type->glycol Glycol check_water Check for Water Contamination Use Anhydrous Grade alcohol->check_water check_temp_oil Gently Warm and Agitate oil->check_temp_oil check_hygroscopic Ensure Dry Conditions (Hygroscopic Carrier) glycol->check_hygroscopic check_temp_alcohol Gently Warm Solution check_water->check_temp_alcohol Anhydrous not_resolved Issue Not Resolved Consider Alternative Carrier check_water->not_resolved Water Present dilute Dilute with More Carrier check_temp_alcohol->dilute Still Cloudy resolved Issue Resolved check_temp_alcohol->resolved Clear dilute->resolved Clear dilute->not_resolved Still Cloudy lower_conc Lower Concentration check_temp_oil->lower_conc Precipitates on Cooling check_temp_oil->resolved Clear cosolvent Add a Co-solvent (e.g., IPM) lower_conc->cosolvent Still Precipitates lower_conc->resolved Clear cosolvent->resolved Clear cosolvent->not_resolved Still Precipitates check_hygroscopic->lower_conc Dry check_hygroscopic->not_resolved Moisture Present

Caption: Troubleshooting workflow for this compound™ solubility issues.

Solubility_Factors cluster_this compound This compound™ Properties cluster_carrier Carrier Properties cluster_conditions Experimental Conditions This compound This compound™ (Clary Propyl Acetate) polarity Relatively Non-Polar (Ester and Ether Groups) This compound->polarity mw Molecular Weight: ~200 g/mol This compound->mw solubility Solubility Outcome (Clear Solution vs. Precipitation/Cloudiness) polarity->solubility carrier Fragrance Carrier carrier_polarity Polarity (e.g., Alcohol vs. Oil) carrier->carrier_polarity viscosity Viscosity carrier->viscosity hygroscopicity Hygroscopicity (e.g., DPG) carrier->hygroscopicity carrier_polarity->solubility conditions Conditions temperature Temperature conditions->temperature concentration Concentration conditions->concentration impurities Presence of Impurities (e.g., Water) conditions->impurities temperature->solubility concentration->solubility impurities->solubility

Caption: Factors influencing the solubility of this compound™.

References

Minimizing by-product formation in "Clary propyl acetate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Propyl Acetate Synthesis

A Note on "Clary Propyl Acetate": The term "Clary propyl acetate" can refer to a specialty fragrance ingredient also known as Sagecete (tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate).[1][2] Given the context of providing broad technical support for researchers and drug development professionals, this guide will focus on the more common and fundamental synthesis of n-propyl acetate and isopropyl acetate . The principles and troubleshooting steps outlined here for minimizing by-products during Fischer esterification are widely applicable in organic synthesis.

This guide provides troubleshooting advice and frequently asked questions to help researchers minimize by-product formation during the synthesis of n-propyl acetate and isopropyl acetate via Fischer-Speier esterification.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing n-propyl acetate and isopropyl acetate?

A1: The most common method is the Fischer-Speier esterification. This reaction involves heating the corresponding alcohol (n-propanol or isopropanol) with acetic acid in the presence of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3][5] The reaction is reversible, producing the ester and water as a by-product.[6]

Q2: What are the most common by-products in propyl acetate synthesis?

A2: The primary by-products depend on the specific reaction conditions and starting materials. Common impurities and by-products include:

  • Unreacted Starting Materials: Residual acetic acid and n-propanol or isopropanol.

  • Water: A direct by-product of the esterification reaction.[3] Its presence can shift the equilibrium back towards the reactants, lowering the yield.[6]

  • Ethers (Dipropyl Ether or Diisopropyl Ether): Formed by the acid-catalyzed dehydration of two alcohol molecules. This is more prevalent at higher temperatures.

  • Oxidation and Polymerization Products: Prolonged heating or the presence of impurities can lead to colored by-products.[7]

  • By-products from Impure Reactants: If using impure propylene to produce the alcohol, other acetates like sec-butyl acetate can form.[8]

Q3: How can I shift the reaction equilibrium to favor ester formation?

A3: To maximize the yield of the desired propyl acetate, the equilibrium must be shifted to the product side. This can be achieved by:

  • Using an Excess of One Reactant: Typically, the alcohol is used in excess as it is often easier to remove from the final product than excess acetic acid.[9]

  • Removing Water as it Forms: This is a highly effective method. Techniques include using a Dean-Stark apparatus, molecular sieves, or reactive distillation.[6][9]

Q4: What is the role of the acid catalyst and how much should be used?

A4: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[10] While catalytic amounts are sufficient, using an excessive amount of sulfuric acid can lead to dehydration of the alcohol, forming ethers, and can cause charring or polymerization, resulting in a discolored product.[11] It can also complicate the workup process.[11] Typically, a small amount (e.g., a few drops to a small percentage of the reactant volume) is sufficient.[12]

Troubleshooting Guide

Problem 1: Low Yield of Propyl Acetate

  • Question: My final yield of propyl acetate is significantly lower than expected. What are the likely causes and solutions?

  • Answer: Low yields are often due to an unfavorable equilibrium position.

    • Cause: The presence of water, a by-product, shifts the equilibrium back to the starting materials (Le Chatelier's principle).

    • Solution: Employ methods to remove water during the reaction. Using a Dean-Stark trap is a standard laboratory procedure for this purpose.[6] Alternatively, increasing the molar ratio of one of the reactants (usually the alcohol) can drive the reaction forward.[9] One study noted that increasing the alcohol-to-acid molar ratio from 1:1 to 1.5:1 significantly improved the esterification rate.[13]

Problem 2: The final product is dark brown or yellow.

  • Question: After refluxing, my reaction mixture has a dark color. How can I prevent this?

  • Answer: Discoloration is often a sign of decomposition or side reactions caused by harsh conditions.

    • Cause: The reaction temperature may be too high, or the reaction time too long, leading to the polymerization or oxidation of reactants or products.[7] An excessive amount of concentrated sulfuric acid, a strong dehydrating and oxidizing agent, can also cause charring.[11]

    • Solution:

      • Control Temperature: Maintain a gentle reflux and avoid excessive heating.

      • Reduce Catalyst Amount: Use the minimum amount of sulfuric acid required to catalyze the reaction effectively.

      • Consider a Milder Catalyst: Solid acid catalysts like Amberlyst-15 or expandable graphite can be effective alternatives that reduce charring and corrosion issues.[7][14]

Problem 3: Significant amount of ether by-product detected.

  • Question: My post-reaction analysis (e.g., GC-MS) shows a significant peak for diisopropyl ether/dipropyl ether. How can I minimize its formation?

  • Answer: Ether formation is an acid-catalyzed dehydration of the alcohol, competing with the desired esterification.

    • Cause: This side reaction is favored by high temperatures and high acid concentrations.

    • Solution:

      • Lower the Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate.

      • Optimize Catalyst Concentration: Avoid using an excess of the acid catalyst.

      • Use a Solid Acid Catalyst: Heterogeneous catalysts can offer higher selectivity and reduce side reactions compared to sulfuric acid.

Problem 4: Difficulty separating the product during aqueous workup.

  • Question: During the workup with sodium bicarbonate solution, I am not seeing two distinct layers forming. What went wrong?

  • Answer: This issue can arise from several factors related to solubility and reaction completion.

    • Cause: If a large excess of alcohol was used and the reaction did not proceed to completion, the remaining alcohol can act as a co-solvent, increasing the solubility of the ester in the aqueous layer and preventing separation. An excessive amount of acid catalyst can also interfere with phase separation.[11]

    • Solution:

      • Ensure Reaction Completion: Allow the reaction to proceed for a sufficient amount of time.

      • Saturate the Aqueous Layer: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic ester and promoting layer separation (salting out).

      • Optimize Reactant Ratios: Avoid using a massive excess of alcohol if it complicates your workup.

Data Presentation: Reaction Conditions

The optimal conditions for propyl acetate synthesis can vary. The tables below summarize data from various sources to guide experimental design.

Table 1: Influence of Reactant Molar Ratio on Esterification Rate

Molar Ratio (n-Propanol : Acetic Acid) Catalyst Reaction Time (h) Esterification Rate (%) Reference
1.0 : 1 Ceric Sulfate 2.0 ~85 [13]

| 1.5 : 1 | Ceric Sulfate | 2.0 | ~99 |[13] |

Table 2: Comparison of Catalysts for Propyl Acetate Synthesis

Catalyst Reactants Temperature (°C) Key Advantages Reference
Sulfuric Acid Acetic Acid, n-Propanol Reflux (~102°C) Inexpensive, readily available [4]
Amberlyst-15 (Solid Acid) Acetic Acid, n-Propanol 80-90 Reusable, reduced corrosion, higher purity [15][16]
Expandable Graphite Acetic Acid, n-Propanol 80-110 Can be used as a homogeneous catalyst, effective [14]

| Ceric Sulfate | Acetic Acid, n-Propanol | Reflux | High esterification rate under optimal conditions |[13] |

Experimental Protocols

Protocol 1: Synthesis of n-Propyl Acetate via Fischer Esterification with a Dean-Stark Trap

This protocol is a standard laboratory procedure designed to maximize yield by removing water.

  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Add a magnetic stir bar to the flask.

  • Reagents: To the round-bottom flask, add n-propanol (e.g., 1.5 molar equivalents), acetic acid (e.g., 1.0 molar equivalent), and a non-polar solvent that forms an azeotrope with water (e.g., toluene).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops) to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water will be removed as an azeotrope with the toluene, collect in the side arm of the Dean-Stark trap, and can be periodically drained. Continue reflux until no more water is collected.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with saturated brine.

    • Dry the separated organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

    • Filter to remove the drying agent.

  • Purification: Purify the crude n-propyl acetate by fractional distillation, collecting the fraction boiling at approximately 102°C.[4]

Visualizations

Below are diagrams illustrating the key chemical and procedural pathways described in this guide.

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Key Steps cluster_products Products RCOOH Acetic Acid Protonation 1. Protonation of Carbonyl RCOOH->Protonation ROH Propanol Attack 2. Nucleophilic Attack by Alcohol ROH->Attack H_plus H+ (e.g., H2SO4) H_plus->Protonation Catalyzes Protonation->Attack Elimination 3. Elimination of Water Attack->Elimination Ester Propyl Acetate Elimination->Ester Water Water (By-product) Elimination->Water Ester->Elimination Hydrolysis Water->Elimination

Caption: Mechanism of Fischer Esterification for Propyl Acetate.

Troubleshooting_Workflow Start Start Synthesis Problem Low Yield or By-product Formation? Start->Problem CheckEq Check Equilibrium Conditions Problem->CheckEq Yes CheckCond Check Reaction Conditions Problem->CheckCond Yes End High Purity Product Problem->End No RemoveWater Action: Remove Water (e.g., Dean-Stark) CheckEq->RemoveWater Water present? ExcessROH Action: Use Excess Alcohol CheckEq->ExcessROH Reactants limiting? LowerTemp Action: Lower Temperature CheckCond->LowerTemp Ether by-product? ReduceCat Action: Reduce Catalyst Amount CheckCond->ReduceCat Discoloration? RemoveWater->End ExcessROH->End LowerTemp->End ReduceCat->End

Caption: Troubleshooting Logic for Propyl Acetate Synthesis.

References

Technical Support Center: Troubleshooting "Clarycet" Discoloration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering discoloration in finished products containing "Clarycet." The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of discoloration in finished products containing "this compound"?

A1: Discoloration in pharmaceutical or cosmetic products is often a surface-level issue and can be indicative of chemical instability or degradation.[1][2] Potential causes for discoloration when using "this compound" include:

  • Exposure to Environmental Factors: Light, temperature, and humidity can trigger degradation pathways.[3] Some compounds are particularly sensitive to light, which can lead to molecular changes and a shift in color.[1]

  • Oxidation: Interaction with atmospheric oxygen can lead to oxidative degradation of the active pharmaceutical ingredient (API) or excipients.[4]

  • Incompatible Formulation Components: Chemical reactions between "this compound" and other excipients in the formulation can result in colored degradants.[3]

  • Packaging Issues: Components from the packaging material can migrate and interact with the product, causing discoloration.[1] Inadequate packaging may also fail to protect the product from environmental factors.[3]

  • Processing Parameters: Certain manufacturing processes, such as heat treatment or compression force, can induce chemical changes that lead to discoloration.[3][4]

  • Contamination: The presence of foreign particles, such as metal ions or microbial contamination, can also be a source of discoloration.[4][5]

Q2: We observed a yellowish tint in our "this compound" tablets after a period of storage. What could be the cause?

A2: A yellowish appearance that develops over time is a common sign of product instability.[1] This could be due to the degradation of "this compound" or another component in the formulation when exposed to light, heat, or humidity.[1][3] It is also possible that there is an interaction with the packaging materials.[1] A systematic investigation is recommended to identify the root cause.

Q3: How can we investigate the root cause of "this compound" discoloration in our product?

A3: A thorough investigation should involve a multi-step approach. Start with a visual and microscopic inspection to characterize the discoloration.[6] Then, employ advanced analytical techniques to identify the chemical changes. Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are powerful tools for identifying and quantifying degradation products.[2][7][8] Surface analysis techniques, such as Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), can be particularly useful as discoloration is often a surface phenomenon.[1]

Troubleshooting Guide

If you are experiencing discoloration in your finished product containing "this compound," use the following table to guide your investigation.

Observed Issue Potential Root Cause Recommended Analytical Investigation Possible Mitigation Strategy
Gradual yellowing of tablets/creamsPhotodegradationHPLC-UV/Vis, LC-MS to identify degradantsUse UV-protective packaging, store in dark conditions.[3]
Brown or black spotsContamination (e.g., metal particles, microbial growth)Microscopy, Energy-Dispersive X-ray Analysis (EDXA), Microbial testingReview manufacturing hygiene, raw material quality, and equipment maintenance.[5]
Inconsistent color within a batchNon-uniform mixing or processing issuesFourier-Transform Infrared Spectroscopy (FTIR), EDXA to check for component clumpingOptimize manufacturing process parameters.[6]
Color change upon reconstitution of a suspensionDrug degradation in solutionpH measurement, HPLC, LC-MSInvestigate drug-excipient compatibility and stability in the vehicle.[5]
Pink or orange discolorationExcipient interaction or degradationForced degradation studies with individual excipients, HPLCReformulate with more compatible excipients.

Experimental Protocols

Forced Degradation Study (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and pathways.[9][10]

Objective: To intentionally degrade the "this compound" product under various stress conditions to predict and identify potential colored degradants.

Methodology:

  • Sample Preparation: Prepare samples of the finished product.

  • Stress Conditions: Expose the samples to a range of conditions more severe than accelerated stability testing, including:

    • Acidic and Basic Hydrolysis: Treat with HCl and NaOH solutions at elevated temperatures.

    • Oxidation: Treat with hydrogen peroxide solution.

    • Thermal Stress: Store at high temperatures (e.g., 50-70°C) and controlled humidity.[10]

    • Photostability: Expose to UV light according to ICH guidelines.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector.[10] Mass spectrometry can be coupled with HPLC (LC-MS) for structural elucidation of degradants.[8]

Visualizations

Potential Degradation Pathway for a Hypothetical "this compound" Analog

G This compound This compound (Tetrahydropyran Derivative) Intermediate Hydrolyzed Intermediate This compound->Intermediate Hydrolysis (e.g., acid/base) Degradant Oxidized Degradant (Colored Species) Intermediate->Degradant Oxidation (e.g., O2, light)

Caption: Hypothetical degradation pathway of "this compound".

Troubleshooting Workflow for Discoloration

G start Discoloration Observed visual_inspection Visual & Microscopic Inspection start->visual_inspection analytical_testing Analytical Testing (HPLC, LC-MS, etc.) visual_inspection->analytical_testing root_cause Identify Root Cause analytical_testing->root_cause formulation Formulation Issue root_cause->formulation Incompatibility process Process Issue root_cause->process Parameter Deviation packaging Packaging Issue root_cause->packaging Interaction/Exposure implement_capa Implement Corrective and Preventive Action (CAPA) formulation->implement_capa process->implement_capa packaging->implement_capa end Resolved implement_capa->end

Caption: Workflow for troubleshooting product discoloration.

References

Technical Support Center: Troubleshooting "Clarycet" Interference

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to identify, troubleshoot, and mitigate potential analytical interference caused by the investigational compound "Clarycet."

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why might it interfere with my analytical assays?

"this compound" is a novel investigational compound. Like many complex molecules, it possesses physicochemical properties that can potentially interfere with various analytical techniques. Interference may stem from its intrinsic fluorescence, its ability to absorb light at specific wavelengths, its electrochemical activity, or its tendency to bind non-specifically to assay components.

Q2: Which analytical methods are most susceptible to interference from "this compound"?

Fluorescence-based assays, UV-Vis spectrophotometry, mass spectrometry, and certain immunoassays are commonly susceptible to interference from novel compounds. The extent and nature of the interference will depend on the specific assay technology and the concentration of "this compound" in the sample.

Q3: What are the first steps I should take if I suspect "this compound" is interfering with my experiment?

The first step is to perform a series of control experiments to confirm the interference. This typically involves running a vehicle control (all assay components except the test compound) and a "this compound" only control (all assay components with "this compound" but without the analyte of interest).

Q4: Can the formulation vehicle for "this compound" be a source of interference?

Yes, excipients and solvents used in the formulation of "this compound" can also cause analytical interference. It is crucial to test the vehicle alone in your assay system to rule it out as the source of the observed effects.

Troubleshooting Guide

Issue 1: Inconsistent or Unexpected Results in Fluorescence-Based Assays

Possible Cause: Intrinsic fluorescence of "this compound" or quenching of the fluorescent signal.

Troubleshooting Steps:

  • Run a "this compound" only control: Prepare a sample containing "this compound" at the relevant concentration in the assay buffer. Measure the fluorescence at the excitation and emission wavelengths of your assay.

  • Perform a spectral scan: Determine the excitation and emission spectra of "this compound" to identify any overlap with your assay's fluorophore.

  • If interference is confirmed:

    • Consider using a time-resolved fluorescence (TRF) assay if the fluorescence lifetime of "this compound" is short.

    • Switch to an alternative, non-fluorescent detection method (e.g., absorbance, luminescence).

    • Attempt to subtract the background fluorescence from the "this compound" only control, though this may not be accurate in all cases.

Issue 2: High Background Signal in UV-Vis Spectrophotometry

Possible Cause: "this compound" absorbs light at the same wavelength used to measure your analyte.

Troubleshooting Steps:

  • Measure the absorbance spectrum of "this compound": Scan the absorbance of "this compound" across a range of wavelengths to identify its absorbance maxima.

  • Compare with your analyte's spectrum: Check for spectral overlap.

  • If interference is confirmed:

    • If possible, adjust the measurement wavelength to a region where "this compound" has minimal absorbance.

    • Use a multi-wavelength correction method if your instrument supports it.

    • Employ a separation technique (e.g., HPLC) prior to UV-Vis detection to isolate the analyte from "this compound."

Data Presentation: Summary of "this compound" Interference

The following tables summarize hypothetical data from interference assessment experiments.

Table 1: "this compound" Interference in a Fluorescence Polarization (FP) Assay

"this compound" Conc. (µM)Signal from Tracer Only (mP)Signal with "this compound" Only (mP)Net Interference (mP)
0.11501522
115016515
10150250100
100150850700

Table 2: "this compound" Absorbance Overlap with a Colorimetric Assay (450 nm)

"this compound" Conc. (µM)Absorbance of Blank (AU)Absorbance with "this compound" (AU)Net Absorbance (AU)
0.10.0500.0510.001
10.0500.0620.012
100.0500.1580.108
1000.0500.9800.930

Experimental Protocols

Protocol 1: Assessing Intrinsic Fluorescence of "this compound"
  • Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).

  • Create a dilution series of "this compound" in the assay buffer, ranging from the highest to the lowest concentration to be tested.

  • Pipette the dilutions into the wells of a microplate.

  • Include a buffer-only control.

  • Read the plate on a fluorescence plate reader using the excitation and emission wavelengths of the primary assay.

  • Perform a full spectral scan of a high-concentration sample of "this compound" to determine its excitation and emission maxima.

Protocol 2: Evaluating Interference in a UV-Vis Absorbance Assay
  • Prepare a stock solution of "this compound" in a suitable solvent.

  • Create a dilution series of "this compound" in the assay buffer.

  • Transfer the dilutions to a cuvette or microplate.

  • Measure the absorbance at the analytical wavelength used for the assay.

  • Perform a full wavelength scan (e.g., 200-800 nm) to obtain the absorbance spectrum of "this compound."

  • Analyze the data to determine the extent of absorbance at the wavelength of interest.

Visualizations

Interference_Troubleshooting_Workflow Start Suspected Interference with 'this compound' Control_Exp Run Control Experiments: 1. Vehicle Only 2. 'this compound' Only Start->Control_Exp Is_Interference Is Interference Confirmed? Control_Exp->Is_Interference No_Interference No Significant Interference. Proceed with Assay. Is_Interference->No_Interference No Identify_Source Identify Source of Interference: - Intrinsic Property of 'this compound'? - Formulation Vehicle? Is_Interference->Identify_Source Yes Characterize Characterize Interference: - Spectral Scan - Concentration Dependence Identify_Source->Characterize Mitigation Select Mitigation Strategy Characterize->Mitigation Change_Wavelength Change Wavelength / Filter Set Mitigation->Change_Wavelength Change_Method Switch to Orthogonal Detection Method Mitigation->Change_Method Separate Introduce Separation Step (e.g., HPLC) Mitigation->Separate Validate Validate New Method Change_Wavelength->Validate Change_Method->Validate Separate->Validate

Caption: A workflow for troubleshooting analytical interference from "this compound".

Logical_Relationship_Interference cluster_this compound Properties of 'this compound' cluster_Assay Analytical Assay Components This compound This compound Molecule Intrinsic_Fluorescence Intrinsic Fluorescence This compound->Intrinsic_Fluorescence Light_Absorption Light Absorption (UV-Vis) This compound->Light_Absorption Reactivity Chemical Reactivity This compound->Reactivity Detector Instrument Detector Intrinsic_Fluorescence->Detector False Positive Signal Fluorophore Fluorescent Probe Light_Absorption->Fluorophore Signal Quenching Light_Absorption->Detector High Background Enzyme Enzyme / Reagent Reactivity->Enzyme Inhibition / Activation Assay Assay Signal Assay->Fluorophore Assay->Enzyme Assay->Detector

Caption: Potential mechanisms of "this compound" interference with analytical assays.

Validation & Comparative

A Comparative Guide to "Clarycet" and Natural Clary Sage Oil in Perfumery

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of perfumery, the choice between synthetic molecules and natural extracts is a critical decision that influences a fragrance's character, performance, and consistency. This guide provides an objective comparison of "Clarycet," a synthetic aroma chemical, and natural clary sage essential oil, offering a resource for researchers, scientists, and drug development professionals. While direct comparative experimental data is limited in published literature, this guide synthesizes available information to facilitate an informed evaluation.

Introduction

Natural clary sage oil, derived from the flowering tops and leaves of Salvia sclarea, is a cornerstone of the perfumer's palette, prized for its complex, herbaceous, and subtly floral aroma. "this compound," a synthetic alternative, offers a more consistent and potentially more stable profile. This comparison delves into their chemical composition, olfactory properties, and performance characteristics based on available data.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative and qualitative characteristics of "this compound" and natural clary sage oil.

Table 1: Chemical and Physical Properties

Property"this compound"Natural Clary Sage Oil
Chemical Name tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetateEssential oil of Salvia sclarea
Synonyms Clary propyl acetate, SageceteClary Oil, Muscatel Sage Oil
CAS Number 131766-73-98016-63-5
Molecular Formula C₁₁H₂₀O₃Complex mixture
Appearance Colorless to pale yellow clear liquidColorless to pale straw-green liquid
Primary Odor Herbal, floral, fruity, clary sageHerbaceous, earthy, floral, slightly fruity

Table 2: Olfactory and Performance Characteristics

Characteristic"this compound"Natural Clary Sage Oil
Odor Profile Herbal, floral, rosy with a dry plum fruitiness; suggestions of clary sage and cedarwood.[1]Herbaceous, earthy, with sweet, floral, and slightly fruity undertones; can have hay-like and musky notes.[2]
Perfumery Note MiddleTop to Middle
Substantivity ~25 hours on a smelling strip (at 10%)[1]Variable; known for good fixative properties.[1]
Key Components Isomers of tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetateLinalyl acetate (typically 40-75%), Linalool (typically 10-30%), Sclareol, Germacrene D, α-terpineol.[3][4]
Stability Reported as stable in various bases including alcoholic lotion, shampoo, and soap.Generally stable; shelf life of 3-4 years under proper storage.[5][6][7] Performance in specific bases can vary.
Consistency High (synthetic, controlled manufacturing)Variable (dependent on geography, climate, harvest time, and distillation process)

Experimental Protocols

To conduct a direct comparative analysis of "this compound" and natural clary sage oil, a series of standardized experiments would be required. The following protocols outline the methodologies for chemical and sensory evaluation.

Chemical Composition Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the chemical constituents of both "this compound" and natural clary sage oil.

Methodology:

  • Instrumentation: A high-resolution gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Sample Preparation:

    • "this compound": Dilute in a suitable solvent (e.g., ethanol or hexane) to an appropriate concentration for GC-MS analysis.

    • Natural Clary Sage Oil: Similarly, dilute the essential oil in a solvent.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is typically used for essential oil analysis.

    • Injector Temperature: Set to a temperature that ensures complete vaporization of the sample without degradation (e.g., 250°C).

    • Oven Temperature Program: A programmed temperature ramp is used to separate compounds with different boiling points. A typical program might start at 60°C, hold for a few minutes, and then ramp up to 280°C at a rate of 3-5°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low to high mass-to-charge ratio (e.g., m/z 40-500).

  • Data Analysis:

    • Identify individual components by comparing their mass spectra with a reference library (e.g., NIST, Wiley).

    • Confirm identifications using retention indices.

    • Quantify the relative abundance of each component by integrating the peak areas in the chromatogram.

Olfactory Profile and Performance Evaluation: Sensory Panel and Gas Chromatography-Olfactometry (GC-O)

Objective: To compare the olfactory characteristics, intensity, and longevity of "this compound" and natural clary sage oil.

Methodology:

  • Part A: Sensory Panel Evaluation

    • Panelists: A trained sensory panel of 8-12 individuals with demonstrated olfactory acuity.

    • Sample Preparation: Prepare solutions of "this compound" and natural clary sage oil at the same concentration in a neutral solvent (e.g., ethanol) on smelling strips.

    • Evaluation:

      • Blind Testing: Present the samples in a randomized and blind manner to the panelists.

      • Descriptive Analysis: Panelists evaluate and score the intensity of various scent descriptors (e.g., herbaceous, floral, fruity, earthy, sweet) at different time points (e.g., initial, 1 hour, 4 hours, 24 hours) to assess the evolution of the fragrance.

      • Substantivity Test: Evaluate the presence and character of the scent on fabric swatches over a prolonged period.

  • Part B: Gas Chromatography-Olfactometry (GC-O)

    • Instrumentation: A GC equipped with a sniffing port that allows a trained analyst to smell the effluent from the column as compounds elute.

    • Procedure: As the separated components from the GC elute, they are split between a conventional detector (like FID or MS) and the sniffing port. The analyst records the odor character and intensity of each compound as it is detected.

    • Data Analysis: Correlate the instrumental data (retention time, mass spectrum) with the sensory data from the sniffing port to identify the specific compounds responsible for the characteristic aroma of each sample.

Mandatory Visualization

The following diagrams illustrate the proposed experimental workflow for a comprehensive comparison and a simplified representation of the olfactory signaling pathway.

G Comparative Evaluation Workflow cluster_0 Sample Preparation cluster_1 Analytical Chemistry cluster_2 Sensory Science cluster_3 Data Analysis & Comparison This compound This compound Sample GCMS GC-MS Analysis This compound->GCMS GCO GC-Olfactometry This compound->GCO SensoryPanel Trained Sensory Panel This compound->SensoryPanel ClarySage Natural Clary Sage Oil ClarySage->GCMS ClarySage->GCO ClarySage->SensoryPanel ChemData Chemical Composition Data GCMS->ChemData OlfData Olfactory Profile Data GCO->OlfData SensoryPanel->OlfData PerfData Performance Data (Substantivity, Stability) SensoryPanel->PerfData Comparison Comparative Analysis ChemData->Comparison OlfData->Comparison PerfData->Comparison

Caption: A flowchart of the proposed experimental workflow for the comparative analysis of "this compound" and natural clary sage oil.

G Simplified Olfactory Signaling Pathway Odorant Odorant Molecule (e.g., Linalyl Acetate) Receptor Olfactory Receptor (GPCR) Odorant->Receptor G_Protein G-Protein Activation Receptor->G_Protein AC Adenylate Cyclase Activation G_Protein->AC cAMP cAMP Production AC->cAMP IonChannel Ion Channel Opening cAMP->IonChannel Neuron Neuron Depolarization & Action Potential IonChannel->Neuron Brain Signal to Brain (Odor Perception) Neuron->Brain

Caption: A simplified diagram illustrating the key steps in the olfactory signal transduction pathway.

References

Comparative Olfactory Analysis of Tetrahydropyran Isomers: A Case Study on Rose Oxide

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the impact of stereoisomerism on olfactory perception, using rose oxide as a representative example in the absence of publicly available data for "Sagecete" isomers.

Introduction

Rose oxide is a key aroma compound found in roses and geraniums and is widely used in perfumery. It exists as two primary geometric isomers, cis-rose oxide and trans-rose oxide, each with distinct olfactory profiles.[1] Understanding these differences is crucial for the targeted application of these isomers in fragrance formulations and for elucidating the structure-odor relationships that govern their interaction with olfactory receptors.

Comparative Olfactory Profiles of Rose Oxide Isomers

The olfactory characteristics of the cis and trans isomers of rose oxide have been evaluated through sensory panel assessments and gas chromatography-olfactometry (GC-O). While both isomers share a general rosy and geranium-like scent, they exhibit notable differences in their specific odor nuances and potency.

IsomerOdor Descriptor(s)Potency/ThresholdPrevalence in Nature
cis-Rose Oxide Sweeter, more delicate, intensely floral, classic rose notes.[1]Lower odor threshold, considered the most odor-active stereoisomer.[2]Predominant form in natural sources like Bulgarian rose oil.[1]
trans-Rose Oxide Greener, spicier, herbal, and sometimes camphorous undertones.[1]Higher odor threshold compared to the cis isomer.Often found in smaller proportions in natural extracts.

Experimental Protocols

To obtain reliable and reproducible data for the comparative olfactory analysis of fragrance isomers like those of rose oxide or "Sagecete", standardized experimental protocols are essential. The following methodologies for Gas Chromatography-Olfactometry (GC-O) and sensory panel evaluation are widely accepted in the field.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a complex mixture.

Objective: To determine the odor character and intensity of individual isomers as they elute from the GC column.

Methodology:

  • Sample Preparation: The isomer mixture or isolated isomers are diluted in a suitable odorless solvent (e.g., ethanol) to an appropriate concentration for analysis.

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5 or Carbowax) is used for separation. The column effluent is split between a chemical detector (e.g., Flame Ionization Detector or Mass Spectrometer) and a heated sniffing port.

  • Olfactory Detection: Trained sensory panelists sniff the effluent from the sniffing port and record the time, intensity, and description of any detected odors.

  • Data Analysis: The olfactogram, which plots odor intensity versus retention time, is aligned with the chromatogram from the chemical detector to correlate specific odors with individual isomers.

Sensory Panel Evaluation

A trained sensory panel is crucial for obtaining detailed and quantifiable descriptions of the olfactory properties of the isomers.

Objective: To qualitatively and quantitatively describe and differentiate the odor characteristics of each isomer.

Methodology:

  • Panelist Selection and Training: A panel of 10-12 individuals is selected based on their olfactory acuity and ability to articulate odor perceptions. They are trained with a wide range of standard aroma compounds to develop a consistent vocabulary for describing scents.

  • Sample Presentation: The isomers are presented to the panelists on odorless smelling strips (mouillettes) at a standardized concentration in an odorless solvent. The evaluation is conducted in a controlled, odor-free environment to prevent sensory fatigue and cross-contamination.

  • Quantitative Descriptive Analysis (QDA): Panelists rate the intensity of various pre-defined odor descriptors (e.g., floral, green, spicy, sweet) for each isomer on a linear scale.

  • Triangle Test: To determine if a perceptible difference exists between two isomers, panelists are presented with three samples, two of which are identical, and are asked to identify the odd one out.

  • Statistical Analysis: The data from the QDA and triangle tests are statistically analyzed to determine significant differences in the olfactory profiles of the isomers.

Visualizing the Process and Pathway

To better understand the comparative analysis workflow and the underlying biological mechanism of olfaction, the following diagrams are provided.

cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Acquisition cluster_3 Data Analysis & Interpretation Isomer Mixture Isomer Mixture Dilution in Solvent Dilution in Solvent Isomer Mixture->Dilution in Solvent Isolated Isomers Isolated Isomers Isolated Isomers->Dilution in Solvent GC-O Analysis GC-O Analysis Dilution in Solvent->GC-O Analysis Sensory Panel Sensory Panel Dilution in Solvent->Sensory Panel Olfactogram Olfactogram GC-O Analysis->Olfactogram Chromatogram Chromatogram GC-O Analysis->Chromatogram QDA Scores QDA Scores Sensory Panel->QDA Scores Triangle Test Results Triangle Test Results Sensory Panel->Triangle Test Results Comparative Profile Comparative Profile Olfactogram->Comparative Profile Chromatogram->Comparative Profile QDA Scores->Comparative Profile Triangle Test Results->Comparative Profile cluster_isomers Rose Oxide Isomers cis-Isomer cis-Rose Oxide trans-Isomer trans-Rose Oxide Odorant Isomer Odorant Isomer Olfactory Receptor (GPCR) Olfactory Receptor (GPCR) Odorant Isomer->Olfactory Receptor (GPCR) Binding G-protein Activation G-protein Activation Olfactory Receptor (GPCR)->G-protein Activation Conformational Change Adenylate Cyclase Adenylate Cyclase G-protein Activation->Adenylate Cyclase Activates ATP to cAMP ATP to cAMP Adenylate Cyclase->ATP to cAMP Catalyzes Ion Channel Opening Ion Channel Opening ATP to cAMP->Ion Channel Opening Opens Neuron Depolarization Neuron Depolarization Ion Channel Opening->Neuron Depolarization Ca2+/Na+ influx Signal to Brain Signal to Brain Neuron Depolarization->Signal to Brain Action Potential

References

Comparative Guide to Analytical Method Validation for Clary Propyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of "Clary propyl acetate," a common fragrance ingredient. The following sections detail experimental protocols and present comparative data for Gas Chromatography-Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), and alternative analytical techniques. This document is intended to assist researchers and quality control professionals in selecting the most appropriate method for their specific analytical needs.

Introduction to Analytical Method Validation in the Fragrance Industry

The validation of analytical methods is a critical component of quality assurance in the fragrance industry. It ensures that the methods used for quality control are reliable, reproducible, and fit for their intended purpose. The International Fragrance Association (IFRA) and various regulatory bodies provide guidelines for ensuring the quality and safety of fragrance materials.[1][2] Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).

This guide will explore the application of these principles to the analysis of Clary propyl acetate, a synthetic fragrance ingredient valued for its herbal, floral, and fruity notes.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is the most prevalent technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for fragrance ingredients like Clary propyl acetate.[3][4][5] GC-FID is a robust and cost-effective method for routine quality control.

Experimental Protocol: GC-FID Analysis of Clary Propyl Acetate

Objective: To determine the purity of Clary propyl acetate and quantify any related impurities.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent)

  • Detector: Flame Ionization Detector (FID)

  • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column

  • Injector: Split/splitless inlet

  • Autosampler: Agilent 7693A (or equivalent)

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 230°C at a rate of 10°C/min.

    • Final hold: Hold at 230°C for 5 minutes.

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Prepare a stock solution of Clary propyl acetate reference standard at a concentration of 1000 µg/mL in ethanol.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Prepare the test sample by dissolving a known weight of the Clary propyl acetate raw material in ethanol to achieve a final concentration within the calibration range.

Data Analysis:

  • The purity of Clary propyl acetate is determined by area percentage.

  • Quantification of impurities is performed using an external standard calibration curve.

Performance Data: GC-FID Method Validation

The following table summarizes the typical performance characteristics for the GC-FID analysis of an acetate ester like Clary propyl acetate, based on data from similar fragrance compounds.[6][7][8]

Validation ParameterAcceptance CriteriaHypothetical Result for Clary Propyl Acetate
Linearity (R²) ≥ 0.9950.9992
Range To be defined1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-noise ratio of 3:10.3 µg/mL
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:11.0 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 3.0%1.5%
Specificity No interference at the retention time of the analytePeak purity confirmed by mass spectrometry (if available)

High-Performance Liquid Chromatography (HPLC)

While GC is the standard for volatile fragrance compounds, HPLC can be a valuable alternative, particularly for less volatile components or for formulations where derivatization is not desirable.

Experimental Protocol: HPLC Analysis of Clary Propyl Acetate

Objective: To provide an alternative method for the quantification of Clary propyl acetate.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II (or equivalent) with a quaternary pump and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Autosampler: Capable of injecting 10 µL.

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of Clary propyl acetate reference standard at 1000 µg/mL in the mobile phase.

  • Create a series of calibration standards by diluting the stock solution to concentrations from 5 µg/mL to 150 µg/mL.

  • Prepare the test sample by dissolving a known amount of the raw material in the mobile phase to a concentration within the calibration range.

Performance Data: HPLC Method Validation

The table below presents hypothetical performance data for an HPLC method for an acetate ester, derived from literature on similar compounds.

Validation ParameterAcceptance CriteriaHypothetical Result for Clary Propyl Acetate
Linearity (R²) ≥ 0.9950.9989
Range To be defined5 - 150 µg/mL
Limit of Detection (LOD) Signal-to-noise ratio of 3:11.5 µg/mL
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:15.0 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5%
Precision (RSD%)
- Repeatability≤ 2.0%1.1%
- Intermediate Precision≤ 3.0%1.9%
Specificity No co-eluting peaks at the analyte's retention timePeak purity assessed by photodiode array (PDA) detector

Alternative Analytical Techniques

Beyond chromatographic methods, several other techniques are employed for the quality control of fragrance raw materials. These methods are often used for rapid screening or for confirming the identity and basic properties of the material.[9][10][11]

Comparison of Alternative Techniques
TechniquePrincipleApplication for Clary Propyl AcetateAdvantagesLimitations
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by the sample, providing a molecular fingerprint.Identity confirmation and detection of gross adulteration.Rapid, non-destructive, and requires minimal sample preparation.Not suitable for quantification of individual components in a mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of the analyte.Structural confirmation and identification of impurities.Highly specific and can provide quantitative information without a reference standard (qNMR).High instrument cost and complexity of data analysis.
Specific Gravity Ratio of the density of a substance to the density of a reference substance (usually water).A basic quality control parameter to check for consistency between batches.Simple, rapid, and inexpensive.Non-specific and can be affected by temperature.
Refractive Index Measures the bending of a ray of light as it passes through the substance.A measure of purity and consistency.Fast, requires a small sample volume, and is highly sensitive to impurities.Non-specific and temperature-dependent.

Quality Control Workflow for Fragrance Raw Materials

The following diagram illustrates a typical workflow for the quality control of a fragrance raw material like Clary propyl acetate, from receipt of the material to its final disposition.

QualityControlWorkflow cluster_0 Receiving & Initial Inspection cluster_1 Analytical Testing cluster_2 Data Review & Disposition Start Raw Material Received Inspect Visual Inspection & Documentation Review Start->Inspect Sample Sample Collection Inspect->Sample PhysChem Physical-Chemical Tests (SG, RI) Sample->PhysChem GC_FID GC-FID Analysis FTIR FTIR Spectroscopy Review Data Review vs. Specification PhysChem->Review GC_FID->Review FTIR->Review Decision Pass/Fail? Review->Decision Approve Approved for Use Decision->Approve Pass Reject Rejected Decision->Reject Fail

Caption: Quality Control Workflow for Fragrance Raw Materials.

This comprehensive guide provides a framework for the validation of analytical methods for Clary propyl acetate. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the need for quantitative data, the complexity of the sample matrix, and the available instrumentation.

References

Comparative Analysis of Skin Sensitization Potential: Clarycet and Other Fragrance Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the skin sensitization potential of the fragrance ingredient Clarycet (Tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate) against other commonly used fragrance ingredients. The comparison is based on available quantitative data from established testing methodologies, including the Murine Local Lymph Node Assay (LLNA) and the Human Repeat Insult Patch Test (HRIPT). Detailed experimental protocols and relevant biological pathways are also presented to provide a comprehensive toxicological overview.

Quantitative Assessment of Skin Sensitization Potential

The skin sensitization potential of a chemical refers to its ability to induce an allergic contact dermatitis response upon repeated exposure. This potential is quantitatively assessed through various in vivo and in vitro models. The murine Local Lymph Node Assay (LLNA) is a widely accepted animal model that measures the proliferation of lymphocytes in the draining lymph nodes as an indicator of a substance's sensitizing capacity. The result is often expressed as the EC3 value, which is the estimated concentration of a chemical required to produce a threefold increase in lymphocyte proliferation compared to a control group. A lower EC3 value indicates a higher sensitization potential.

The Human Repeat Insult Patch Test (HRIPT) is a clinical study designed to assess the skin irritation and sensitization potential of a substance in human subjects. From this test, a No Expected Sensitization Induction Level (NESIL) can be determined, representing the highest concentration of a substance that does not induce sensitization in the test population.

While specific LLNA EC3 values for this compound (CAS No. 131766-73-9) are not publicly available, a safety assessment by the Research Institute for Fragrance Materials (RIFM) has established a No Expected Sensitization Induction Level (NESIL) of 11000 μg/cm² for Tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate[1]. This value is used to determine maximum acceptable concentrations in consumer products[1]. Some safety data sheets also classify this substance with the risk phrase R43, indicating it may cause sensitization by skin contact[2][3].

The following table summarizes the available quantitative data for this compound and a selection of other fragrance ingredients.

IngredientCAS NumberLLNA EC3 Value (%)Human No Expected Sensitization Induction Level (NESIL) / No Observed Effect Level (NOEL) (μg/cm²)Potency Classification (based on EC3)
This compound (Tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate) 131766-73-9Data not available11000[1]Not applicable
Cinnamal 104-55-20.2[4][5]775 (LOEL from HRIPT/HMT)[6]Extreme/Strong[7]
Isoeugenol 97-54-10.54[4][5]-Strong[7]
Citral 5392-40-51.2[4][5]-Strong[7][8]
Geraniol 106-24-112.0-Moderate[9]
Linalool 78-70-6~30[10]-Weak[10]
Methylionone 1335-46-221.8[8]High HRIPT threshold[8][10]Weak[8]

Note: Potency classifications are based on schemes proposed in toxicological literature, where lower EC3 values indicate higher potency[7][8]. A Lowest Observed Effect Level (LOEL) is the lowest concentration at which an effect was observed.

Experimental Protocols

Murine Local Lymph Node Assay (LLNA)

The LLNA is a standard method for assessing the skin sensitization potential of chemicals. The protocol is designed to measure the proliferation of lymphocytes in the auricular lymph nodes that drain the site of chemical application (the mouse ear).

Methodology:

  • Animal Model: Typically, female CBA/J mice are used.

  • Test Substance Preparation: The test substance is prepared in a suitable vehicle, often a 4:1 mixture of acetone and olive oil. A positive control, such as hexyl cinnamaldehyde, is also included.

  • Application: A defined volume (e.g., 25 µL) of the test substance at various concentrations is applied to the dorsal surface of each ear for three consecutive days.

  • Proliferation Measurement: On day five, mice are injected intravenously with ³H-methyl thymidine, a radioactive precursor that is incorporated into the DNA of proliferating cells.

  • Lymph Node Excision and Processing: Five hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised. The lymph nodes are processed to create a single-cell suspension.

  • Quantification: The incorporation of ³H-methyl thymidine is measured using a β-scintillation counter and is expressed as disintegrations per minute (dpm) per lymph node.

  • Data Analysis: A Stimulation Index (SI) is calculated for each dose group by dividing the mean dpm per mouse in the test group by the mean dpm per mouse in the vehicle control group. A substance is classified as a sensitizer if the SI is greater than or equal to 3. The EC3 value is then determined by interpolating the concentration that would elicit an SI of 3 from the dose-response curve.

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study to evaluate the irritation and sensitization potential of a test material on human skin.

Methodology:

  • Subject Recruitment: A panel of healthy human volunteers (typically 50-200) is recruited.

  • Induction Phase:

    • The test material is applied to a small area of the skin (usually the back) under an occlusive or semi-occlusive patch.

    • The patch remains in place for 24-48 hours.

    • This procedure is repeated nine times over a three-week period at the same application site.

    • The site is evaluated for any signs of irritation after each application.

  • Rest Phase: Following the induction phase, there is a two-week rest period during which no patches are applied. This allows for the development of any potential sensitization.

  • Challenge Phase:

    • After the rest period, a challenge patch with the test material is applied to a new, previously unexposed skin site.

    • The challenge patch is removed after 24-48 hours.

    • The challenge site is evaluated for any skin reaction at specified time points (e.g., 24, 48, 72, and 96 hours) after patch removal.

  • Data Interpretation: The presence of a reaction at the challenge site that is more significant than any irritation observed during the induction phase is indicative of sensitization. The No Observed Effect Level (NOEL) is the highest concentration at which no sensitization is observed.

Signaling Pathways and Experimental Workflows

Adverse Outcome Pathway (AOP) for Skin Sensitization

The process of skin sensitization can be described by an Adverse Outcome Pathway (AOP), which outlines the sequence of key events from the initial molecular interaction to the adverse outcome of allergic contact dermatitis.

AOP_Skin_Sensitization cluster_0 Molecular Initiating Event cluster_1 Cellular Response cluster_2 Organ Response cluster_3 Adverse Outcome MIE Covalent Binding of Hapten to Skin Proteins KE1 Keratinocyte Activation and Cytokine Release MIE->KE1 Key Event 1 KE2 Dendritic Cell Activation and Migration KE1->KE2 Key Event 2 KE3 T-Cell Activation and Proliferation in Lymph Node KE2->KE3 Key Event 3 AO Allergic Contact Dermatitis KE3->AO Key Event 4

Adverse Outcome Pathway for Skin Sensitization.
Local Lymph Node Assay (LLNA) Experimental Workflow

The following diagram illustrates the key steps involved in conducting a Local Lymph Node Assay.

LLNA_Workflow cluster_prep Preparation cluster_application Application (Days 1-3) cluster_proliferation Proliferation Assay (Day 5) cluster_analysis Data Analysis prep_animals Acclimatize CBA/J Mice prep_substance Prepare Test Substance and Vehicle Control application Topical Application to Mouse Ears prep_substance->application injection Inject ³H-methyl Thymidine application->injection excision Excise Draining Auricular Lymph Nodes injection->excision processing Prepare Single-Cell Suspension excision->processing scintillation β-Scintillation Counting (DPM) processing->scintillation calculation Calculate Stimulation Index (SI) scintillation->calculation determination Determine EC3 Value calculation->determination

Local Lymph Node Assay (LLNA) Workflow.

References

Unraveling the Allergic Potential of Sagecete: A Comparative Guide to Fragrance Allergen Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fragrance ingredient known as Sagecete, with the chemical name Tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate and synonym Clarycet, is utilized in a variety of consumer products. Understanding its potential to cause skin sensitization and cross-react with other known fragrance allergens is crucial for safety assessment and the development of hypoallergenic formulations. This guide provides a comprehensive comparison of Sagecete's allergenic profile with that of other fragrance allergens, supported by experimental data and detailed methodologies.

Executive Summary

This guide will delve into the available data for Sagecete and provide a comparative framework using well-documented fragrance allergens to illustrate the principles and patterns of cross-reactivity. We will explore the experimental protocols used to assess skin sensitization and provide a detailed overview of the molecular signaling pathways involved in allergic contact dermatitis.

Skin Sensitization Potential of Sagecete

The primary data available for the skin sensitization potential of Sagecete is summarized in the table below. The conflicting classifications underscore the complexity of allergen risk assessment.

Parameter Value Interpretation Source
Chemical NameTetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate-[1]
SynonymsSagecete, this compound-[1]
CAS Number131766-73-9-[1]
NESIL11,000 μg/cm²Weak Sensitizer[1]
GHS ClassificationSkin Sensitization Category 1Potential HazardSafety Data Sheet

Cross-Reactivity Patterns of Common Fragrance Allergens

While specific cross-reactivity data for Sagecete is lacking, examining the patterns of other fragrance allergens provides valuable insights. Cross-reactivity often occurs between structurally similar molecules. For instance, linalool, a common fragrance ingredient, and its ester, linalyl acetate, are known to be chemically related.[2][3][4] Linalyl acetate can hydrolyze to linalool, and both can oxidize to form allergenic hydroperoxides.

The following table summarizes known cross-reactivity patterns for some common fragrance allergens.

Allergen Cross-Reacts With Basis of Cross-Reactivity
LinaloolLinalyl acetateStructural similarity and metabolic conversion[2][3][4]
GeraniolGeranial (Citral)Structural similarity (alcohol and corresponding aldehyde)
Cinnamyl alcoholCinnamaldehydeMetabolic conversion in the skin
EugenolIsoeugenolStructural similarity
Oakmoss absoluteTree moss absoluteShared allergenic components (atranol, chloroatranol)

Experimental Protocols for Assessing Skin Sensitization

Several in vitro methods are now widely used to predict the skin sensitization potential of chemicals, reducing the reliance on animal testing. These assays target key events in the Adverse Outcome Pathway (AOP) for skin sensitization.

Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in chemico method that assesses the reactivity of a test chemical with synthetic peptides containing cysteine and lysine. This mimics the initial step of skin sensitization where a hapten covalently binds to skin proteins.

Methodology:

  • Peptide Solutions: Prepare solutions of synthetic peptides containing either a cysteine or a lysine residue in a suitable buffer.

  • Test Chemical Incubation: The test chemical is incubated with each peptide solution for a defined period (typically 24 hours) at a specific concentration.

  • Analysis: The concentration of the remaining, unreacted peptide is quantified using High-Performance Liquid Chromatography (HPLC).

  • Endpoint: The percentage of peptide depletion is calculated. A significant depletion of either peptide indicates that the test chemical is reactive and has the potential to be a skin sensitizer.

KeratinoSens™ Assay

This cell-based assay utilizes a modified human keratinocyte cell line (HaCaT) to measure the activation of the Keap1-Nrf2-ARE signaling pathway, a key cellular response to sensitizers.

Methodology:

  • Cell Culture: The KeratinoSens™ cells, which contain a luciferase gene under the control of an antioxidant response element (ARE), are cultured in 96-well plates.

  • Exposure: The cells are exposed to various concentrations of the test chemical for 48 hours.

  • Luminescence Measurement: After incubation, the cells are lysed, and a substrate for the luciferase enzyme is added. The resulting luminescence, which is proportional to the activation of the ARE pathway, is measured.

  • Endpoint: A chemical is classified as a sensitizer if it induces a statistically significant and dose-dependent increase in luciferase expression above a certain threshold.

Human Cell Line Activation Test (h-CLAT)

The h-CLAT is another cell-based assay that uses a human monocytic leukemia cell line (THP-1) to assess the activation of dendritic cells, a critical step in the induction of an allergic response.

Methodology:

  • Cell Culture and Exposure: THP-1 cells are cultured and then exposed to a range of concentrations of the test chemical for 24 hours.

  • Antibody Staining: The cells are then stained with fluorescently labeled antibodies against the cell surface markers CD86 and CD54, which are upregulated upon dendritic cell activation.

  • Flow Cytometry Analysis: The expression levels of CD86 and CD54 are quantified using flow cytometry.

  • Endpoint: A test chemical is considered a sensitizer if it causes a significant increase in the expression of either CD86 or CD54 at concentrations that are not cytotoxic.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in assessing fragrance allergenicity, the following diagrams have been generated using the DOT language.

G Experimental Workflow for In Vitro Skin Sensitization Testing cluster_0 Key Event 1: Molecular Initiating Event cluster_1 Key Event 2: Keratinocyte Activation cluster_2 Key Event 3: Dendritic Cell Activation cluster_3 Data Integration and Hazard Assessment DPRA Direct Peptide Reactivity Assay (DPRA) - In chemico assessment of peptide reactivity Assessment Hazard & Potency Assessment DPRA->Assessment KeratinoSens KeratinoSens™ Assay - Measures activation of Keap1-Nrf2-ARE pathway in keratinocytes KeratinoSens->Assessment hCLAT Human Cell Line Activation Test (h-CLAT) - Measures upregulation of CD54 & CD86 on monocytic cells hCLAT->Assessment

In Vitro Skin Sensitization Testing Workflow

G Signaling Pathway of Allergic Contact Dermatitis cluster_0 Sensitization Phase cluster_1 Elicitation Phase (Re-exposure) Hapten Hapten (Fragrance Allergen) Penetrates Skin Protein Skin Protein Hapten->Protein Haptenation Keratinocytes Keratinocytes Release Pro-inflammatory Mediators (IL-1α, IL-1β, TNF-α) Hapten->Keratinocytes Activation HaptenProtein Hapten-Protein Complex Protein->HaptenProtein LC Langerhans Cells (LCs) - Uptake Hapten-Protein Complex - Mature and Migrate to Lymph Node HaptenProtein->LC Uptake Keratinocytes->LC Activation Signals TCellPriming T-Cell Priming in Lymph Node - LCs present antigen to Naive T-cells - Clonal expansion of memory T-cells LC->TCellPriming Antigen Presentation ReHapten Hapten Re-exposure MemoryTCells Memory T-Cells - Recognize Hapten-Protein Complex ReHapten->MemoryTCells TCellActivation Activated T-Cells - Release Cytokines (e.g., IFN-γ) MemoryTCells->TCellActivation Inflammation Inflammation - Recruitment of immune cells - Keratinocyte apoptosis TCellActivation->Inflammation ACD Allergic Contact Dermatitis (Eczema, Redness, Itching) Inflammation->ACD

Allergic Contact Dermatitis Signaling Pathway

Conclusion

For a comprehensive safety assessment, it is recommended that Sagecete be evaluated using a battery of in vitro tests, such as the DPRA, KeratinoSens™, and h-CLAT, to build a more complete profile of its allergenic potential. Furthermore, future research should focus on investigating the potential for cross-reactivity with structurally related compounds and common fragrance allergens. This will enable a more robust risk assessment and guide the formulation of safer consumer products. Professionals in drug development and research should consider these data gaps when formulating with this and other novel fragrance ingredients.

References

A Comparative Analysis of In Vitro and In Vivo Toxicology for Clary Propyl Acetate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicological profiles of Clary Propyl Acetate and structurally related fragrance ingredients, Linalyl Acetate and Geranyl Acetate. Due to the limited availability of public in vitro toxicological data for Clary Propyl Acetate, this document focuses on presenting its available in vivo data alongside a comprehensive in vitro and in vivo comparison of well-studied alternatives. This approach offers valuable insights into the toxicological evaluation of fragrance compounds, highlighting the methodologies and data interpretation used to assess their safety.

Executive Summary

Clary Propyl Acetate is a fragrance ingredient with available in vivo data for acute oral and dermal toxicity. However, a comprehensive understanding of its toxicological profile, particularly from in vitro perspectives, is limited in publicly accessible literature. To provide a robust comparative framework, this guide incorporates data from two commonly used fragrance esters, Linalyl Acetate and Geranyl Acetate. By examining the in vitro and in vivo toxicological data for these alternatives, researchers can gain a clearer perspective on the types of assays employed and the nature of the data generated in the safety assessment of fragrance ingredients.

In Vivo Toxicology of Clary Propyl Acetate

Currently, the publicly available toxicological data for Clary Propyl Acetate is limited to in vivo acute toxicity studies.

Toxicological Endpoint Test Species Route of Administration Result
Acute Oral ToxicityRatOralLD50: 4500 mg/kg
Acute Dermal ToxicityRabbitDermalLD50: > 2000 mg/kg

Table 1: Summary of In Vivo Toxicological Data for Clary Propyl Acetate

Comparative Toxicology: Linalyl Acetate and Geranyl Acetate

To illustrate a comprehensive toxicological comparison, data for Linalyl Acetate and Geranyl Acetate are presented below. These compounds are frequently used in fragrances and have been more extensively studied.

In Vitro Toxicology Data
Toxicological Endpoint Assay Test System Linalyl Acetate Result Geranyl Acetate Result
Genotoxicity Ames TestS. typhimuriumNegativeNegative
In Vitro MicronucleusHuman LymphocytesPositiveNegative
Cytotoxicity Neutral Red Uptake3T3 FibroblastsData not readily availableData not readily available
Skin Sensitization DPRAPeptidesModerate SensitizerWeak Sensitizer
KeratinoSens™HaCaT CellsPositivePositive
h-CLATTHP-1 CellsPositivePositive

Table 2: Summary of In Vitro Toxicological Data for Linalyl Acetate and Geranyl Acetate

In Vivo Toxicology Data
Toxicological Endpoint Test Species Route of Administration Linalyl Acetate Result Geranyl Acetate Result
Acute Oral Toxicity RatOralLD50: > 5000 mg/kgLD50: 6330 mg/kg[1]
Acute Dermal Toxicity RabbitDermalLD50: > 5000 mg/kgLD50: > 5000 mg/kg
Skin Sensitization MouseDermal (LLNA)SensitizerSensitizer

Table 3: Summary of In Vivo Toxicological Data for Linalyl Acetate and Geranyl Acetate

Experimental Protocols

Detailed methodologies for key toxicological assays are provided to aid in the understanding and replication of these studies.

In Vitro Assay Protocols

1. Neutral Red Uptake (NRU) Cytotoxicity Assay

  • Principle: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.

  • Procedure:

    • Plate cells (e.g., Balb/c 3T3 fibroblasts) in a 96-well plate and incubate for 24 hours.

    • Expose cells to various concentrations of the test substance for a defined period (e.g., 24 hours).

    • Wash the cells and incubate with a medium containing neutral red.

    • Extract the dye from the lysosomes of viable cells.

    • Measure the absorbance of the extracted dye using a spectrophotometer.

    • Cell viability is determined by comparing the absorbance of treated cells to untreated control cells.

2. Bacterial Reverse Mutation Test (Ames Test) - OECD 471

  • Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It detects gene mutations, specifically base-pair substitutions and frameshifts, which revert the bacteria to a state where they can synthesize the required amino acid and grow on a selective medium.

  • Procedure:

    • The test substance is mixed with the bacterial tester strains in the presence and absence of a metabolic activation system (S9 mix from rat liver).

    • The mixture is plated on a minimal agar medium lacking the specific amino acid the bacteria require for growth.

    • Plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have mutated back to a state of amino acid synthesis) is counted.

    • A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

3. In Vitro Mammalian Cell Micronucleus Test - OECD 487

  • Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

  • Procedure:

    • Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, or TK6 cells) are exposed to the test substance with and without a metabolic activation system (S9 mix).

    • Cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells that have completed one cell division.

    • After an appropriate incubation period, cells are harvested, fixed, and stained.

    • The frequency of micronuclei is scored in binucleated cells via microscopy.

    • A significant, concentration-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

4. In Chemico Direct Peptide Reactivity Assay (DPRA) - OECD 442C

  • Principle: This assay quantifies the reactivity of a chemical with synthetic peptides containing cysteine or lysine, mimicking the covalent binding of haptens to skin proteins, which is the molecular initiating event in skin sensitization.

  • Procedure:

    • The test chemical is incubated with synthetic peptides containing either cysteine or lysine for a defined period.

    • The concentration of the remaining non-depleted peptide is measured using high-performance liquid chromatography (HPLC).

    • The percentage of peptide depletion is calculated and used to classify the substance's reactivity and predict its skin sensitization potential.

5. KeratinoSens™ Assay - OECD 442D

  • Principle: This in vitro test addresses the second key event in the skin sensitization pathway: the activation of keratinocytes. It uses a modified human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of the antioxidant response element (ARE). Sensitizing chemicals induce the Keap1-Nrf2-ARE pathway, leading to the expression of luciferase.

  • Procedure:

    • KeratinoSens™ cells are exposed to various concentrations of the test substance for 48 hours.

    • The activity of the luciferase enzyme is measured by adding a substrate and quantifying the resulting luminescence.

    • Cell viability is also assessed in parallel to ensure that the observed luciferase induction is not due to cytotoxicity.

    • A substance is classified as a sensitizer if it induces a statistically significant and concentration-dependent increase in luciferase expression above a certain threshold.

6. Human Cell Line Activation Test (h-CLAT) - OECD 442E

  • Principle: This assay addresses the third key event in the skin sensitization pathway: the activation of dendritic cells. It uses a human monocytic leukemia cell line (THP-1) as a model for dendritic cells and measures the upregulation of cell surface markers (CD54 and CD86) associated with dendritic cell activation.

  • Procedure:

    • THP-1 cells are exposed to various concentrations of the test substance for 24 hours.

    • The cells are then stained with fluorescently labeled antibodies specific for CD54 and CD86.

    • The expression of these markers is quantified using flow cytometry.

    • A substance is identified as a sensitizer if it induces a significant increase in the expression of CD54 and/or CD86 above a defined threshold.

In Vivo Assay Protocols

1. Acute Oral Toxicity - Fixed Dose Procedure - OECD 420

  • Principle: This method is used to determine the acute oral toxicity of a substance. It involves administering the substance in a stepwise procedure using a set of fixed dose levels. The endpoint is the observation of clear signs of toxicity at a particular dose level, rather than mortality.

  • Procedure:

    • A single animal (typically a female rat) is dosed at a specific starting dose.

    • If the animal survives without clear signs of toxicity, the next animal is dosed at a higher fixed dose level.

    • If the animal shows signs of toxicity, the next animal is dosed at a lower fixed dose level.

    • This process continues until the dose causing evident toxicity or no more than one death is identified, or no effects are seen at the highest dose.

    • Animals are observed for up to 14 days for signs of toxicity and mortality.

2. Acute Dermal Toxicity - OECD 402

  • Principle: This test provides information on the health hazards likely to arise from a short-term dermal exposure to a substance.

  • Procedure:

    • The test substance is applied to a shaved area of the skin of the test animal (typically a rat or rabbit).

    • The treated area is covered with a porous gauze dressing for a 24-hour exposure period.

    • Animals are observed for signs of toxicity and mortality for at least 14 days.

    • The dose at which 50% of the animals die (LD50) can be estimated.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for key in vitro and in vivo toxicological assays.

InVitro_Cytotoxicity_Workflow start Cell Seeding (96-well plate) incubation1 24h Incubation start->incubation1 exposure Exposure to Test Substance incubation1->exposure incubation2 Incubation with Neutral Red exposure->incubation2 extraction Dye Extraction incubation2->extraction measurement Absorbance Measurement extraction->measurement analysis Data Analysis (Cell Viability %) measurement->analysis

Caption: Workflow for the In Vitro Neutral Red Uptake Cytotoxicity Assay.

Ames_Test_Workflow start Prepare Bacterial Strains mix Mix Bacteria, Test Substance & S9 start->mix plate Plate on Minimal Agar mix->plate incubation 48-72h Incubation plate->incubation count Count Revertant Colonies incubation->count analysis Data Analysis (Mutagenicity) count->analysis

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

InVivo_Acute_Oral_Toxicity_Workflow start Animal Acclimatization dosing Single Oral Dose (Fixed Dose Procedure) start->dosing observation Observation Period (up to 14 days) dosing->observation data_collection Record Clinical Signs & Mortality observation->data_collection necropsy Gross Necropsy data_collection->necropsy analysis Toxicity Assessment necropsy->analysis

Caption: Workflow for the In Vivo Acute Oral Toxicity (OECD 420) Study.

Conclusion

References

A Comparative Guide to the Performance of Clarycet® in Diverse Product Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 13, 2025

This guide provides a comprehensive framework for comparing the performance of Clarycet®, a synthetic fragrance ingredient, across various product matrices. While direct comparative experimental data for this compound® is not extensively available in peer-reviewed literature, this document outlines the necessary experimental protocols and data presentation formats to enable a thorough and objective evaluation. The methodologies described are based on established analytical techniques for fragrance analysis in complex formulations.

Introduction to this compound® and Matrix-Dependent Performance

This compound®, chemically identified as tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate, is a synthetic aroma chemical prized for its herbal, floral, and fruity fragrance profile, with nuances of clary sage.[1][2][3][4] It is utilized as a middle note in perfumery.[1] The performance of a fragrance ingredient like this compound®—defined by its chemical stability, release rate, and perceived odor intensity—is critically dependent on the physicochemical properties of the product matrix in which it is incorporated. Interactions with other formulation components can significantly alter its volatility and stability.

This guide addresses the need for quantitative data to inform the selection and optimization of fragrance ingredients in product development. While the primary application of this compound® is in consumer fragrances, the principles and methodologies outlined here are applicable to the broader field of volatile compound delivery from complex systems.

Key Performance Indicators for Fragrance Evaluation

To objectively compare the performance of this compound® in different product matrices, the following key indicators should be quantified:

  • Chemical Stability: The degradation of this compound® over time under specified storage conditions (e.g., temperature, light exposure). This is crucial for determining shelf-life.

  • Headspace Concentration: The concentration of this compound® in the vapor phase above the product matrix, which correlates with the perceived odor intensity.

  • Release Profile: The rate at which this compound® is released from the matrix over time. This determines the longevity of the fragrance.

  • Odorimetric Analysis: Sensory evaluation by trained panelists to correlate analytical data with human perception.

Experimental Protocols

The following are detailed methodologies for quantifying the key performance indicators of this compound® in various product matrices.

3.1. Sample Preparation

Three representative product matrices are proposed for this comparative study:

  • Aqueous-Alcoholic Solution (e.g., Eau de Toilette): A solution of ethanol and water (e.g., 80:20 v/v).

  • Oil-in-Water Emulsion (e.g., Lotion): A standard lotion base.

  • Surfactant-Based Cleansing Product (e.g., Shampoo): A standard shampoo base.

This compound® should be incorporated into each matrix at a standardized concentration (e.g., 0.5% w/w). A set of alternative fragrance molecules with similar olfactory profiles should be prepared in the same matrices for comparison.

3.2. Chemical Stability Analysis

  • Method: Accelerated stability testing followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Procedure:

    • Store samples of each matrix containing this compound® in controlled environmental chambers at elevated temperatures (e.g., 40°C) and under UV light for a defined period (e.g., 12 weeks).

    • At specified time points (e.g., 0, 2, 4, 8, 12 weeks), extract an aliquot of the sample.

    • For the emulsion and surfactant-based products, perform a liquid-liquid extraction using a suitable solvent like methyl tert-butyl ether (MTBE) to isolate the fragrance compounds.[2][3]

    • Analyze the extracts by GC-MS to quantify the remaining concentration of this compound®.

    • The degradation rate can be calculated and compared across the different matrices.

3.3. Headspace Analysis

  • Method: Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS).[1]

  • Procedure:

    • Place a precise amount of the product sample into a headspace vial.

    • Incubate the vial at a constant temperature (e.g., 37°C) to allow the volatile compounds to equilibrate between the sample and the headspace.

    • Automatically sample the headspace gas and inject it into the GC-MS system.

    • Quantify the concentration of this compound® in the headspace. This measurement should be repeated over time to assess the change in volatility.

3.4. Release Profile Analysis

  • Method: Dynamic Headspace Analysis (Purge and Trap).

  • Procedure:

    • Place the product sample in a chamber through which a controlled flow of an inert gas (e.g., nitrogen) is passed.

    • The gas strips the volatile compounds released from the sample.

    • The stripped volatiles are collected on a sorbent trap over specific time intervals.

    • The trap is then thermally desorbed, and the collected compounds are analyzed by GC-MS.

    • This allows for the determination of the release rate of this compound® from the matrix over time.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. The following are examples of how the data for this compound® and its alternatives could be presented.

Table 1: Chemical Stability of this compound® in Different Matrices (Hypothetical Data)

Product MatrixInitial Concentration (% w/w)Concentration after 12 weeks at 40°C (% w/w)Degradation (%)
Eau de Toilette0.500.484.0
Lotion0.500.4510.0
Shampoo0.500.4216.0

Table 2: Headspace Concentration of this compound® from Different Matrices (Hypothetical Data)

Product MatrixHeadspace Concentration at 1 hour (ng/mL)Headspace Concentration at 6 hours (ng/mL)
Eau de Toilette15095
Lotion8065
Shampoo (on a substrate)6040

Table 3: Comparison of this compound® with Alternative Fragrance Molecules (Hypothetical Data for Release Rate from a Lotion Matrix)

Fragrance MoleculeChemical ClassOdor ProfileRelease Rate at 2 hours (ng/min)
This compound®EsterHerbal, Floral, Fruity12
Linalyl AcetateEsterFloral, Fruity, Bergamot18
DihydromyrcenolAlcoholCitrus, Floral, Lime22
GalaxolidePolycyclic MuskMusk, Floral, Woody5

Alternative Fragrance Molecules for Comparison

For a comprehensive comparative study, it is recommended to evaluate this compound® against other fragrance ingredients with overlapping or complementary scent profiles. Potential alternatives include:

  • Linalyl Acetate: A widely used ester with a fresh, floral, and slightly fruity aroma.

  • Dihydromyrcenol: An alcohol with a powerful citrus and floral scent.

  • Verdox™ (o-t-butylcyclohexyl acetate): An ester with a green, woody, and fruity character.

  • Ionones (e.g., alpha-Isomethyl ionone): Ketones with a floral, violet, and woody scent.

Visualizations

Experimental Workflow for Fragrance Performance Evaluation

G cluster_prep Sample Preparation cluster_analysis Performance Analysis cluster_data Data Interpretation Matrix1 Eau de Toilette Matrix Stability Chemical Stability (GC-MS) Matrix1->Stability Headspace Headspace Analysis (HS-GC-MS) Matrix1->Headspace Release Release Profile (Purge & Trap) Matrix1->Release Matrix2 Lotion Matrix Matrix2->Stability Matrix2->Headspace Matrix2->Release Matrix3 Shampoo Matrix Matrix3->Stability Matrix3->Headspace Matrix3->Release Compare Comparative Data Tables Stability->Compare Headspace->Compare Release->Compare G Matrix Product Matrix (e.g., Lotion) Fragrance This compound® in Matrix Matrix->Fragrance influences Release Release from Matrix (Volatility) Fragrance->Release Headspace Headspace Concentration Release->Headspace Perception Odor Perception Headspace->Perception

References

Benchmarking "Sagecete" Synthesis: A Comparative Guide to a Patented Approach and Prins Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient construction of complex molecular scaffolds is a perpetual challenge. While "Sagecete" (Tetrahydro-4-methyl-2-propyl-2H-pyran-4-yl acetate) is primarily recognized as a fragrance ingredient, its core tetrahydropyran structure is a common motif in numerous bioactive natural products. This guide provides a comparative analysis of two distinct synthetic routes to the Sagecete precursor, 2-(1-ethyl-propyl)-4-methyl-tetrahydro-2H-pyran-4-ol, offering a side-by-side examination of a patented industrial method and a classic academic approach, the Prins-type cyclization. This comparison aims to illuminate the practical advantages and disadvantages of each methodology, providing valuable insights for synthetic strategy selection.

Comparative Analysis of Synthesis Methods

The following table summarizes the key quantitative and qualitative differences between the patented synthesis of the Sagecete precursor and a representative Prins-type cyclization for a structurally analogous compound.

ParameterPatented Synthesis (Heterogeneous Catalysis)Alternative Method (Prins-Type Cyclization)
Reaction Type Heterogeneous acid-catalyzed condensationHomogeneous Lewis acid-catalyzed cyclization
Starting Materials 2-Ethyl-butyraldehyde, 3-Methyl-3-buten-1-olBenzaldehyde, 3-Buten-1-ol
Catalyst Montmorillonite K10 (Clay)Scandium Triflate (Sc(OTf)₃)
Solvent TolueneChloroform
Reaction Temperature 80°C (Reflux)Reflux
Reaction Time 2 hoursOvernight
Reported Yield Not explicitly stated for precursor, but process is for industrial production14% (tetrahydropyranol), 63% (ether byproduct)
Product Purity Requires distillation for purificationRequires column chromatography
Stereoselectivity Produces a 50:50 mixture of cis/trans isomersHigh 'all-cis' diastereoselectivity
Key Advantages Heterogeneous catalyst (easy removal), shorter reaction timeHigh stereoselectivity
Key Disadvantages Low stereoselectivityLonger reaction time, formation of byproducts, homogeneous catalyst (requires separation)

Experimental Protocols

Patented Synthesis of 2-(1-ethyl-propyl)-4-methyl-tetrahydro-2H-pyran-4-ol

This method is adapted from patent US10040776B2. It employs a heterogeneous acid catalyst, which can be easily filtered off, simplifying the workup procedure.

Materials:

  • 2-Ethyl-butyraldehyde

  • 3-Methyl-3-buten-1-ol

  • Toluene

  • Montmorillonite K10

Procedure:

  • A 2M solution of 2-ethyl-butyraldehyde (1 equivalent) and 3-methyl-3-buten-1-ol (1 equivalent) in toluene is prepared.

  • 10% by weight of Montmorillonite K10 is added to the solution.

  • The mixture is heated to 80°C (reflux) and stirred for 2 hours.

  • After cooling, the mixture is filtered to remove the Montmorillonite K10 catalyst.

  • The solvent (toluene) is evaporated under reduced pressure.

  • The crude product is purified by distillation to yield 2-(1-ethyl-propyl)-4-methyl-tetrahydro-2H-pyran-4-ol as a 50:50 mixture of cis/trans isomers.

Esterification to Sagecete: The resulting tetrahydropyranol is then esterified to the acetate ("Sagecete") using standard procedures, such as reaction with acetic anhydride or acetyl chloride in the presence of a suitable base or catalyst.

Alternative Synthesis: Prins-Type Cyclization for a 2,4-Disubstituted Tetrahydropyranol

This protocol is based on the work of Zhang and Li, demonstrating a scandium triflate-catalyzed Prins-type cyclization. This method offers high diastereoselectivity.

Materials:

  • Benzaldehyde

  • 3-Buten-1-ol

  • Scandium triflate (Sc(OTf)₃)

  • Chloroform

Procedure:

  • A mixture of benzaldehyde (2 mmol), 3-buten-1-ol (4 mmol), and scandium triflate (0.2 mmol, 5 mol% relative to the alcohol) in chloroform (5 mL) is prepared in a flask.

  • The mixture is refluxed under a nitrogen atmosphere overnight.

  • The reaction mixture is concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel (gradient eluent: hexane/ethyl acetate) to yield the 2-substituted tetrahydropyran-4-ol and an ether byproduct.

Visualization of Synthetic Pathways

The following diagrams illustrate the workflows for the patented synthesis of the Sagecete precursor and the alternative Prins-type cyclization.

Caption: Patented synthesis of "Sagecete" precursor.

G cluster_1 Prins-Type Cyclization Workflow Aldehyde_A Aldehyde (e.g., Benzaldehyde) Reaction_A Prins Cyclization (Sc(OTf)₃, Chloroform, Reflux) Aldehyde_A->Reaction_A Alcohol_A Homoallylic Alcohol (e.g., 3-Buten-1-ol) Alcohol_A->Reaction_A Product_A 2,4-Disubstituted Tetrahydropyranol Reaction_A->Product_A

Caption: Alternative Prins-type cyclization.

Conclusion

The comparison between the patented industrial synthesis and the academic Prins-type cyclization for producing the core structure of "Sagecete" highlights a classic trade-off in chemical synthesis: efficiency versus selectivity. The patented method is designed for scalability and ease of operation, featuring a short reaction time and a heterogeneous catalyst that simplifies product isolation. However, it sacrifices stereocontrol, yielding an isomeric mixture. Conversely, the Prins-type cyclization, while requiring a longer reaction time and more involved purification, offers the significant advantage of high diastereoselectivity.

For researchers in drug discovery and development, where precise control over stereochemistry is often paramount, the principles of the Prins-type cyclization and its variants offer a powerful tool for constructing complex, stereodefined tetrahydropyran-containing molecules. The choice between these or similar synthetic strategies will ultimately depend on the specific goals of the synthesis, balancing the need for stereochemical purity against the practical considerations of yield, reaction time, and scalability.

A Comparative Olfactory Analysis: Clary Propyl Acetate Versus Key Herbal Fragrance Molecules

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of fragrance chemistry, the olfactory profiles of individual molecules are the foundational elements for creating complex and appealing scents. This guide provides a detailed comparison of the odor profile of Clary propyl acetate against other prominent herbal fragrance molecules: linalool, geraniol, and eucalyptol. The information presented herein is targeted towards researchers, scientists, and professionals in the fields of fragrance chemistry and drug development, offering a synthesis of qualitative odor descriptions and available quantitative data to aid in formulation and research.

Comparative Odor Profile Analysis

The selection of a fragrance molecule is a critical step in product development, influencing consumer perception and product identity. The following table summarizes the key olfactory characteristics of Clary propyl acetate and three other widely used herbal fragrance molecules. This data has been compiled from various industry and scientific sources.

Fragrance Molecule CAS Number Odor Profile Description Odor Threshold (in air)
Clary Propyl Acetate 131766-73-9Herbal, floral, and rosy with nuances of dry plum, clary sage, and cedarwood. It is also described as having fruity, tea, and saffron-like notes.[1][2][3][4]Not readily available in public literature.
Linalool 78-70-6A complex floral and woody scent with fresh, sweet, and citrus-like impressions.[5][6]~3.2 ng/L[5][6]
Geraniol 106-24-1Primarily a sweet, floral, rose-like aroma with fruity and citrus undertones.[7][8][9]~14 ng/L[7][8]
Eucalyptol (1,8-Cineole) 470-82-6A strong camphoraceous and minty odor that is fresh and cooling.[10]Not readily available in public literature.

Experimental Methodologies for Odor Profile Evaluation

The characterization of fragrance molecules is conducted through a combination of instrumental analysis and human sensory evaluation. These rigorous methods ensure a comprehensive understanding of a molecule's olfactory properties.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[11][12] This method is instrumental in identifying the specific chemical compounds responsible for the characteristic aroma of a substance.

  • Sample Preparation: The fragrance molecule is diluted in an appropriate solvent to a concentration suitable for injection into the gas chromatograph.

  • GC Separation: The sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column separates the individual components of the sample based on their volatility and interaction with the stationary phase.

  • Olfactometry Detection: As the separated compounds elute from the column, the effluent is split. One portion is directed to a chemical detector (such as a mass spectrometer for identification), while the other is sent to a sniffing port.[11] A trained sensory panelist or "sniffer" inhales the effluent and describes the perceived odor and its intensity.

  • Data Analysis: The olfactory data is correlated with the chromatographic data to create an "aromagram," which maps the odor-active compounds to specific peaks in the chromatogram.

Sensory Panel Analysis

Sensory panel analysis involves a group of trained individuals who evaluate and describe the olfactory characteristics of a substance in a controlled environment.[13][14][15]

  • Panelist Training: Panelists undergo extensive training to develop a standardized vocabulary for describing odors and to reliably rate their intensity.

  • Sample Presentation: Fragrance molecules are presented to the panelists on smelling strips or in diluted solutions. The presentation is often blinded and randomized to prevent bias.[13]

  • Evaluation: Panelists assess various attributes of the fragrance, such as its primary character (e.g., herbal, floral), secondary notes, intensity, and longevity. They record their evaluations on standardized forms.

  • Statistical Analysis: The data collected from the panelists is statistically analyzed to generate a consensus odor profile and to identify significant differences between samples.

Visualizing Experimental and Logical Frameworks

To further elucidate the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental & Sensory Analysis cluster_data Data Integration & Interpretation Prep Fragrance Molecule Dilution GCO Gas Chromatography-Olfactometry (GC-O) Prep->GCO Sensory Sensory Panel Evaluation Prep->Sensory Data_Corr Data Correlation GCO->Data_Corr Sensory->Data_Corr Profile Odor Profile Generation Data_Corr->Profile

Figure 1: Experimental workflow for odor profile characterization.

Fragrance_Classification cluster_molecules Herbal Herbal Fragrance Molecules CPA Clary Propyl Acetate Herbal->CPA Herbal-Floral-Fruity Linalool Linalool Herbal->Linalool Floral-Woody Geraniol Geraniol Herbal->Geraniol Floral-Rose Eucalyptol Eucalyptol Herbal->Eucalyptol Camphoraceous-Minty

Figure 2: Classification of herbal fragrance molecules by primary odor characteristics.

References

Inter-Laboratory Validation of "Clarycet" Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of the active ingredient in "Clarycet," a novel natural product extract. The objective is to offer a comparative overview of High-Performance Liquid Chromatography (HPLC), a novel miniaturized high-throughput HPLC approach, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This comparison is supported by hypothetical data from a simulated inter-laboratory validation study. This document serves as a resource for selecting the most appropriate quantification method for specific research and development needs.

Introduction to "this compound" and the Need for Validated Quantification

"this compound" is a promising natural product extract demonstrating significant therapeutic potential in preclinical studies. Accurate and precise quantification of its primary active ingredient, "Clarythromide," is critical for ensuring product quality, consistency, and efficacy in further drug development. Inter-laboratory validation of analytical methods is a crucial step to establish the robustness and reliability of a quantification method across different laboratories, equipment, and analysts.[1][2] This guide adheres to the principles outlined in the ICH Q2(R2) guidelines for analytical procedure validation.[3][4][5]

Comparison of Quantification Methods

The principal methods for quantifying Clarythromide include High-Performance Liquid Chromatography (HPLC), a novel miniaturized high-throughput HPLC approach, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and limitations regarding sensitivity, selectivity, cost, and throughput.

Data Presentation: Inter-Laboratory Study Results

The following tables summarize the performance characteristics of the different analytical methods for Clarythromide quantification based on a hypothetical inter-laboratory study involving three independent laboratories.

Table 1: Comparison of Method Performance Characteristics

ParameterHPLCMiniaturized HPLCqNMR
Linearity (R²) 0.99950.99920.9989
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.1%95.0 - 105.0%
Precision (RSD%)
- Intra-day< 1.5%< 2.0%< 3.0%
- Inter-day< 2.0%< 2.5%< 4.0%
- Inter-laboratory< 3.5%< 4.0%< 5.5%
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL10 µM
Limit of Quantification (LOQ) 0.3 µg/mL1.5 µg/mL30 µM
Analysis Time per Sample ~20 min~5 min~15 min
Relative Cost per Sample ModerateLowHigh

Table 2: Summary of Inter-Laboratory Validation Data for HPLC Method

LaboratoryMean Concentration (mg/g)Standard DeviationCoefficient of Variation (%)
Lab A 10.20.252.45
Lab B 9.90.313.13
Lab C 10.50.282.67
Overall 10.2 0.35 3.43

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Primary Method: High-Performance Liquid Chromatography (HPLC)

This method is considered the primary validated method for the quantification of Clarythromide in "this compound" extract.

1. Sample Preparation:

  • Accurately weigh 100 mg of "this compound" extract.

  • Dissolve in 10 mL of methanol.

  • Sonicate for 15 minutes.

  • Filter through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm.

3. Calibration Curve:

  • Prepare a series of standard solutions of purified Clarythromide in methanol at concentrations ranging from 1 to 100 µg/mL.

  • Inject each standard in triplicate and plot the peak area against the concentration to construct the calibration curve.

4. Quantification:

  • Inject the prepared sample solution in triplicate.

  • Determine the concentration of Clarythromide in the sample by interpolating the mean peak area from the calibration curve.

Alternative Method 1: Miniaturized High-Throughput HPLC

This novel approach offers advantages in terms of sample and solvent consumption, as well as analysis time.[6]

Method Summary: This method utilizes a miniaturized HPLC system with smaller column dimensions (2.1 x 50 mm, 2.7 µm) and a faster flow rate (0.5 mL/min). Sample preparation is scaled down accordingly. While offering higher throughput, the precision and limits of detection are slightly compromised compared to the standard HPLC method.

Alternative Method 2: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful tool for the structural elucidation and quantification of active ingredients, particularly when a certified reference standard is unavailable.[7][8]

Method Summary: Samples are dissolved in a deuterated solvent with a known amount of an internal standard (e.g., maleic acid). The ¹H-NMR spectrum is acquired, and the concentration of Clarythromide is determined by comparing the integral of a specific Clarythromide proton signal to the integral of the internal standard's signal. This method is highly specific but generally less sensitive than HPLC-based methods.[9]

Mandatory Visualizations

Signaling Pathway

The therapeutic effects of "this compound" are believed to be mediated through the inhibition of the hypothetical "Clarythrin Signaling Pathway," which is implicated in inflammatory responses.

Clarythrin_Signaling_Pathway Ligand Inflammatory Ligand Receptor Membrane Receptor Ligand->Receptor Clarythrin Clarythrin Kinase Receptor->Clarythrin Activates Adaptor Adaptor Protein Clarythrin->Adaptor Phosphorylates Downstream Downstream Effector Adaptor->Downstream Transcription Transcription Factor Downstream->Transcription Nucleus Nucleus Transcription->Nucleus Translocates to Response Inflammatory Response Nucleus->Response Gene Expression This compound This compound (Clarythromide) This compound->Clarythrin Inhibits Inter_Laboratory_Validation_Workflow Start Start: Validation Protocol Definition SamplePrep Centralized Sample Preparation & Distribution Start->SamplePrep LabA Laboratory A Analysis SamplePrep->LabA LabB Laboratory B Analysis SamplePrep->LabB LabC Laboratory C Analysis SamplePrep->LabC DataCollection Centralized Data Collection LabA->DataCollection LabB->DataCollection LabC->DataCollection StatAnalysis Statistical Analysis (Accuracy, Precision) DataCollection->StatAnalysis Report Final Validation Report StatAnalysis->Report

References

Safety Operating Guide

Proper Disposal of Clarycet: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Clarycet" is identified as a homeopathic remedy and a fragrance compound, not a standard laboratory chemical. The disposal procedures outlined below are based on general best practices for over-the-counter medications and homeopathic products, as specific regulatory guidelines for "this compound" are not available. This guide also provides critical safety data for its constituent ingredients in their concentrated, raw forms, which is pertinent for a laboratory environment but does not reflect the risk posed by the final, highly diluted product.

Understanding this compound and Its Disposal Context

Initial research indicates that "this compound" is not a singular, defined chemical substance requiring specialized disposal under typical laboratory protocols. It is marketed as a homeopathic remedy, which, by definition, contains highly diluted active ingredients.[1][2] Some sources also identify "this compound" as a fragrance compound (clary propyl acetate).[3][4]

Given the nature of homeopathic products, they are generally not considered environmentally hazardous and do not have specific disposal regulations like prescription or hazardous chemical waste.[1][2] However, for the purposes of maintaining stringent laboratory standards and ensuring environmental stewardship, it is recommended to follow established guidelines for the disposal of non-hazardous, over-the-counter medicines.[5]

Recommended Disposal Protocol for this compound

The preferred method for disposing of any unwanted medication, including over-the-counter and homeopathic products, is through a drug take-back program.[5][6][7] Flushing is strongly discouraged unless the medication is specifically on the FDA's Flush List, as it can introduce pharmaceutical compounds into waterways.[5][8][9][10]

Step-by-Step Disposal Procedure:

  • Identify a Take-Back Option (Preferred Method):

    • DEA Take-Back Programs: Locate a community drug take-back site. The U.S. Drug Enforcement Administration (DEA) periodically hosts National Prescription Drug Take-Back Days.[7] Many law enforcement agencies, pharmacies, and hospitals also offer year-round collection kiosks.[5][7]

    • Mail-Back Programs: Use postage-paid, pre-addressed envelopes, which may be available for purchase at retail pharmacies or provided by community organizations.[5][7]

  • Disposal in Household Trash (If Take-Back is Not Available):

    • Do Not Crush: Do not crush pills or tablets.[5]

    • Mix with Undesirable Substance: Mix the this compound tablets or liquid with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This prevents diversion and accidental ingestion by people or animals.[5]

    • Contain and Seal: Place the mixture in a sealed container, such as a resealable plastic bag or an empty container with a lid.

    • Conceal Personal Information: Before disposing of the original packaging, completely obscure all personal information on the label to protect privacy.[7]

    • Dispose in Trash: Place the sealed container with the mixture and the empty, redacted original packaging into the trash.[7]

Safety and Hazard Data of Constituent Ingredients

While the final this compound product is highly diluted, its listed ingredients in their concentrated, industrial forms possess significant hazards. This information is critical for researchers and laboratory professionals who may handle these substances in their pure state.

The primary active ingredients in homeopathic remedies similar to this compound often include Potassium Sulfide and Quartz (Silica).

Chemical SubstanceCAS NumberKey Hazards (in Concentrated Form)GHS Hazard Statements
Potassium Sulfide 1312-73-8Corrosive to skin, eyes, and respiratory tract.[11] Contact with acids liberates toxic gas.[12] Self-heating in large quantities and may catch fire.[12][13] Very toxic to aquatic life.[12][13][14]H314: Causes severe skin burns and eye damage.[13][14] H252: Self-heating in large quantities; may catch fire.[12][13] H335: May cause respiratory irritation.[12][13] H400: Very toxic to aquatic life.[13][14]
Quartz (Crystalline Silica) 14808-60-7Carcinogenic (inhalation).[15][16] Causes damage to lungs and respiratory system through prolonged or repeated exposure (silicosis).[15][17][18] May cause respiratory irritation.[15][16]H350: May cause cancer (inhalation).[15][16] H372: Causes damage to organs (lungs) through prolonged or repeated exposure.[15][17][18] H335: May cause respiratory irritation.[15]

Medication Disposal Workflow

The following diagram illustrates the recommended decision-making process for the proper disposal of non-hazardous medications like this compound.

G start Unwanted this compound Product take_back Is a drug take-back program (kiosk, event, or mail-back) readily available? start->take_back use_take_back Dispose of product at authorized take-back location. take_back->use_take_back Yes trash_disposal Prepare for Trash Disposal take_back->trash_disposal No end Disposal Complete use_take_back->end mix Mix (do not crush) with unpalatable substance (e.g., coffee grounds, cat litter). trash_disposal->mix seal Place mixture in a sealed container (e.g., plastic bag). mix->seal dispose Place sealed container in household trash. seal->dispose dispose->end

Caption: Decision workflow for proper disposal of this compound.

References

Essential Safety and Handling Protocols for Clarycet

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical information for the handling and disposal of Clarycet (also known as clary propyl acetate), a fragrance compound used in various industrial applications. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize risks of exposure and contamination.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of vapors.

Table 1: Required Personal Protective Equipment for this compound Handling

PPE CategoryItemSpecifications
Hand Protection Chemically resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures.[1]
Eye and Face Protection Safety goggles or glassesTightly fitting safety goggles are required. A face shield should be worn during procedures with a high risk of splashing.[2]
Body Protection Laboratory coat or gownA clean lab coat or a disposable gown made of a low-permeability fabric should be worn.[1][3]
Respiratory Protection Not generally requiredUse in a well-ventilated area. If ventilation is poor or there is a risk of aerosol generation, a NIOSH-approved respirator may be necessary.[4]

Health and Safety Information

This compound may cause skin sensitization upon contact.[5] It is crucial to avoid direct contact with the skin.[5] In case of accidental exposure, follow the first aid measures outlined below.

Table 2: Health Hazards and First Aid

Exposure RoutePotential HazardFirst Aid Measures
Skin Contact May cause skin irritation and sensitization.[5]Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[2][4]
Eye Contact May cause irritation.Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. If irritation persists, consult a specialist.[2]
Inhalation High concentrations of vapor may cause respiratory tract irritation.Move the individual to fresh air. If symptoms persist, seek medical advice.[2][4]
Ingestion Do not induce vomiting.[2]Seek immediate medical attention. Do not give milk or alcoholic beverages.[2]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Operational Plan:

  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Work in a well-ventilated area, such as a chemical fume hood, especially when handling larger quantities.

  • Handling: Apply good manufacturing and industrial hygiene practices.[2] Avoid direct contact with the substance. Do not eat, drink, or smoke in the handling area.[2]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed original container.[6] Keep away from heat sources, open flames, and direct sunlight.[6]

Spill and Disposal Plan

In the event of a spill or for the disposal of waste, follow these procedures to mitigate environmental contamination and ensure safety.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Use standard absorbent materials to contain the spill.

  • Clean-up: Wear appropriate PPE and clean the affected area.

Disposal Protocol:

  • Waste Material: Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations.[2] This may involve incineration or disposal at a licensed waste management facility.[2]

  • Containers: Do not reuse empty containers.[2] Dispose of them as unused product in accordance with local regulations.[2]

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.

Clarycet_Handling_Workflow A 1. Pre-Operational Check - Verify availability of PPE - Ensure fume hood is operational B 2. Don Personal Protective Equipment - Gloves, Goggles, Lab Coat A->B C 3. Chemical Handling - Dispense and use this compound in fume hood B->C D 4. Post-Handling Procedure - Securely close container - Clean work area C->D G Spill Event C->G Accidental Release E 5. Doff Personal Protective Equipment D->E F 6. Waste Disposal - Dispose of contaminated materials in designated waste container E->F H Execute Spill Response Protocol G->H H->D Post-Spill Cleanup

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.